4-Aminocyclohexanecarbonitrile hydrochloride
Description
The exact mass of the compound this compound is 160.0767261 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVSLNZSMIPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-08-2, 873537-33-8, 1387445-51-3 | |
| Record name | Cyclohexanecarbonitrile, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-aminocyclohexane-1-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the 4-Aminocyclohexanecarbonitrile Scaffold
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, the 4-aminocyclohexanecarbonitrile scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its rigid, three-dimensional cyclohexane core, combined with the versatile reactivity of the amino and nitrile functionalities, offers a unique platform for constructing complex molecules with precise spatial arrangements. This guide provides a comprehensive technical overview of 4-aminocyclohexanecarbonitrile hydrochloride, from its fundamental properties and synthesis to its analytical characterization and pivotal role in the development of next-generation pharmaceuticals, such as Janus kinase (JAK) inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support the effective utilization of this versatile chemical entity.
Part 1: Physicochemical Properties and Isomeric Considerations
This compound is a crystalline solid that exists as a mixture of cis and trans stereoisomers. The spatial orientation of the amino and nitrile groups relative to the cyclohexane ring significantly influences the molecule's physical properties and, more importantly, its biological activity when incorporated into a larger drug molecule.
Table 1: Key Physicochemical Properties and CAS Numbers
| Property | Value | Isomer Information |
| Molecular Formula | C₇H₁₃ClN₂ | Applies to all isomers |
| Molecular Weight | 160.65 g/mol | Applies to all isomers |
| Appearance | White to off-white solid | General observation |
| CAS Number (Mixture) | 1303968-08-2[1] | Refers to the mixed or unspecified isomers |
| CAS Number (trans) | 873537-33-8[] | Specifically for the trans-isomer |
| CAS Number (cis) | 1387445-51-3 | Specifically for the cis-isomer |
The distinction between the cis and trans isomers is critical. In the thermodynamically more stable chair conformation of the cyclohexane ring, the substituents can be either axial or equatorial. This orientation dictates the overall shape of the molecule and its ability to interact with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in certain reaction conditions.
Part 2: Synthesis and Stereoselective Control
The synthesis of this compound can be approached through several strategic routes, with the primary challenge often being the control of stereochemistry to selectively obtain the desired cis or trans isomer.
Catalytic Hydrogenation of 4-Aminobenzonitrile
A common and scalable approach involves the catalytic hydrogenation of 4-aminobenzonitrile. This method leverages a readily available aromatic precursor and reduces the benzene ring to a cyclohexane ring.
Workflow for Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 4-aminobenzonitrile to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarbonitrile, followed by salt formation.
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the ratio of cis to trans isomers. For instance, ruthenium-based catalysts have been reported to favor the formation of the trans isomer in the hydrogenation of related p-aminobenzoic acid derivatives.
Stereoselective Reduction of 4-Oxocyclohexanecarbonitrile
To achieve greater stereochemical control, a common strategy is the reduction of a ketone precursor, 4-oxocyclohexanecarbonitrile. The stereochemical outcome of the reduction of the ketone to an amine is highly dependent on the reducing agent and the reaction pathway.
Protocol for Stereoselective Reduction:
-
Oxime Formation: 4-Oxocyclohexanecarbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Stereoselective Reduction: The oxime is then reduced to the amine. The choice of reducing agent is critical for stereoselectivity.
-
For the trans-isomer: Reduction with sodium borohydride (NaBH₄) often favors the formation of the trans product due to the steric hindrance of the axial approach of the hydride.
-
For the cis-isomer: Bulky reducing agents, such as L-Selectride®, tend to approach from the less hindered equatorial face, leading to a higher proportion of the cis-isomer.
-
Purification and Isomer Separation
The separation of the cis and trans isomers is a crucial step to obtain the desired stereochemically pure compound.
-
Fractional Crystallization: This classical technique exploits the differences in solubility between the cis and trans isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.
-
Chromatography: For more challenging separations or for obtaining very high isomeric purity, preparative high-performance liquid chromatography (HPLC) is often employed. Chiral stationary phases can also be utilized for the separation of enantiomers if a chiral center is introduced in a derivative.
Part 3: Analytical Characterization
The unambiguous identification and purity assessment of this compound and its isomers rely on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The key differentiating features are the chemical shifts and coupling constants of the protons attached to the C1 (bearing the nitrile) and C4 (bearing the amino group) carbons.
Table 2: Comparative ¹H NMR Spectral Data for Cis and Trans Isomers (Analogous Compounds)
| Proton | cis-Isomer (Characteristic) | trans-Isomer (Characteristic) | Rationale for Distinction |
| H-1 (CH-CN) | Broader multiplet, often at a slightly different chemical shift | Sharper multiplet | The axial vs. equatorial position of the proton leads to different coupling patterns and chemical environments. |
| H-4 (CH-NH₃⁺) | Broader multiplet | Sharper multiplet | Similar to H-1, the stereochemistry dictates the proton's environment and its interaction with neighboring protons. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative difference and the multiplicity of the signals. Specific ¹H NMR spectral data for the cis and trans isomers of related compounds like 4-aminocyclohexanecarboxylic acid and 4-aminocyclohexanol hydrochloride can be found in the literature, providing a strong basis for the interpretation of the spectra of this compound.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for determining the purity and the isomeric ratio of this compound.
Protocol for HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable for the separation of the isomers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Derivatization: For enhanced sensitivity and potential for chiral separation, pre-column derivatization with reagents like Marfey's reagent can be employed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation patterns.
Workflow for HPLC-MS Analysis
Caption: A typical workflow for the analysis of this compound using HPLC coupled with mass spectrometry.
In electrospray ionization (ESI) mass spectrometry, the molecular ion ([M+H]⁺) would be expected at m/z 125.1. The fragmentation pattern in MS/MS would likely involve the loss of the amino group or cleavage of the cyclohexane ring. The fragmentation of amines often involves alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.
Part 4: Applications in Drug Development
The 4-aminocyclohexanecarbonitrile scaffold is a valuable building block in the synthesis of a variety of biologically active molecules. Its rigid cyclohexane core serves as a three-dimensional scaffold to orient functional groups in a precise manner for optimal interaction with a biological target.
Janus Kinase (JAK) Inhibitors
A prominent application of 4-aminocyclohexanecarbonitrile derivatives is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases and cancers.
Several patents disclose the use of 4-aminocyclohexanecarbonitrile derivatives as key intermediates in the preparation of potent and selective JAK inhibitors. For instance, derivatives of this scaffold are used in the synthesis of compounds targeting JAK1 and/or JAK2 for the treatment of inflammatory conditions.
The trans-isomer of related aminocyclohexane derivatives has been specifically mentioned in the synthesis of the JAK inhibitor Oclacitinib , which is approved for veterinary use to treat allergic dermatitis in dogs.[7][8] The cyclohexane ring in these inhibitors often serves as a central scaffold to which other key pharmacophoric elements are attached, and the stereochemistry of the substituents on the ring is crucial for their biological activity.
Other Therapeutic Areas
The versatility of the 4-aminocyclohexanecarbonitrile scaffold extends to other areas of drug discovery. The amino group can be readily functionalized to introduce a wide range of substituents, while the nitrile group can serve as a handle for further chemical transformations or as a key interacting group with a target protein. Its derivatives have been explored for their potential as analgesics and in other central nervous system applications.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with the care afforded to a potentially hazardous substance.
Conclusion
This compound is a strategically important building block in modern drug discovery, offering a unique combination of a rigid scaffold and versatile functional groups. A thorough understanding of its isomeric forms, stereoselective synthesis, and appropriate analytical characterization is essential for its effective application. Its demonstrated utility in the development of targeted therapies, particularly JAK inhibitors, underscores its value to medicinal chemists and drug development professionals. As the demand for novel therapeutics with high specificity and efficacy continues to grow, the importance of well-characterized and stereochemically pure building blocks like this compound will undoubtedly increase.
References
- Google Patents. US11059823B2 - Small molecule inhibitors of the JAK family of kinases.
- Google Patents. (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available from: [Link]
-
European Patent Office. JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office - EP 4186908 A1 - EPO. Available from: [Link]
-
MDPI. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases. Available from: [Link]
- Google Patents. CN107365312B - A new method for preparing Oclacitinib.
-
Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
-
Protocols.io. Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
MSU chemistry. Mass Spectrometry. Available from: [Link]
-
ResearchGate. High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. Available from: [Link]
-
PubChem. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. Available from: [Link]
- Google Patents. CN107365312A - A kind of new method for preparing Oclacitinib.
-
EPA. Analytical Method for Aminocyclopyrachlor Methyl. Available from: [Link]
-
ResearchGate. Scaffold Hopping in Medicinal Chemistry. Available from: [Link]
-
YouTube. Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds/ Mass Spectrometry. Available from: [Link]
- Google Patents. US20220098206A1 - Solid state forms of oclacitinib maleate.
-
The DAN Lab - University of Wisconsin–Madison. LCMS Protocols. Available from: [Link]
-
ResearchGate. Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine.. Available from: [Link]
-
The Chemical Educator. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. Available from: [Link]
-
NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. oclacitinib | Ligand page. Available from: [Link]
-
PMC - NIH. Oxazolidinones as versatile scaffolds in medicinal chemistry. Available from: [Link]
-
LabRulez LCMS. LC-MS Resource Guide. Available from: [Link]
-
PubMed. The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄. Available from: [Link]
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]
-
ResearchGate. (PDF) Reduction using NaBH4. Available from: [Link]
-
ResearchGate. Evaluation of Fe catalysts Hydrogenation of 4-chlorobenzonitrile..... Available from: [Link]
-
RSC Publishing. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA. Available from: [Link]
-
PMC - NIH. Fragment-to-Lead Medicinal Chemistry Publications in 2020. Available from: [Link]
-
RSC Publishing. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. Available from: [Link]
Sources
- 1. WO2019239387A1 - Small molecule inhibitors of the jak family of kinases - Google Patents [patents.google.com]
- 3. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride(61367-16-6) 1H NMR [m.chemicalbook.com]
- 4. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR [m.chemicalbook.com]
- 5. cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR [m.chemicalbook.com]
- 6. cis-4-Aminocyclohexanol hydrochloride(56239-26-0) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. oclacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
4-Aminocyclohexanecarbonitrile hydrochloride molecular weight
An In-Depth Technical Guide to 4-Aminocyclohexanecarbonitrile Hydrochloride for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application as a molecular building block.
Core Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a cyclohexane scaffold, which imparts conformational rigidity, an amine group that serves as a key reactive handle, and a nitrile moiety that offers diverse synthetic possibilities. A critical and often overlooked aspect is its stereochemistry. The relationship between the amine and nitrile groups on the cyclohexane ring can be either cis or trans, leading to distinct isomers with potentially different physical properties and biological activities in downstream applications. The trans isomer is frequently cited and utilized.
The hydrochloride salt form is standard for this compound, enhancing its stability and improving its handling characteristics, particularly its solubility in polar solvents, by protonating the basic amino group.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃ClN₂ | [][2] |
| Molecular Weight | 160.65 g/mol | [] |
| 160.64 g/mol | [2] | |
| CAS Number (trans) | 873537-33-8 | [] |
| CAS Number (racemic) | 873537-33-8 | [2] |
| CAS Number (unspecified) | 1303968-08-2 | [3][4] |
| Synonyms | (1r,4r)-4-aminocyclohexane-1-carbonitrile HCl; trans-4-Aminocyclohexanecarbonitrile HCl | [] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires careful control to ensure high purity and yield. A common and logical approach is a modified Strecker synthesis, which builds the molecule from a ketone precursor.
Proposed Synthetic Workflow
The rationale behind this workflow is to introduce the key functional groups sequentially while protecting reactive sites to prevent unwanted side reactions.
Caption: Proposed synthetic workflow for 4-Aminocyclohexanecarbonitrile HCl.
Step-by-Step Protocol and Rationale
Step 1: Protection of the Amine
-
Protocol: Start with 4-aminocyclohexanone hydrochloride. Dissolve it in a suitable solvent like dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine or N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine. Then, add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature.
-
Causality: The Boc-protection step is critical. An unprotected amine is nucleophilic and would react with the cyanating agent in the next step, leading to significant side products. The Boc group is an excellent choice as it is stable to the conditions of the subsequent step and can be removed cleanly under acidic conditions.
Step 2: Introduction of the Nitrile Group
-
Protocol: To the solution of the Boc-protected ketone, add a source of cyanide. Trimethylsilyl cyanide (TMSCN) is often preferred over KCN or NaCN due to its better solubility in organic solvents and milder reaction conditions, often catalyzed by a Lewis acid like zinc iodide (ZnI₂).
-
Causality: TMSCN reacts with the ketone to form a silylated cyanohydrin. This intermediate is more stable than the corresponding cyanohydrin from KCN/HCN and minimizes the handling of highly toxic hydrogen cyanide gas. The choice of catalyst can influence the stereochemical outcome, favoring the formation of the thermodynamically more stable trans product where the bulky cyano group is equatorial.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Protocol: Once the cyanation is complete, the crude product is subjected to acidic conditions. A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is added. This single step cleaves the Boc protecting group and simultaneously protonates the newly revealed amine, causing the desired hydrochloride salt to precipitate.
-
Causality: The use of anhydrous acid is paramount to prevent the hydrolysis of the nitrile group to a carboxylic acid. The precipitation of the product directly from the reaction mixture serves as an initial purification step, separating it from non-basic impurities.
Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization. The choice of solvent is key; a system like isopropanol/ether or ethanol/water can be effective. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Analytical Characterization: A Self-Validating System
Confirming the identity, purity, and structure of this compound requires a multi-technique approach. This workflow ensures the material meets the stringent quality standards for drug discovery.
Caption: A logical workflow for the analytical validation of the final compound.
Identity and Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a complex multiplet region for the cyclohexane ring protons. The proton alpha to the nitrile group (H-C-CN) will be shifted downfield. The protons adjacent to the amine group (H-C-N) will also be downfield. The broad singlet for the ammonium protons (-NH₃⁺) is also a key diagnostic peak.
-
¹³C NMR: Key signals include the quaternary carbon of the nitrile group (~120 ppm), the carbon attached to the amine (~50-60 ppm), and the aliphatic carbons of the cyclohexane ring. Spectral data is available from chemical suppliers for comparison.[5]
-
-
Mass Spectrometry (MS): Using Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base (C₇H₁₂N₂) at an m/z corresponding to [M+H]⁺ (125.10).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N stretch. A broad, strong absorption in the 2500-3000 cm⁻¹ range is indicative of the ammonium N-H stretch.
Purity Assessment Protocol
Purity is not a suggestion; it is a prerequisite for reproducible research. A robust chromatographic method is essential.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and identify any process-related impurities.
-
Methodology:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[6]
-
Mobile Phase: Due to the polar and basic nature of the analyte, a simple isocratic mobile phase of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) is recommended. A typical starting point could be 20:80 ACN:Water. The acid modifier ensures good peak shape by suppressing the interaction of the protonated amine with residual silanols on the silica support.
-
Detection: UV detection at a low wavelength, such as 205-210 nm, is appropriate as the molecule lacks a strong chromophore.[6]
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines to ensure it is fit for purpose.
-
-
Applications in Medicinal Chemistry and Drug Development
This compound is not an end product but a versatile starting point. Its value lies in the orthogonal reactivity of its two functional groups. It is noted as a key intermediate in the synthesis of novel insecticidal agents and other bioactive molecules.[7][8]
-
The Amine Handle: The primary amine is a potent nucleophile, making it an ideal site for building molecular complexity. It readily participates in:
-
Amide bond formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.
-
Reductive amination: Reacting with aldehydes or ketones to form new C-N bonds.
-
Sulfonamide formation: Reacting with sulfonyl chlorides.
-
-
The Nitrile Handle: The nitrile group is a versatile functional group that can be transformed into other key moieties:
-
Hydrolysis: Can be converted to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduction: Can be reduced to a primary amine, yielding a 1,4-diaminocyclohexane derivative.
-
Caption: Synthetic utility of 4-Aminocyclohexanecarbonitrile's functional groups.
This dual functionality allows for the rapid generation of diverse chemical libraries. The rigid cyclohexane core provides a well-defined three-dimensional structure, which is highly desirable for optimizing interactions with biological targets.
Handling and Storage
-
Safety: As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area.
-
Storage: this compound is an amine salt and is hygroscopic. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.
References
-
PubChem. (n.d.). Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
Sources
- 2. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 5. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
An In-Depth Technical Guide to the Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocyclohexanecarbonitrile hydrochloride is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid cyclohexyl scaffold and versatile functional groups—a primary amine and a nitrile—offer a unique three-dimensional structure that is instrumental in designing molecules with specific pharmacological profiles. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical considerations for stereochemical control. The two predominant and industrially relevant strategies, Catalytic Reductive Amination and the Strecker Synthesis, both commencing from 4-oxocyclohexanecarbonitrile, are discussed in detail to equip researchers with the knowledge to effectively synthesize and utilize this important intermediate.
Introduction: The Strategic Importance of 4-Aminocyclohexanecarbonitrile
The cyclohexane ring is a privileged scaffold in drug discovery, providing a non-aromatic, conformationally restricted core that allows for the precise spatial arrangement of pharmacophoric elements. The 1,4-disubstituted pattern of 4-aminocyclohexanecarbonitrile, in particular, allows for the exploration of both cis and trans geometries, leading to diastereomeric drug candidates with potentially distinct biological activities and pharmacokinetic properties. The primary amine serves as a handle for a wide array of chemical modifications, including amide bond formation, alkylation, and arylation, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. Consequently, a robust and well-understood synthetic methodology is paramount for its effective application in drug development pipelines.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of this compound predominantly starts from the readily available precursor, 4-oxocyclohexanecarbonitrile (also known as 4-cyanocyclohexanone). Two primary synthetic methodologies are employed: Catalytic Reductive Amination and the Strecker Synthesis. The choice between these routes often depends on factors such as desired stereochemical outcome, available equipment, and safety considerations related to the handling of reagents.
Catalytic Reductive Amination
Catalytic reductive amination is a highly efficient and atom-economical method for the formation of amines from carbonyl compounds. In the context of 4-aminocyclohexanecarbonitrile synthesis, this process involves the reaction of 4-oxocyclohexanecarbonitrile with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.
Mechanism:
The reaction proceeds through a two-step sequence within a single pot:
-
Imine Formation: The carbonyl group of 4-oxocyclohexanecarbonitrile reacts with ammonia to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine, 4-iminocyclohexanecarbonitrile. This is a reversible equilibrium reaction.
-
Reduction: The imine intermediate is then catalytically hydrogenated to yield 4-aminocyclohexanecarbonitrile. The catalyst, typically a noble metal such as palladium, platinum, or rhodium on a carbon support, facilitates the addition of hydrogen across the C=N double bond.
Figure 1: General workflow for the Catalytic Reductive Amination of 4-oxocyclohexanecarbonitrile.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is critical and influences both the reaction rate and the stereochemical outcome. Rhodium-based catalysts have been shown to be highly efficient for the reductive amination of cyclohexanones.[1]
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they can dissolve the reactants and are compatible with the hydrogenation conditions.
-
Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient concentration of the reducing agent. The temperature is optimized to achieve a reasonable reaction rate without promoting side reactions.
-
Ammonia Source: Anhydrous ammonia or a solution of ammonia in an alcohol is used as the nitrogen source. An excess of ammonia is often employed to drive the imine formation equilibrium forward.
Strecker Synthesis
The Strecker synthesis is a classic method for the preparation of α-amino acids and their derivatives. In this case, it provides a route to an α-aminonitrile directly on the cyclohexane ring. The reaction involves treating 4-oxocyclohexanecarbonitrile with a source of ammonia and a cyanide salt.
Mechanism:
The Strecker synthesis also proceeds through a multi-step, one-pot process:
-
Imine Formation: Similar to reductive amination, the ketone first reacts with ammonia to form an imine.[2][3]
-
Cyanide Addition: A cyanide ion (from a salt like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the α-aminonitrile product, 4-aminocyclohexanecarbonitrile.[2][3][4]
Figure 2: Core mechanism of the Strecker Synthesis starting from 4-oxocyclohexanecarbonitrile.
Causality Behind Experimental Choices:
-
Cyanide Source: Sodium cyanide or potassium cyanide are commonly used as they are inexpensive and readily available. The use of trimethylsilyl cyanide (TMSCN) can sometimes offer milder reaction conditions.
-
Ammonia Source: Ammonium chloride is often used in conjunction with a cyanide salt. The ammonium ion acts as a mild acid to protonate the carbonyl group, activating it for nucleophilic attack by ammonia.[2]
-
Solvent: The reaction is typically carried out in aqueous or alcoholic solutions to facilitate the dissolution of the inorganic salts.
-
pH Control: The pH of the reaction mixture can be crucial. Slightly acidic conditions favor imine formation, while the nucleophilicity of the cyanide ion is higher under more basic conditions. Careful control of pH is therefore necessary to balance these competing requirements.
Stereochemical Considerations: The Cis/Trans Isomerism
A critical aspect in the synthesis of 4-aminocyclohexanecarbonitrile is the control of the relative stereochemistry of the amino and cyano groups, leading to the formation of cis and trans diastereomers. The thermodynamic stability of the cyclohexane chair conformation generally favors the equatorial position for bulky substituents. In the case of 4-aminocyclohexanecarbonitrile, the trans isomer, where both the amino and cyano groups can potentially occupy equatorial positions, is often the thermodynamically more stable product.
However, the kinetic product of the reaction may differ. The stereochemical outcome is influenced by the direction of attack of the nucleophile (hydride in reductive amination, or cyanide in the Strecker synthesis) on the imine intermediate.
-
In Reductive Amination: The stereoselectivity can be influenced by the catalyst, solvent, and reaction conditions. Some catalytic systems may favor the formation of the cis isomer, while others may lead to a mixture of isomers.
-
In Strecker Synthesis: The Strecker reaction is often reversible under the reaction conditions. This allows for the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer.[5] Therefore, prolonged reaction times or specific workup procedures can be used to enrich the desired isomer. Patent literature suggests that under certain Strecker conditions, the cis isomer can be the major product.[6][7]
The separation of the cis and trans isomers can be achieved by techniques such as fractional crystallization of the free base or its salts, or by chromatography.[8]
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. Researchers should perform their own optimization and safety assessments.
Protocol 1: Catalytic Reductive Amination
Objective: To synthesize 4-aminocyclohexanecarbonitrile as a mixture of cis and trans isomers via catalytic hydrogenation.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Oxocyclohexanecarbonitrile | 123.15 | 12.3 g | 0.1 |
| Methanol | 32.04 | 150 mL | - |
| Ammonia in Methanol (7N) | - | 50 mL | 0.35 |
| 5% Rhodium on Carbon (Rh/C) | - | 1.2 g | - |
| Hydrogen Gas | 2.02 | High Pressure | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (in ether) | 36.46 | As needed | - |
Procedure:
-
To a high-pressure hydrogenation vessel, add 4-oxocyclohexanecarbonitrile (12.3 g, 0.1 mol) and methanol (150 mL).
-
Carefully add the 5% Rh/C catalyst (1.2 g).
-
Seal the vessel and add the 7N solution of ammonia in methanol (50 mL, 0.35 mol).
-
Pressurize the vessel with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain the reaction under these conditions for 6-8 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminocyclohexanecarbonitrile as an oil.
Protocol 2: Strecker Synthesis
Objective: To synthesize 4-aminocyclohexanecarbonitrile as a mixture of cis and trans isomers via the Strecker reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Oxocyclohexanecarbonitrile | 123.15 | 12.3 g | 0.1 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Sodium Cyanide (NaCN) | 49.01 | 5.9 g | 0.12 |
| Aqueous Ammonia (28%) | - | 25 mL | - |
| Water | 18.02 | 50 mL | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.4 g, 0.12 mol) and sodium cyanide (5.9 g, 0.12 mol) in water (50 mL).
-
Add aqueous ammonia (25 mL) to the solution.
-
Cool the mixture in an ice bath and add 4-oxocyclohexanecarbonitrile (12.3 g, 0.1 mol) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminocyclohexanecarbonitrile.
Formation of the Hydrochloride Salt
Objective: To convert the free base of 4-aminocyclohexanecarbonitrile to its hydrochloride salt for improved stability and handling.
Procedure:
-
Dissolve the crude 4-aminocyclohexanecarbonitrile in a minimal amount of diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of this compound will form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation and Expected Outcomes
The yield and the cis:trans isomer ratio are highly dependent on the specific reaction conditions and require careful optimization.
| Synthesis Method | Key Parameters | Expected Yield (Crude) | Typical Cis:Trans Ratio |
| Catalytic Reductive Amination | 10 bar H₂, 80°C, Rh/C | 75-90% | Variable, often near 1:1 to 1:4 |
| Strecker Synthesis | Room Temp, 24h | 70-85% | Variable, can favor cis isomer |
Conclusion
The synthesis of this compound is a well-established process with two primary, robust methodologies: catalytic reductive amination and the Strecker synthesis. Both routes offer viable pathways from the common starting material, 4-oxocyclohexanecarbonitrile. The critical challenge and area for further development lie in the stereoselective synthesis of either the cis or trans isomer. A thorough understanding of the reaction mechanisms and the factors influencing the stereochemical outcome is essential for researchers aiming to utilize this versatile building block in the design and synthesis of novel therapeutic agents. The protocols provided herein serve as a foundation for the laboratory-scale preparation of this important intermediate, with the acknowledgment that further optimization is often necessary to achieve specific yield and purity targets.
References
- Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
- Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55–72.
- Corcoran, P. (1975). Separation and purification of cis and trans isomers. U.S. Patent No. 3,880,925. Washington, DC: U.S.
- Barbaro, P., & Liguori, F. (2009). Reductive Amination of Aldehydes and Ketones. In Catalytic Reductive Amination (pp. 1-46). Springer, Berlin, Heidelberg.
- Sviatenko, O., Ríos-Lombardía, N., Sabín, J., Lavandera, I., Gotor-Fernández, V., & Höhne, M. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Bayer AG. (2013). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
- Merck & Co., Inc. (1996). Reductive amination process. U.S. Patent No. 5,508,404. Washington, DC: U.S.
- Bayer CropScience AG. (2007). 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof.
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Bayer AG. (2003). 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.
Sources
- 1. US7230134B2 - Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions - Google Patents [patents.google.com]
- 2. US5508404A - Reductive amination process - Google Patents [patents.google.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 6. KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof - Google Patents [patents.google.com]
- 7. EP1309562B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof - Google Patents [patents.google.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility Profile of 4-Aminocyclohexanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Aminocyclohexanecarbonitrile hydrochloride is a key chemical intermediate whose physicochemical properties are of paramount importance in synthetic chemistry and pharmaceutical development. A thorough understanding of its solubility is fundamental to its effective application, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It delves into the underlying principles governing its solubility in various solvent systems and outlines a robust experimental framework for its empirical determination. This document is intended to serve as a practical resource for scientists, enabling them to generate accurate and reproducible solubility data, which is crucial for informed decision-making in research and development.
Introduction: The Critical Role of Solubility
In the realm of chemical and pharmaceutical sciences, solubility is a cornerstone property that dictates the utility and developability of a compound. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility characteristics are a critical determinant of its reactivity and ease of handling. In the context of drug development, poor solubility can lead to erratic and incomplete absorption, thereby compromising therapeutic efficacy. Therefore, a comprehensive solubility profile is not merely a data point but a vital component of a compound's overall developability assessment.
This guide will navigate the complexities of solubility, moving beyond a simple qualitative description to a quantitative and mechanistic understanding. We will explore the theoretical underpinnings of solubility, the practical methodologies for its determination, and the key factors that influence this critical property.
Physicochemical Properties of this compound
A foundational understanding of the molecule's structure and inherent properties is essential to predict and interpret its solubility behavior.
Chemical Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Characteristics:
| Property | Value/Description | Source |
| Molecular Formula | C₇H₁₃ClN₂ | |
| Molecular Weight | 160.65 g/mol | |
| Appearance | White to off-white solid | |
| Functional Groups | Primary amine (as a hydrochloride salt), Nitrile, Cyclohexane ring | Inferred from structure |
| Ionization | As a hydrochloride salt of a primary amine, this compound is expected to be readily ionized in polar solvents, particularly water. The amine group will be protonated (R-NH₃⁺), which significantly influences its solubility.[1] | N/A |
The presence of the ionized amino group suggests a high affinity for polar protic solvents capable of solvating the charged species through ion-dipole interactions and hydrogen bonding. Conversely, the cyclohexane ring and the nitrile group introduce some nonpolar character, which may allow for limited solubility in less polar organic solvents.
Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound like this compound, the process of dissolution involves overcoming the lattice energy of the crystal and the solvation of the resulting ions by the solvent molecules.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility concepts:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[2][3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
-
Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5][6] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[7][8]
For rigorous characterization and in-depth understanding, this guide focuses on the determination of thermodynamic solubility .
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Solvent Polarity: As an amine hydrochloride, the compound is polar and ionic. Therefore, it is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents such as hexane and toluene.[9]
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2] However, this relationship must be determined empirically.
-
pH of the Medium: For an ionizable compound like this compound, pH is a critical determinant of solubility. The protonated amine (R-NH₃⁺) is the more water-soluble species. As the pH of the solution increases and approaches the pKa of the amine, the equilibrium will shift towards the un-ionized, less soluble free base (R-NH₂), leading to a decrease in solubility.[10]
-
Common Ion Effect: The presence of a common ion (in this case, chloride ions) from another source in the solution can suppress the dissolution of the salt, leading to a decrease in solubility.
Experimental Determination of the Solubility Profile
A systematic experimental approach is necessary to generate a reliable solubility profile. The following section details a robust protocol based on the well-established shake-flask method.[4]
The Shake-Flask Method: A Step-by-Step Protocol
This method is considered the benchmark for determining thermodynamic solubility.[4]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound to a precisely known volume (e.g., 2 mL) of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is achieved. The required equilibration time should be determined in preliminary experiments by sampling at different time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.
-
-
Quantification:
-
Prepare accurate dilutions of the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method.
-
Analytical Quantification
A specific and sensitive analytical method is required for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable choice.
Example HPLC-UV Method Parameters (Hypothetical):
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | To be determined by UV-Vis spectral analysis of the compound (likely in the low UV range due to the lack of a strong chromophore). |
| Quantification | Based on a calibration curve prepared from standards of known concentrations. |
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity to ensure the reliability of the solubility data.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |
| Water | 80.1 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethanol | 24.6 | Experimental Value | Calculated Value | e.g., Soluble |
| Isopropanol | 19.9 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Slightly Soluble |
| Dichloromethane | 8.9 | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |
| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Practically Insoluble |
| Hexane | 1.9 | Experimental Value | Calculated Value | e.g., Practically Insoluble |
Note: This table is a template. The values need to be determined experimentally.
Interpretation: The results should be analyzed in the context of the solvent properties. A correlation between solubility and solvent polarity is expected. For pH-dependent studies, plotting solubility versus pH is highly informative and can help in determining the apparent pKa of the compound.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation. It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
References
-
ChemBK. (2024, April 9). 4-Amino-cyclohexanone HCl. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]
-
PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
BioAssay Systems. Shake Flask Solubility Services. Retrieved from [Link]
-
NIH. Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
PubChem. 4-Aminocyclohexanone Hydrochloride. Retrieved from [Link]
-
ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
PubChem. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. Retrieved from [Link]
-
ResearchGate. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
Taylor & Francis. Analytical methods – Knowledge and References. Retrieved from [Link]
-
PubChem. cis-4-Aminocyclohexanecarbonitrile hydrochloride. Retrieved from [Link]
-
Chemsrc. 1-aminocyclohexanecarbonitrile. Retrieved from [Link]
-
NIH. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]
- Google Patents. Method for determining solubility of a chemical compound.
-
RSC Publishing. Analytical Methods. Retrieved from [Link]
-
NIH. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Organic Syntheses Procedure. Methylamine Hydrochloride. Retrieved from [Link]
-
NIH. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Retrieved from [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
NCBI Bookshelf. Analytical methods and achievability. Retrieved from [Link]
-
ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]
-
NIH. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. TEMPERATURE EFFECT ON THE ENCAPSULATION OF THE DRUG TETRACAINE HYDROCHLORIDE IN DIFFERENT CYCLODEXTRINS. Retrieved from [Link]
Sources
- 1. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 4. who.int [who.int]
- 5. chembk.com [chembk.com]
- 6. toku-e.com [toku-e.com]
- 7. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 30134-98-6|(cis-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
4-Aminocyclohexanecarbonitrile hydrochloride stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 4-Aminocyclohexanecarbonitrile Hydrochloride
Abstract
This compound is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The chemical integrity of this building block is of paramount importance, as the presence of impurities or degradants can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product. This technical guide provides a comprehensive, scientifically-grounded examination of the stability profile of this compound. We will dissect the primary degradation pathways, including hydrolysis, oxidation, and photodecomposition, and offer detailed, field-proven protocols for their assessment. Furthermore, this guide establishes optimal storage and handling procedures designed to preserve the compound's purity and performance over time. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to uphold the highest standards of quality control in their synthetic and developmental workflows.
Introduction: The Role and Significance of this compound
This compound is a bifunctional organic molecule featuring a primary amine and a nitrile group on a cyclohexane scaffold. Its hydrochloride salt form is typically preferred in laboratory and industrial settings to enhance its stability and ease of handling compared to the free base, which is more susceptible to atmospheric degradation.[1][2] The unique stereochemistry and reactive functional groups of this compound make it a versatile precursor for complex molecular architectures found in modern therapeutics.
The journey from a starting material to a final API is a multi-step process where the purity of each intermediate is critical. The stability of this compound is not a static property but a dynamic interplay of its inherent chemical nature and its environment. Understanding its susceptibility to degradation is a cornerstone of robust process development and risk management in the pharmaceutical industry.[3][4]
Chemical Stability Profile and Degradation Pathways
The chemical stability of this compound is primarily dictated by the reactivity of its amine and nitrile functional groups. Forced degradation studies are essential to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[5]
Hydrolytic Degradation
The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can proceed through an amide intermediate to the corresponding carboxylic acid. The amine group's protonation state, which is pH-dependent, will influence the molecule's overall reactivity.
-
Mechanism: In the presence of water, particularly at non-neutral pH and elevated temperatures, the nitrile can be converted to 4-aminocyclohexanecarboxamide and subsequently to 4-aminocyclohexanecarboxylic acid.
-
Causality: This pathway is critical to investigate as aqueous conditions are common in many synthetic workups and purification steps. The formation of these polar impurities can complicate downstream processing and impact yield and purity.
Experimental Protocol: Forced Hydrolysis Study
-
Solution Preparation: Accurately weigh and dissolve this compound in three separate solutions: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic) to a final concentration of approximately 1 mg/mL.
-
Incubation: Place sealed vials of each solution in a controlled temperature oven at 60°C. Protect the vials from light.
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 4) to quantify the parent compound and identify any emerging degradation products.
Oxidative Degradation
The primary amine group is a potential site for oxidation, which can lead to a variety of products, including imines, hydroxylamines, or further degradation products. This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.[6]
-
Mechanism: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophilic oxygen species.
-
Causality: Oxidative stability is a key concern for long-term storage. The formation of colored or reactive oxidative impurities can be particularly problematic for API quality.
Experimental Protocol: Forced Oxidation Study
-
Solution Preparation: Dissolve the compound in a suitable solvent (e.g., a 50:50 acetonitrile:water mixture) to a concentration of 1 mg/mL.
-
Stress Application: Add a solution of 3% hydrogen peroxide to the sample solution.
-
Incubation: Store the solution at room temperature, protected from light, for up to 48 hours.
-
Time Points and Analysis: Monitor the reaction by analyzing aliquots at regular intervals (e.g., 0, 2, 8, 24 hours) via HPLC.
Photostability
While the core molecule lacks a strong chromophore for absorbing visible light, exposure to high-intensity UV light can provide sufficient energy to initiate degradation, especially in the presence of photosensitizers.
-
Causality: Photostability testing is a mandatory regulatory requirement to determine if the substance needs to be protected from light during manufacturing and storage.[7]
Experimental Protocol: Photostability Assessment (ICH Q1B)
-
Sample Preparation: Place both solid powder and a 1 mg/mL solution of the compound in chemically inert, transparent containers.
-
Control Sample: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. A significant increase in degradation in the exposed sample compared to the control indicates photosensitivity.
Recommended Storage and Handling Conditions
Based on the chemical stability profile, a multi-faceted approach to storage is required to ensure long-term integrity. The goal is to mitigate the risks of hydrolysis, oxidation, and thermal degradation.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Causality & Rationale |
|---|---|---|
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential chemical degradation reactions. While some datasheets may allow for room temperature, refrigerated storage provides a greater margin of safety for long-term stability.[8] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways.[9] |
| Humidity | Store in a tightly sealed container with a desiccant. | The hydrochloride salt can be hygroscopic.[10] Preventing moisture absorption is critical to avoid hydrolysis and physical changes like clumping. |
| Light | Store in an amber glass vial or other light-opaque container. | Prevents potential photolytic degradation, ensuring the compound is protected even if inadvertently exposed to light. |
Caption: Logical flow diagram for a comprehensive stability program.
Conclusion
The chemical stability of this compound is a critical quality attribute that must be proactively managed. Its susceptibility to hydrolysis, oxidation, and potentially photodegradation necessitates rigorous controls during handling and storage. By implementing the scientifically-sound protocols and storage conditions detailed in this guide—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere and protected from light—researchers and drug development professionals can ensure the integrity of this vital intermediate. A thorough understanding and application of these principles are fundamental to the successful development of safe, effective, and high-quality pharmaceutical products.
References
-
Sigma-Aldrich Safety Data Sheet for TCO-amine HCl salt. Source: Sigma-Aldrich.
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing. Source: News-Medical.Net.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Source: Separation Science.
-
LabSolutions. TCO-Amine HCl salt Product Information. Source: LabSolutions.
-
BLD Pharm. This compound Product Information. Source: BLD Pharm.
-
TCI Chemicals. Safety Data Sheet for 4-Aminocyclohexanone Hydrochloride. Source: TCI Chemicals.
-
StabilityStudies.in. Analytical Techniques for Stability Testing: HPLC. Source: StabilityStudies.in.
-
PubMed. Biodegradation of organonitriles by adapted activated sludge consortium. Source: National Library of Medicine.
-
Thermo Fisher Scientific. Safety Data Sheet for TRANS-4-AMINOCYCLOHEXANOL HYDROCHLORIDE. Source: Thermo Fisher Scientific.
-
Fisher Scientific. Safety Data Sheet for trans-4-Aminocyclohexanol hydrochloride. Source: Fisher Scientific.
Sources
- 1. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 2. reddit.com [reddit.com]
- 3. news-medical.net [news-medical.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. labsolu.ca [labsolu.ca]
- 9. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
Cis vs trans 4-Aminocyclohexanecarbonitrile hydrochloride isomers
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Aminocyclohexanecarbonitrile Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For cyclic systems, the distinction between cis and trans isomers is not merely an academic exercise but a critical determinant of molecular geometry, which in turn dictates biological activity, pharmacokinetic properties, and safety profiles. This guide provides an in-depth technical examination of the cis and trans isomers of this compound, a key building block in medicinal chemistry. We will explore the foundational principles of their stereochemistry, thermodynamic stability, synthetic pathways, and, most critically, the definitive analytical techniques required for their unambiguous differentiation. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for working with these important isomers.
Foundational Principles: Stereochemistry and Stability
The behavior of the cis and trans isomers of 4-aminocyclohexanecarbonitrile is rooted in the conformational dynamics of the cyclohexane ring. The lowest energy conformation for a cyclohexane ring is the "chair" form, which minimizes both angle strain and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans).
This geometric difference has profound implications for the thermodynamic stability of the molecule. In the chair conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Equatorial positions are almost always more energetically favorable for non-hydrogen substituents to avoid steric repulsion with the other axial hydrogens on the same side of the ring. These repulsive interactions are known as 1,3-diaxial interactions.
-
Trans Isomer: The trans isomer is the more thermodynamically stable of the two.[1] Its stability arises from its ability to adopt a chair conformation where both the amino (-NH₂) and cyano (-CN) groups occupy the sterically favored equatorial positions. This diequatorial arrangement minimizes steric strain, resulting in a lower overall energy state.
-
Cis Isomer: In contrast, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation.[1] This arrangement inevitably introduces destabilizing 1,3-diaxial interactions, rendering the cis isomer less stable than the trans isomer.
The energy difference between the two is significant enough that, under equilibrating conditions (e.g., base catalysis), the cis isomer will convert to the more stable trans form.[2][3]
Figure 1: Thermodynamic stability relationship between cis and trans isomers.
Synthesis and Stereochemical Control
The synthesis of 4-aminocyclohexanecarbonitrile often results in a mixture of cis and trans isomers, with the ratio depending heavily on the chosen synthetic route and reaction conditions.
Common Synthetic Approaches:
-
Strecker Synthesis: A classical approach involves the reaction of 4-oxocyclohexanecarbonitrile with an ammonia source and a cyanide source. This method typically produces a mixture of isomers.
-
Reduction of Oximes: The reduction of the oxime of 4-oxocyclohexanecarbonitrile can also yield the desired amine, though stereocontrol can be challenging.
-
Biocatalytic Synthesis: Modern enzymatic methods offer superior stereoselectivity. The use of a combination of ketoreductases (KREDs) and amine transaminases (ATAs) can selectively produce either the cis or trans isomer in high diastereomeric excess by carefully selecting the enzymes and reaction setup.[3][4] For instance, a dynamic kinetic resolution process can be employed where a cis-selective transaminase continuously removes the cis-amine from an equilibrating mixture, driving the overall reaction towards the formation of the pure trans-amine.[3]
Protocol: Base-Catalyzed Isomerization to the Trans Isomer
This protocol describes a general method to convert a mixture of cis and trans isomers to the thermodynamically favored trans isomer. The principle is based on the reversible deprotonation/reprotonation at the carbon atom alpha to the cyano group, allowing for epimerization.
-
Dissolution: Dissolve the mixture of cis- and trans-4-aminocyclohexanecarbonitrile hydrochloride in a suitable alcohol solvent, such as methanol or ethanol.
-
Base Addition: Add a strong base, such as sodium hydroxide or a potassium alkoxide (e.g., potassium tert-butoxide), to the solution.[2] The base will neutralize the hydrochloride and catalyze the equilibration.
-
Heating: Heat the reaction mixture to a temperature between 150-220°C to facilitate the isomerization process.[2] The optimal temperature will depend on the specific base and solvent used.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing the cis/trans ratio using HPLC or ¹H NMR spectroscopy.
-
Workup: Once equilibrium is reached (indicated by a stable cis/trans ratio, heavily favoring the trans isomer), cool the reaction mixture. Neutralize the base with an acid and perform an appropriate extraction to isolate the product.
-
Purification: The resulting product, enriched in the trans isomer, can be further purified by recrystallization.
Definitive Characterization: The Power of NMR Spectroscopy
While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for distinguishing between the cis and trans isomers of 4-aminocyclohexanecarbonitrile.[5][6] The differentiation relies on the analysis of chemical shifts (δ) and, more importantly, the proton-proton spin-spin coupling constants (J-values).[5][7]
¹H NMR Spectroscopy: The Diagnostic Fingerprint
The key to differentiation lies in the signals for the protons on C1 and C4 (the carbons attached to the -CN and -NH₂ groups, respectively).
-
Trans Isomer: In its stable diequatorial conformation, the protons at C1 and C4 are axial . These axial protons couple to the adjacent axial protons on C2, C6, C3, and C5. This results in a large axial-axial coupling constant (Jaa) , typically in the range of 10-13 Hz .[5] The signal for these protons often appears as a triplet of triplets or a complex multiplet with a large overall width.
-
Cis Isomer: In the cis isomer, one of these protons is axial while the other is equatorial. This leads to smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, which are generally in the range of 2-5 Hz .[5] The absence of a large coupling constant for the C1 and C4 protons is a clear indicator of the cis configuration.
Furthermore, equatorial protons are typically deshielded compared to their axial counterparts, meaning they appear at a higher chemical shift (further downfield) in the NMR spectrum.[5]
| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Causality |
| Proton Position (C1/C4) | Axial | One Axial, One Equatorial | Lowest energy conformation for each isomer. |
| Coupling Constant (J) | Large (10-13 Hz) | Small (2-5 Hz) | The dihedral angle between axial-axial protons (~180°) results in a large J-value, while other angles (~60°) give small J-values. |
| Chemical Shift (δ) of C1-H/C4-H | More Upfield (Lower ppm) | More Downfield (Higher ppm) | Axial protons are shielded by the carbon-carbon single bonds of the ring, while equatorial protons are not.[5] |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or DMSO-d₆.[5] D₂O is often preferred as it will exchange with the amine protons, simplifying the spectrum.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).
-
Analysis:
-
Integrate all signals to confirm proton counts.
-
Focus on the multiplets corresponding to the C1-H and C4-H protons (typically between 2.5 and 4.0 ppm).
-
Measure the coupling constants for these signals. The presence of large J-values (>10 Hz) confirms the trans isomer. The absence of these large couplings indicates the cis isomer.
-
Figure 2: Workflow for isomer identification using ¹H NMR spectroscopy.
Infrared (IR) Spectroscopy
While not as definitive as NMR for stereoisomer assignment, IR spectroscopy provides valuable confirmation of functional groups. Both cis and trans isomers will exhibit characteristic absorptions:
-
N-H Stretch: Broad absorption from the amine hydrochloride salt in the ~2800-3200 cm⁻¹ region.
-
C≡N Stretch: A sharp, medium-intensity peak around 2200-2250 cm⁻¹ . The exact position may differ slightly between isomers due to the different electronic environments.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
Fingerprint Region: Below 1500 cm⁻¹, the spectra will show complex patterns of C-C stretching and C-H bending vibrations. Subtle but consistent differences in this region can be observed between the pure isomers due to their different molecular symmetry.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Amine Salt) | ~2800 - 3200 | Broad, strong absorption. |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong, sharp peaks. |
| C≡N Stretch (Nitrile) | ~2200 - 2250 | Sharp, medium intensity. A key diagnostic peak. |
| N-H Bend | ~1500 - 1650 | Medium intensity peak. |
| C-N Stretch | ~1000 - 1250 | Can be found in the fingerprint region. |
Significance in Drug Development
The precise control and characterization of the stereochemistry of 4-aminocyclohexanecarbonitrile and its derivatives are paramount in pharmaceutical development. The three-dimensional arrangement of atoms dictates how a molecule binds to its biological target.
-
Differential Biological Activity: The trans isomer, with its specific spatial orientation of the amino and cyano (or derivative) groups, may bind effectively to a receptor or enzyme active site, whereas the cis isomer may not. This can result in one isomer being a potent therapeutic agent while the other is inactive or, in some cases, toxic.
-
Pharmaceutical Intermediates: Derivatives of 4-aminocyclohexane are known intermediates in the synthesis of various pharmaceuticals, including analgesics and antipsychotic drugs.[9][10] For example, the synthesis of the antipsychotic drug Cariprazine involves a key trans-4-substituted cyclohexane-1-amine structural element.[3] Achieving a high purity of the trans isomer is a critical step in ensuring the efficacy and safety of the final API.
-
Regulatory Scrutiny: Global regulatory bodies like the U.S. FDA and the EMA mandate that stereoisomeric drugs be treated as distinct chemical entities. Developers must characterize each isomer and demonstrate a well-controlled, reproducible manufacturing process that ensures the correct isomeric form is produced with high purity.
Conclusion
The cis and trans isomers of this compound, while constitutionally identical, are distinct chemical entities with different thermodynamic stabilities and three-dimensional structures. The trans isomer is significantly more stable due to its ability to adopt a low-energy diequatorial conformation. This fundamental difference governs their synthesis, separation, and ultimately, their utility in drug development. Unambiguous characterization, primarily through the detailed analysis of coupling constants in ¹H NMR spectroscopy, is not just a procedural step but a critical requirement for ensuring the quality, safety, and efficacy of the advanced intermediates and active pharmaceutical ingredients derived from them. A thorough understanding of these principles is essential for any scientist working in the field of medicinal chemistry and pharmaceutical development.
References
- BenchChem. (2025). An In-depth Technical Guide on the Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol.
- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
-
Wollak, J. F., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23). [Link]
- Google Patents. (n.d.). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
- Google Patents. (n.d.). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
-
ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different systems. [Link]
-
Varghese, R., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tutorchase.com [tutorchase.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminocyclohexanecarbonitrile hydrochloride safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 4-Aminocyclohexanecarbonitrile hydrochloride
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to a foundational understanding of chemical safety. This guide provides a detailed examination of the safety protocols, hazard profile, and emergency procedures for this compound (CAS No. 1303968-08-2), a key building block in modern synthetic chemistry. Moving beyond a simple recitation of safety data, this document elucidates the causal logic behind handling recommendations, empowering laboratory personnel to cultivate a proactive safety culture.
Section 1: Hazard Identification and Risk Assessment
This compound is a multi-functional compound whose reactivity necessitates a thorough understanding of its potential hazards. The primary risks associated with this solid, white to off-white compound involve acute toxicity and irritation.[1] A comprehensive risk assessment begins with its classification under the Globally Harmonized System (GHS).
GHS Classification Summary
The compound is classified as hazardous, warranting a "Warning" signal word. The hazard statements (H-statements) provide a clear overview of the principal dangers.[1]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
| Source: ChemicalBook[1] |
The nitrile group (-C≡N) is a well-known toxicophore, which can be metabolized to release cyanide ions, interfering with cellular respiration. The amino group and the hydrochloride salt form contribute to its irritant properties. Therefore, the causality behind these classifications is rooted in the compound's intrinsic chemical functionalities. Understanding this allows for a more intuitive approach to risk mitigation.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, establishing robust engineering controls and mandating appropriate PPE is paramount to preventing exposure. The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.
Engineering Controls:
-
Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to control airborne dust and prevent inhalation.[2] Local exhaust ventilation is critical.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards of skin contact, eye contact, and inhalation.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield may be required for operations with a high risk of splash or dust generation.
-
Skin Protection: Impervious gloves (e.g., nitrile, neoprene) and protective clothing are mandatory to prevent skin contact.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
First-Aid Measures: The immediacy and appropriateness of the first-aid response can significantly impact the outcome of an accidental exposure.
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing. [5][6]If the person feels unwell, call a poison center or doctor. [6]* Skin Contact: Immediately wash the affected skin with plenty of soap and water. [5][7]Remove contaminated clothing and wash it before reuse. [5]If skin irritation occurs, seek medical advice. [5]* Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes. [5][6]If contact lenses are present, remove them if it is easy to do so and continue rinsing. [5]If eye irritation persists, get medical attention. [5]* Ingestion: If swallowed, rinse the mouth with water. [2]Call a poison center or doctor if you feel unwell. [2]Do not induce vomiting. [8]
Section 5: Toxicological and Stability Profile
While comprehensive toxicological data for this compound is not extensively published, the GHS classifications provide a strong indication of its toxicological profile.
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation. [1]Ingestion is harmful, likely due to the potential for metabolic release of cyanide from the nitrile group, a known systemic toxin. [1]* Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available. In the absence of data, it is prudent to handle the compound as potentially hazardous with long-term exposure and minimize contact.
-
Stability and Reactivity: The compound is stable under recommended storage conditions. [9]However, it should be kept away from strong oxidizing agents. [9]Hazardous decomposition products under fire conditions can include toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride. [9]
Conclusion
The safe and effective use of this compound in a research and development setting is contingent upon a detailed understanding of its hazard profile and the implementation of rigorous safety protocols. By moving beyond mere compliance and embracing the scientific rationale behind safety procedures—from PPE selection to emergency response—organizations can empower their scientists to handle this valuable chemical reagent with the confidence and respect it requires, ensuring both scientific progress and personal safety.
References
-
Hisco. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
PubChem. (n.d.). Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
AA Blocks. (n.d.). 1523571-05-2 | 6-oxa-2-azaspiro[3.4]octane-2-carbonitrile, hemioxalate. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Aladdin. (n.d.). 4-aminocyclohexanecarbonitrile;hydrochloride - CAS No. 1303968-08-2. Retrieved from [Link]
Sources
- 1. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. media.hiscoinc.com [media.hiscoinc.com]
- 9. aksci.com [aksci.com]
The Genesis and Strategic Application of 4-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide for Chemical Innovators
Foreword: Unveiling a Versatile Cyclohexane Scaffold
In the landscape of modern medicinal chemistry and drug development, the strategic use of conformationally constrained scaffolds is paramount to achieving desired pharmacological outcomes. Among these, the cyclohexane ring offers a robust and tunable platform for the spatial presentation of pharmacophoric elements. This guide delves into the discovery, history, and synthetic intricacies of a pivotal building block: 4-Aminocyclohexanecarbonitrile hydrochloride. This seemingly simple molecule, bearing both a nucleophilic amine and a versatile nitrile group, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its stereochemistry and reactivity provide a foundation for the construction of novel chemical entities with diverse therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into its synthesis and application.
Discovery and Historical Context: A Foundation Laid in the 1960s
The pioneering work on amino acids within the cyclohexane series can be traced back to the early 1960s. The foundational research published by L. Munday in the Journal of the Chemical Society in 1961 is widely recognized as the genesis of this class of compounds.[1][2][3][4] Munday's comprehensive study detailed the synthesis of several alkyl-1-aminocyclohexanecarboxylic acids and, significantly, their precursor aminonitrile hydrochlorides.[2] This seminal work laid the groundwork for understanding the stereochemical nuances of introducing amino and cyano functionalities onto a cyclohexane ring.
Munday's investigation explored both the Strecker synthesis and the Bucherer-Bergs reaction, revealing that the choice of synthetic route had a profound impact on the stereochemical outcome.[2][4] It was noted that the Strecker synthesis tended to yield a single geometrical isomer, whereas the Bucherer-Bergs reaction could produce both cis and trans isomers, with one often predominating.[2] The configurations of the synthesized aminonitriles and their corresponding amino acids were rigorously assigned based on the resistance of the nitrile hydrochlorides to hydrolysis, infrared spectroscopy, and the dissociation constants of the final amino acids.[2] This early work was not only a synthetic achievement but also a critical contribution to the understanding of conformational analysis in substituted cyclohexanes.
Physicochemical and Spectroscopic Profile
This compound exists as a stable, crystalline solid. The presence of both a primary amine and a nitrile group on the cyclohexane backbone dictates its chemical reactivity and physical properties. The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for synthetic transformations.
| Property | Value | Source |
| CAS Number | 1303968-08-2 | [5][6][7][8] |
| Molecular Formula | C₇H₁₃ClN₂ | [7] |
| Molecular Weight | 160.65 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopy | Key Features |
| ¹H NMR | Resonances corresponding to the cyclohexane ring protons, with distinct chemical shifts and coupling constants for the axial and equatorial protons, and a signal for the aminium protons. |
| ¹³C NMR | Signals for the individual carbons of the cyclohexane ring and a characteristic signal for the nitrile carbon. |
| IR Spectroscopy | A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, along with bands corresponding to N-H stretching of the ammonium group and C-H stretching of the cyclohexane ring. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the aminocyclohexanecarbonitrile structure. |
Synthesis and Stereochemical Considerations
The synthesis of 4-aminocyclohexanecarbonitrile can be approached through several strategic pathways, with the control of stereochemistry being a critical aspect. The two primary isomers are the cis and trans diastereomers, where the relative orientation of the amino and cyano groups is defined.
General Synthetic Approach: Catalytic Hydrogenation
A common and effective method for the synthesis of 4-aminocyclohexanecarbonitrile is the catalytic hydrogenation of 4-aminobenzonitrile. This reaction involves the reduction of the aromatic ring to a cyclohexane ring while preserving the amino and nitrile functionalities.
Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.
The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to mixtures of cis and trans isomers. Subsequent separation of these isomers can be achieved by techniques such as fractional crystallization or chromatography.
Stereoselective Synthesis
Achieving a high degree of stereoselectivity is often a primary goal in the synthesis of substituted cyclohexanes for pharmaceutical applications. While the direct catalytic hydrogenation of 4-aminobenzonitrile can produce mixtures, other strategies can be employed to favor a particular isomer. For instance, starting from a stereochemically defined precursor, such as a specific isomer of 4-aminocyclohexanol, allows for the conversion of the hydroxyl group to a nitrile, thereby preserving the stereochemistry of the starting material.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, combined with its defined stereochemistry, makes it an attractive starting material for creating complex molecular architectures.
Intermediate for Janus Kinase (JAK) Inhibitors
Derivatives of 4-aminocyclohexanecarboxylic acid, which can be synthesized from 4-aminocyclohexanecarbonitrile, are key intermediates in the preparation of Janus kinase (JAK) inhibitors.[9] JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in inflammatory and autoimmune diseases. The cyclohexane scaffold provides a rigid framework for the precise positioning of functional groups that interact with the active site of the JAK enzyme.
Caption: Synthetic utility of 4-Aminocyclohexanecarbonitrile in the preparation of JAK inhibitors.
Precursor for Novel Therapeutic Agents
The nitrile group in 4-aminocyclohexanecarbonitrile is a versatile functional handle that can be transformed into various other groups, such as amides, tetrazoles, and other heterocycles, which are common pharmacophores in medicinal chemistry.[10] The primary amine can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides, allowing for the rapid generation of compound libraries for high-throughput screening. The rigid cyclohexane core helps in exploring the conformational space of a target protein's binding pocket, aiding in the design of potent and selective ligands.
Conclusion and Future Outlook
From its initial synthesis and characterization in the early 1960s, this compound has proven to be a molecule of enduring value in organic synthesis. Its straightforward accessibility and the versatility of its functional groups have cemented its role as a key intermediate in the development of new pharmaceuticals. The ability to control the stereochemistry of the cyclohexane ring allows for the fine-tuning of molecular shape, a critical parameter in modern drug design. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-defined building blocks like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry.
References
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved from [Link]
-
Diastereofacial selectivity of α-aminonitrile formation from ... (n.d.). Retrieved from [Link]
-
Session 2A - New Compounds, New Concepts, New Uses and New Approaches 1. (n.d.). BCPC. Retrieved from [Link]
-
N-Fmoc-dehydroalanine: A versatile molecular scaffold for the rapid solid-phase synthesis of cycloaliphatic amino acids. (2000). ResearchGate. Retrieved from [Link]
-
Munday, L. (1961). 861. Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society (Resumed), 4372-4379. DOI:10.1039/JR9610004372. Retrieved from [Link]
-
Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (1975). ResearchGate. Retrieved from [Link]
-
4-Aminocyclohexanone Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 29(18), 2535-2550. Retrieved from [Link]
-
Medicinal applications of cyclodextrins. (1999). Medicinal Research Reviews. Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules. Retrieved from [Link]
-
The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (2017). American Journal of Pharmaceutical Education. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 861. Amino-acids of the cyclohexane series. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1303968-08-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(1303968-08-2) 1H NMR [m.chemicalbook.com]
- 7. Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID 53407876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 4-Aminocyclohexanecarbonitrile Hydrochloride as a Versatile Building Block in Organic Synthesis
Abstract
4-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional carbocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Possessing both a primary amine and a nitrile group on a cyclohexane scaffold, this molecule offers two distinct points for chemical modification. Its rigid, non-aromatic core is a desirable feature for developing saturated heterocyclic scaffolds that can improve the physicochemical properties of drug candidates. This guide provides an in-depth exploration of the reactivity of this compound, detailing its applications in the synthesis of high-value intermediates, such as substituted piperidines, and offering robust, step-by-step protocols for its derivatization.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery, the strategic incorporation of saturated carbocyclic and heterocyclic moieties is crucial for escaping "flatland" chemistry and achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound emerges as a key player in this context. It serves as a versatile precursor to a variety of complex structures, most notably 4-substituted piperidines, which are privileged structures found in numerous bioactive compounds.[1][2] The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine.
The molecule's utility stems from the orthogonal reactivity of its two functional groups:
-
The primary amino group is a potent nucleophile, readily undergoing acylation, alkylation, arylation, and reductive amination reactions.
-
The nitrile group is an electrophilic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents.
This dual functionality allows for a modular and convergent approach to the synthesis of complex target molecules, such as CCR5 antagonists used as HIV-1 entry inhibitors and ligands for opioid receptors.[1][3]
Physicochemical Properties & Safe Handling
Accurate knowledge of the reagent's properties and hazards is paramount for safe and effective experimentation.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | trans-4-Aminocyclohexanecarbonitrile hydrochloride | [] |
| CAS Number | 873537-33-8 (trans isomer) | [] |
| Molecular Formula | C₇H₁₃ClN₂ | [] |
| Molecular Weight | 160.65 g/mol | [][5] |
| Appearance | Solid | [5][6] |
Safety and Handling
This compound and related compounds are classified as irritants.[7][8] Adherence to standard laboratory safety protocols is mandatory.
Table 2: Hazard Information and Precautionary Measures
| Hazard Class | GHS Hazard Statement | Precautionary Measures (Examples) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[7][8] P302 + P352: IF ON SKIN: Wash with plenty of water.[7] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[7][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.[6][8] P271: Use only outdoors or in a well-ventilated area.[6][8] |
Expert Insight: The hydrochloride salt is hygroscopic. It is crucial to store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation and ensure reproducibility.[7]
Core Reactivity and Synthetic Pathways
The synthetic versatility of this compound lies in the selective manipulation of its amino and nitrile functionalities. The choice of reaction conditions dictates which part of the molecule reacts, enabling a stepwise construction of complexity.
Diagram 1: Key synthetic transformations of 4-aminocyclohexanecarbonitrile.
Application and Protocols
The following sections provide detailed, actionable protocols for common transformations involving this compound.
Application I: Synthesis of N-Protected Derivatives for Further Functionalization
Protecting the amino group is often the first step in a multi-step synthesis, allowing for selective manipulation of the nitrile group. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.
Protocol 1: N-Boc Protection of 4-Aminocyclohexanecarbonitrile
This protocol describes a standard procedure for the protection of the primary amine.
Workflow Diagram:
Diagram 2: Workflow for N-Boc protection.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Suspend the starting material in dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Cool the mixture in an ice bath (0 °C). Add triethylamine (TEA, 2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10 minutes.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.
Causality Insight: The use of 2.5 equivalents of TEA is critical. One equivalent neutralizes the HCl salt, while the remaining 1.5 equivalents act as the base to facilitate the reaction with Boc anhydride. Insufficient base will lead to incomplete conversion.
Application II: Transformation of the Nitrile Group
With the amine protected, the nitrile group can be selectively transformed. Hydrolysis to a carboxylic acid is a common and highly useful transformation.
Protocol 2: Hydrolysis of N-Boc-4-aminocyclohexanecarbonitrile to the Carboxylic Acid
This protocol converts the nitrile to a carboxylic acid, yielding another valuable bifunctional building block, 4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, which is an intermediate for Janus kinase inhibitors.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-protected 4-aminocyclohexanecarbonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH, 5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 24-48 hours. The reaction progress can be monitored by observing the evolution of ammonia gas (use appropriate safety measures) and by LC-MS analysis of aliquots.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the desired carboxylic acid. Further purification is typically not required.
Expert Insight: The hydrolysis of nitriles can be sluggish. The use of a high concentration of a strong base and elevated temperatures is necessary to drive the reaction to completion. The product, 4-aminocyclohexanecarboxylic acid, is a useful building block itself.[9][10]
Case Study: Pathway to 4-Substituted-4-Aminopiperidine Scaffolds
A key application of this building block is in the synthesis of 4-substituted-4-aminopiperidines, which are core components of piperazine-based CCR5 antagonists.[1] While a direct conversion is complex, a common strategy involves the reduction of the nitrile to an aminomethyl group, followed by further transformations.
Diagram 3: Conceptual workflow towards 4-aminopiperidine scaffolds.
The synthesis of these piperidine derivatives often involves multi-step sequences where the cyclohexane ring serves as a template. For example, after reduction of the nitrile to a primary amine, intramolecular cyclization strategies can be employed to form the piperidine ring.[11] The specific route depends heavily on the desired substitution pattern on the final piperidine product.
References
-
Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3441-3444. [Link]
-
Comins, D. L., & Dehghani, A. (1993). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (1), 1838-1839. [Link]
-
Le, V.-D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]
- A., Fischer R., et al. (2018). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
Organic Chemistry Portal. (2024-10-12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Defense Technical Information Center. (2025-06-04). Piperidine Synthesis. DTIC. [Link]
-
Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanecarboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarbonitrile. PubChem. [Link]
- Bayer Aktiengesellschaft. (2021-01-26). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: The Strategic Use of 4-Aminocyclohexanecarbonitrile Hydrochloride in Modern Medicinal Chemistry
Introduction: Beyond the Flatland of Aromatic Scaffolds
In the landscape of medicinal chemistry, the quest for novel chemical entities with improved pharmacological profiles is perpetual. While aromatic and heteroaromatic rings have long been the mainstay of drug design, the strategic incorporation of saturated carbocycles offers a compelling route to escape "flatland"—the over-representation of two-dimensional structures in drug discovery.[1] The rigid, three-dimensional framework of scaffolds like the cyclohexane ring allows for a more precise spatial arrangement of pharmacophoric features, enhancing target binding and often improving physicochemical properties such as solubility and metabolic stability.
4-Aminocyclohexanecarbonitrile hydrochloride is a prime exemplar of such a strategic building block. It is a bifunctional molecule featuring a saturated cyclohexane core, which provides a defined conformational geometry, and two versatile functional handles: a primary amine and a nitrile group. The amine serves as a nucleophilic center, ideal for forming amides, sulfonamides, or participating in reductive aminations. The nitrile group, a stable and relatively unreactive moiety, can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or be chemically transformed into other functionalities like a carboxylic acid, an amine, or a tetrazole. This inherent versatility makes 4-aminocyclohexanecarbonitrile a valuable scaffold for generating libraries of diverse compounds and for use in scaffold hopping campaigns.[2]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in drug discovery programs.
Physicochemical Properties and Safety Data
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and handling requirements is paramount. This compound is a solid at room temperature.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂ | [3] |
| Molecular Weight | 160.65 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from moisture as it may be hygroscopic.[4][5] |
Safety & Handling: As a hydrochloride salt, this compound is an irritant. Adherence to standard laboratory safety procedures is essential.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4][6][7] Handle in a well-ventilated area or chemical fume hood.[5][6][7]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[4][7] For eye contact, rinse cautiously with water for several minutes.[4][5][7] If inhaled, move the person to fresh air.[4][7] Seek medical attention if irritation persists.[4][7]
Core Applications in Medicinal Chemistry
The utility of this compound stems from its role as a "privileged scaffold"—a molecular framework that can serve as a ligand for diverse biological targets.[8][9] The cyclohexane core acts as a non-aromatic, conformationally restricted scaffold to which functional groups can be appended with precise stereochemical control.
This scaffold is particularly useful for:
-
Introducing 3D Complexity: Moving away from flat aromatic systems can improve selectivity and reduce off-target effects.
-
Scaffold Hopping: Replacing a known core (e.g., an aromatic ring) with the aminocyclohexanecarbonitrile moiety can lead to novel intellectual property and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]
-
Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a 3D fragment, which can be elaborated based on structural information from target-ligand complexes.
Cis- and trans-isomers of 4-aminocyclohexanecarbonitrile exist, and the choice of isomer is critical as the spatial relationship between the amine and nitrile substituents will dictate how the final molecule interacts with its biological target. The hydrochloride salt form enhances stability and solubility for easier handling and reaction setup.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and clear purification steps.
Protocol 1: Synthesis of N-Aroyl-4-aminocyclohexanecarbonitrile via Amide Coupling
This protocol details the acylation of the primary amine, a cornerstone reaction for utilizing this building block. The reaction couples the amine with a representative carboxylic acid (e.g., benzoic acid) using standard peptide coupling reagents.
Causality Behind Experimental Choices:
-
Base (DIPEA): The starting material is a hydrochloride salt. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is required to neutralize the ammonium salt to the free amine in situ. At least two equivalents are needed: one for the hydrochloride and one to neutralize the acid formed during the coupling reaction.
-
Coupling Reagents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added to suppress side reactions and minimize racemization (if the acid were chiral).
-
Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its excellent ability to dissolve the reactants and reagents.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.05 eq) and anhydrous DMF (approx. 0.1 M concentration based on the limiting reagent).
-
Add HOBt (1.5 eq) and EDC·HCl (1.5 eq) to the solution. Stir at room temperature for 15 minutes. This is the pre-activation step.
-
Add this compound (1.0 eq) to the flask, followed by the slow, dropwise addition of DIPEA (2.5 eq) while stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 50% EtOAc in hexanes). The reaction is typically complete within 4-12 hours at room temperature.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford the pure amide product.
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosolveit.de [biosolveit.de]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthetic Utility of 4-Aminocyclohexanecarbonitrile Hydrochloride
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. 4-Aminocyclohexanecarbonitrile hydrochloride stands out as a versatile and highly valuable bifunctional scaffold. Its rigid cyclohexyl core, decorated with a primary amine and a nitrile group at the 1,4-positions, offers two chemically distinct handles for orthogonal functionalization. This arrangement is a privileged motif found in numerous biologically active compounds.[1]
The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it an ideal starting material for library synthesis and scale-up operations. These application notes provide a detailed exploration of the key synthetic transformations involving this compound, offering field-proven insights and robust protocols for its practical application in research and development.
Core Synthetic Transformations and Protocols
The synthetic utility of 4-Aminocyclohexanecarbonitrile is primarily derived from the selective manipulation of its amino and nitrile functionalities. The following sections detail the most critical transformations, providing both mechanistic rationale and detailed experimental procedures.
N-Functionalization: Leveraging the Primary Amino Group
The primary amine serves as a potent nucleophile and a key anchoring point for introducing a wide array of substituents.
The conversion of the primary amine to an amide or sulfonamide is a foundational step in modulating the scaffold's properties. This reaction is typically high-yielding and robust. The acylation not only serves as a synthetic handle but can also be a crucial pharmacophore element in the final molecule. Numerous methods for N-acylation have been developed, often employing acylating reagents like acetic anhydride or acetyl chloride in the presence of a base.[2][3][4] Catalyst-free conditions have also been shown to be effective, presenting a greener approach.[2]
Causality Behind Experimental Choices: The choice of base is critical. In aprotic solvents like Dichloromethane (DCM), an organic base such as triethylamine (TEA) or pyridine is required to neutralize the HCl generated (when using an acyl chloride) and to deprotonate the ammonium hydrochloride starting material, liberating the free amine for reaction. Acetic anhydride is a convenient reagent that produces acetic acid as a byproduct, which is also neutralized by the base.
Protocol 1: N-Acetylation of 4-Aminocyclohexanecarbonitrile
This protocol details the synthesis of 4-acetamidocyclohexanecarbonitrile.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Aminocyclohexanecarbonitrile HCl | ≥97% | Commercial Source |
| Acetic Anhydride | Reagent Grade | Commercial Source |
| Triethylamine (TEA) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | Anhydrous | Commercial Source |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | ACS Grade | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The mixture should become a clear solution as the free amine is formed.
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the stirring solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acetylated product.
Reductive amination is a powerful one-pot method for forming C-N bonds, allowing the synthesis of secondary amines from the primary amine of the starting material and a suitable ketone or aldehyde.[5][6] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[7]
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[5][8][9] It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thereby minimizing the formation of alcohol byproducts.[5][9] The inclusion of a catalytic amount of acetic acid facilitates the formation of the iminium ion.[5]
Protocol 2: Reductive Amination with Cyclohexanone
This protocol details the synthesis of 4-(cyclohexylamino)cyclohexanecarbonitrile.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Aminocyclohexanecarbonitrile HCl | ≥97% | Commercial Source |
| Cyclohexanone | Reagent Grade | Commercial Source |
| Sodium Triacetoxyborohydride | Reagent Grade | Commercial Source |
| Dichloroethane (DCE) | Anhydrous | Commercial Source |
| Acetic Acid | Glacial | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous DCE (approx. 0.1 M).
-
Iminium Formation: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15 minutes. The addition may be slightly exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitoring: Check for the consumption of the starting material by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.
Transformations of the Nitrile Group
The nitrile group is a stable but versatile functional group that can be converted into other key functionalities, most notably a primary amine.
The reduction of the nitrile to a primary aminomethyl group is a highly valuable transformation, converting the starting material into a 1,4-diaminocyclohexane derivative. Catalytic hydrogenation is often the most efficient and atom-economical method for this conversion.[10][11]
Causality Behind Experimental Choices: Catalysts like Raney Nickel are highly effective for nitrile hydrogenation.[11][12] The reaction is typically performed under a hydrogen atmosphere at elevated pressure. The addition of ammonia or a base is crucial to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the product primary amine.[11]
Protocol 3: Catalytic Hydrogenation of the Nitrile Group
This protocol describes the synthesis of (4-aminocyclohexyl)methanamine.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Aminocyclohexanecarbonitrile HCl | ≥97% | Commercial Source |
| Raney Nickel (50% slurry in water) | Catalyst Grade | Commercial Source |
| Methanol | Anhydrous | Commercial Source |
| Ammonia (7N solution in Methanol) | Reagent Grade | Commercial Source |
| Hydrogen Gas (H₂) | High Purity | Commercial Source |
| Celite® | --- | Commercial Source |
Experimental Procedure:
-
Catalyst Preparation: In a suitable high-pressure reactor (e.g., a Parr hydrogenator), carefully wash the Raney Nickel slurry with anhydrous methanol to remove water.
-
Reaction Setup: To the reactor, add this compound (1.0 eq) and the washed Raney Nickel catalyst (approx. 10-20% by weight).
-
Solvent/Base Addition: Add a 7N solution of ammonia in methanol as the solvent.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Progression: Heat the mixture to 40-60 °C and stir vigorously.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 6-24 hours.
-
Workup: After cooling to room temperature, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent and handle appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be further purified if necessary.
Advanced Applications in Scaffold Development
The true power of this compound lies in the sequential application of the aforementioned protocols to build complex molecular architectures.
Synthesis of Spirocyclic Scaffolds
Spirocycles are three-dimensional structures of increasing importance in drug design, as they can improve compound properties such as solubility and metabolic stability.[13][14] The 1,4-disubstituted cyclohexane core is an excellent starting point for creating spiro-heterocycles. For example, by first reducing the nitrile to an aminomethyl group (Protocol 3) and then reacting the resulting diamine with a suitable ketone, a spirocyclic imidazoline or related heterocycle can be formed.[15] Such motifs are central to various approved drugs.[13][15]
Workflow Visualization
The following diagrams illustrate the key synthetic pathways originating from 4-Aminocyclohexanecarbonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gctlc.org [gctlc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of 4-Aminocyclohexanecarbonitrile Hydrochloride
Introduction: The Strategic Importance of Amine Protection in Drug Discovery
In the landscape of modern drug development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Amine functionalities are ubiquitous in pharmacologically active compounds, playing critical roles in molecular recognition, solubility, and overall bioactivity. However, the inherent nucleophilicity and basicity of amines can interfere with synthetic transformations intended for other parts of a molecule. This necessitates the use of protecting groups, which act as temporary masks for the amine, rendering it inert to specific reaction conditions.
4-Aminocyclohexanecarbonitrile is a valuable building block in medicinal chemistry, incorporating a cyclohexane scaffold that imparts conformational rigidity and a nitrile group that can serve as a versatile synthetic handle or a bioisostere for other functional groups. The effective N-protection of this intermediate is a crucial first step in its elaboration into more complex drug candidates. The hydrochloride salt form of this amine presents a common challenge: the amine must be liberated from its salt before it can react with the protecting group reagent. This guide provides detailed, field-proven protocols for the N-protection of 4-aminocyclohexanecarbonitrile hydrochloride using three of the most common and versatile amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
This document is structured to provide not just step-by-step instructions, but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these protocols effectively.
Core Principle: Liberation of the Free Amine
This compound exists as an ammonium salt. The lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack on the protecting group reagent. Therefore, a stoichiometric amount of a suitable base must be added to neutralize the hydrochloride salt and generate the free amine in situ.
Caption: General scheme for the liberation of the free amine from its hydrochloride salt.
The choice of base is critical and depends on the specific protecting group and reaction conditions. A non-nucleophilic organic base like triethylamine (Et3N) is often used in organic solvents, while inorganic bases like sodium bicarbonate (NaHCO₃) are suitable for aqueous or biphasic systems.
Protocol I: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a broad range of nucleophilic and basic conditions. It is typically removed under acidic conditions.[1][2]
Scientific Rationale
The standard reagent for Boc protection is di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via nucleophilic acyl substitution where the free amine attacks one of the carbonyl carbons of (Boc)₂O.[1] A base is required to neutralize the liberated HCl from the starting material and also to scavenge the tert-butoxycarboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and solubilizes both the starting material and reagents.
Caption: Workflow for the N-Boc protection of 4-aminocyclohexanecarbonitrile HCl.
Detailed Experimental Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve/suspend it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.
-
Protecting Group Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent system).
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, tert-butyl (4-cyanocyclohexyl)carbamate, is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
Protocol II: N-Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection, particularly in peptide synthesis.[3][4] It is stable to both acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[5]
Scientific Rationale
The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution at the chloroformate.[3] This reaction is often performed under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent and an aqueous solution of a base like sodium bicarbonate or sodium carbonate.[3] The base neutralizes the HCl generated during the reaction and from the starting material.
Caption: Workflow for the N-Cbz protection of 4-aminocyclohexanecarbonitrile HCl.
Detailed Experimental Protocol
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and THF (e.g., a 1:1 or 2:1 ratio) in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Protecting Group Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirred mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, benzyl (4-cyanocyclohexyl)carbamate, can be purified by recrystallization or silica gel chromatography if necessary.
Protocol III: N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is extensively used in solid-phase peptide synthesis due to its unique property of being stable to acidic conditions but readily cleaved by bases, typically secondary amines like piperidine.[6][7]
Scientific Rationale
Fmoc protection is commonly achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8][9] Fmoc-OSu is often preferred as it is a stable solid and the reaction byproducts are more easily removed.[7] Similar to the other protection strategies, a base is required. An aqueous sodium bicarbonate or sodium carbonate solution is typically employed.
Caption: Workflow for the N-Fmoc protection of 4-aminocyclohexanecarbonitrile HCl.
Detailed Experimental Protocol
Materials:
-
This compound
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and dioxane (or acetone) (e.g., 1:1 ratio).
-
Protecting Group Addition: In a separate container, dissolve Fmoc-OSu (1.05 eq) in dioxane (or acetone). Add this solution to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.
-
Precipitation and Extraction: Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected product may precipitate. Extract the product with ethyl acetate (3 x volume).
-
Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (9H-fluoren-9-yl)methyl (4-cyanocyclohexyl)carbamate, should be purified by silica gel chromatography to remove any remaining impurities.
Comparative Summary of N-Protection Protocols
| Feature | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Protecting Reagent | (Boc)₂O | Cbz-Cl | Fmoc-OSu or Fmoc-Cl |
| Typical Conditions | Et₃N, DCM, 0°C to RT | NaHCO₃, H₂O/THF, 0°C to RT | NaHCO₃, H₂O/Dioxane, RT |
| Deprotection | Strong Acid (TFA, HCl)[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Base (e.g., Piperidine)[6] |
| Advantages | Stable to base and nucleophiles; orthogonal to Cbz and Fmoc. | Stable to acid and base; orthogonal to Boc. | Orthogonal to Boc and Cbz; mild deprotection. |
| Disadvantages | Acid labile. | Sensitive to catalytic reduction. | Base labile. |
| Work-up | Aqueous wash. | Extraction. | Acidification and extraction. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding more protecting group reagent and/or base. Ensure the base used is sufficient to neutralize the hydrochloride and facilitate the reaction.
-
Low Yield: Poor solubility of the hydrochloride salt can be an issue. Ensure vigorous stirring. For the Boc protection, using a co-solvent like THF with DCM might improve solubility.
-
Side Reactions: The nitrile group is generally stable under these conditions. However, under very strong acidic or basic conditions during work-up or prolonged reaction times, hydrolysis of the nitrile to a carboxamide or carboxylic acid could potentially occur, although it is unlikely under the described protocols.
-
Stereochemistry: 4-Aminocyclohexanecarbonitrile exists as cis and trans isomers. The protection protocols described here should be applicable to both isomers or mixtures thereof. The stereochemistry should be retained during the protection reaction.
Conclusion
The N-protection of this compound is a fundamental transformation that opens the door to a wide array of synthetic possibilities. The choice of the Boc, Cbz, or Fmoc protecting group should be guided by the planned subsequent reaction steps and the desired deprotection strategy. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently prepare these valuable synthetic intermediates for application in drug discovery and development.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link].
-
ChemBK. 4-Amino-cyclohexanone HCl. (2024-04-09). Available at: [Link].
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link].
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
-
Fisher Scientific. Amine Protection / Deprotection. Available at: [Link].
-
Yogi Vemana University. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link].
- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
-
ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021-01-07). Available at: [Link].
- Google Patents. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid.
-
ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow | Request PDF. Available at: [Link].
-
NIH. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link].
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019-10-02). Available at: [Link].
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available at: [Link].
-
NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018-10-19). Available at: [Link].
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link].
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link].
-
J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). Available at: [Link].
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].
-
YouTube. Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. (2022-03-07). Available at: [Link].
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link].
-
ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link].
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Available at: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
SciSpace. Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022-10-01). Available at: [Link].
- Google Patents. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023-11-13). Available at: [Link].
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link].
-
ResearchGate. An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. (2025-08-07). Available at: [Link].
-
Semantic Scholar. A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Available at: [Link].
-
ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides. Available at: [Link].
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].
-
Solubility of Things. 4-Aminobenzonitrile - Solubility of Things. Available at: [Link].
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available at: [Link].
-
Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. (2021-07-31). Available at: [Link].
-
NIH. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021-04-30). Available at: [Link].
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link].
-
NIH. Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link].
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link].
Sources
- 1. trans-4-Aminocyclohexanol hydrochloride CAS#: 50910-54-8 [m.chemicalbook.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Cbz-4-氨基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. rsc.org [rsc.org]
Application Note: Sensitive Quantification of 4-Aminocyclohexanecarbonitrile Hydrochloride in Pharmaceutical Matrices using Pre-Column Derivatization with Dansyl Chloride and RP-HPLC-FLD
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of 4-aminocyclohexanecarbonitrile hydrochloride. Due to the absence of a native chromophore or fluorophore, direct HPLC analysis of this primary amine is challenging, particularly at low concentrations typical in pharmaceutical research and development. To overcome this limitation, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is employed. This protocol details the complete workflow, from sample preparation and the derivatization reaction to separation and detection by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Fluorescence Detection (FLD). The resulting dansylated derivative exhibits excellent stability and strong fluorescence, enabling detection in the low ng/mL range. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of 4-aminocyclohexanecarbonitrile in various sample matrices.
Introduction: The Analytical Challenge
4-Aminocyclohexanecarbonitrile is a key building block in organic synthesis and pharmaceutical development. As a primary aliphatic amine, it lacks the conjugated double bond system necessary for significant ultraviolet (UV) absorption or native fluorescence. Consequently, its direct analysis by common HPLC detectors like UV-Vis or Photodiode Array (PDA) suffers from poor sensitivity and selectivity.[1] Pre-column derivatization is a well-established technique to chemically modify an analyte, attaching a "tag" that enhances its detectability.[2][3][4] This process not only improves sensitivity but can also enhance the chromatographic properties of the analyte, such as retention and peak shape, on reversed-phase columns.[5]
For primary amines, several derivatization reagents are available, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride (Dns-Cl).[5][6][7] Dansyl chloride is frequently chosen due to its efficiency, the excellent stability of its derivatives, and the intense fluorescence of the resulting sulfonamide adducts, which allows for detection in the picomole to femomole range.[1][6]
Principle of Dansylation
The derivatization of 4-aminocyclohexanecarbonitrile with dansyl chloride, a process known as dansylation, is a nucleophilic substitution reaction. The reaction must be carried out under alkaline conditions (typically pH 9.5-10.5).[1] The alkaline environment ensures that the primary amino group (-NH2) of the analyte is deprotonated, rendering it a potent nucleophile. This nucleophilic amine then attacks the highly electrophilic sulfonyl chloride (-SO2Cl) group of dansyl chloride. This results in the formation of a stable, highly fluorescent N-dansyl-sulfonamide derivative and the release of hydrochloric acid (HCl). The alkaline buffer is crucial not only for activating the amine but also for neutralizing the HCl byproduct, which drives the reaction to completion.[1][8]
Figure 1: Conceptual diagram of the dansylation reaction.
Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the derivatization and analysis of this compound.
Materials and Reagents
-
This compound (Standard)
-
Dansyl Chloride (Dns-Cl)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Carbonate (Na₂CO₃), Anhydrous
-
Ammonium Hydroxide (NH₄OH), ~25% solution
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (for sample filtration)
Reagent Preparation
-
100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 45 mL of deionized water. Adjust volume to 50 mL with deionized water. Filter through a 0.22 µm filter and store at 4°C. Warm to room temperature before use.[8]
-
Dansyl Chloride Solution (10 mg/mL in ACN): Accurately weigh 50 mg of dansyl chloride and dissolve in 5.0 mL of acetonitrile. This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.
-
Quenching Solution (2% Ammonium Hydroxide): Add 1 mL of ~25% ammonium hydroxide to 11.5 mL of deionized water. Prepare fresh.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using deionized water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent (preferably deionized water) to achieve a concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex matrices. Filter the final sample solution through a 0.22 µm syringe filter before derivatization.
Derivatization Workflow
The following procedure should be performed in microcentrifuge tubes or HPLC vials.
Figure 2: Step-by-step experimental workflow for pre-column dansylation.
Detailed Steps:
-
Aliquot: Pipette 50 µL of the sample or standard solution into a reaction vial.
-
Add Buffer: Add 100 µL of the 100 mM Carbonate-Bicarbonate Buffer (pH 9.8).
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL Dansyl Chloride solution.
-
React: Mix the solution thoroughly by vortexing. Incubate the vial in a heating block or water bath at 60°C for 30 minutes. The reaction should be performed in the dark to prevent photodegradation of the dansyl group.
-
Cool: After incubation, allow the vial to cool to room temperature.
-
Quench: Add 25 µL of the 2% ammonium hydroxide quenching solution to the reaction mixture. This step is critical to consume the excess, unreacted dansyl chloride, which would otherwise create a large interfering peak in the chromatogram.[1]
-
Final Mix: Vortex the vial and let it stand for 5 minutes at room temperature. The sample is now ready for HPLC analysis.
HPLC Analysis
The dansylated derivative is significantly more hydrophobic than the parent amine, making it ideal for separation on a reversed-phase column.[1] A gradient elution is typically required to ensure good separation from the derivatization byproducts and any matrix components.
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (FLD) |
| Excitation λ | 340 nm |
| Emission λ | 525 nm |
Note: The gradient profile is a starting point and must be optimized for the specific column and system used to achieve the best separation and peak shape.
Trustworthiness and Validation
To ensure the reliability and accuracy of the results, the method should be validated according to standard guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area of the derivatized analyte against the concentration of the prepared standards. The correlation coefficient (r²) should be >0.999.
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assessed by repeatedly analyzing a standard solution. The relative standard deviation (RSD) for peak area and retention time should be <2%.
-
Accuracy: Determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.
-
Stability: The stability of the derivatized sample should be evaluated over time at room temperature and under refrigerated conditions to define the allowable window for analysis.
Conclusion
Pre-column derivatization with dansyl chloride provides a powerful solution for the sensitive and reliable quantification of this compound. The method transforms the non-absorbing analyte into a highly fluorescent derivative, dramatically lowering detection limits and enabling its analysis by RP-HPLC with fluorescence detection. The detailed protocol and workflow presented in this application note offer a robust starting point for method development and validation in pharmaceutical and chemical research settings.
References
- BenchChem. (2025).
- Zhang, L., et al. (n.d.).
- BenchChem. (2025). Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem.
- Bansal, A. K. (2019).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025). 2.2.3.
- Huang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
- NIH. (n.d.).
- DiVA portal. (n.d.).
- ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Chhanikar, A. S., & Gupta, K. R. (2021). DERIVATIZING REAGENTS FOR DETECTION OF ORGANIC COMPOUNDS BY HPLC. American Journal of Advanced Scientific Research.
- ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Aminocyclohexanecarbonitrile Hydrochloride
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 4-Aminocyclohexanecarbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines three distinct, validated methodologies: a high-performance liquid chromatography (HPLC) method with pre-column derivatization, a gas chromatography (GC) method suitable for volatile and thermally stable compounds, and a classic non-aqueous acid-base titration method. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step experimental procedures, and guidelines for data interpretation and validation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to ensure data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, the development and validation of accurate and precise analytical methods for its quantification are not merely procedural necessities but are foundational to ensuring the safety and efficacy of pharmaceuticals.[1][2] The choice of analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide presents a multi-faceted approach, offering methods that cater to diverse laboratory settings and analytical requirements.
The molecular structure of this compound, featuring a primary aliphatic amine, a nitrile group, and a hydrochloride salt, presents unique analytical challenges. The primary amine lacks a strong chromophore, making direct UV detection in HPLC challenging. The hydrochloride salt form necessitates careful consideration of pH and solvent choice. This guide addresses these challenges by providing detailed protocols that are both scientifically sound and practically applicable.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Principle: Reverse-phase HPLC is a powerful technique for separating and quantifying components in a mixture. However, the lack of a UV-absorbing chromophore in this compound necessitates a derivatization step to render it detectable by common HPLC detectors like a UV-Vis or fluorescence detector.[3] Pre-column derivatization involves reacting the primary amine group with a labeling agent to form a derivative with strong UV absorbance or fluorescence.[2] This not only enhances sensitivity but also can improve the chromatographic properties of the analyte.[2] o-Phthalaldehyde (OPA) is a widely used derivatization reagent that reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, offering excellent sensitivity.[4]
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Protocol 2.1: HPLC Quantification with OPA Derivatization
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph with a fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade acetonitrile and water.
-
o-Phthalaldehyde (OPA).
-
3-Mercaptopropionic acid (3-MPA).
-
Boric acid.
-
Sodium hydroxide.
-
This compound reference standard.
Solutions Preparation:
-
Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 25 mL with 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.
-
Derivatization: In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
Analysis: Inject the derivatized solutions onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) Method
Principle: Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] 4-Aminocyclohexanecarbonitrile can be analyzed by GC, likely after conversion to its free base form, as the hydrochloride salt is not volatile. The primary amine and nitrile functional groups are generally amenable to GC analysis.[6][7] A flame ionization detector (FID) is a suitable choice for detection due to its universal response to organic compounds. For enhanced sensitivity and selectivity, a nitrogen-phosphorus detector (NPD) can be employed. To prevent peak tailing and improve chromatographic performance, derivatization of the amine group (e.g., silylation) can be considered, though direct analysis on a suitable polar column is often feasible.[8]
Logical Workflow for GC Analysis
Caption: Workflow for GC quantification of this compound.
Protocol 3.1: GC-FID Quantification
Instrumentation and Reagents:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High purity helium or nitrogen as carrier gas.
-
High purity hydrogen and air for FID.
-
Methanol or another suitable solvent.
-
Sodium carbonate solution (for free-basing, if necessary).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 220 °C, hold 5 min |
| Detector | FID |
| Detector Temp | 280 °C |
Procedure:
-
Standard and Sample Preparation:
-
Option A (Direct Analysis): Accurately weigh and dissolve the reference standard and sample in methanol to prepare a stock solution. Prepare calibration standards by dilution.
-
Option B (Free-Basing): Dissolve the standard and sample in water. Add an equal volume of a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with sodium carbonate solution to a pH of ~10. Extract the free base into the organic layer. Use the organic layer for analysis.
-
-
Analysis: Inject the prepared solutions into the GC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 4-Aminocyclohexanecarbonitrile in the sample from the calibration curve.
Non-Aqueous Acid-Base Titration
Principle: Non-aqueous titration is a classical and highly accurate method for the assay of substances that are weak acids or bases in water, or are insoluble in water.[9] The hydrochloride salt of an amine can be accurately assayed by titrating it as a weak acid in a non-aqueous solvent with a strong base, or by displacing the weak base with a strong acid in a suitable solvent system.[10] For the hydrochloride salt, a common approach is to dissolve the sample in a non-aqueous solvent like glacial acetic acid and titrate with a standardized solution of perchloric acid.[11] Mercuric acetate is often added to react with the chloride ions, preventing their interference.[10] The endpoint can be determined potentiometrically or with a visual indicator.[9]
Logical Workflow for Titrimetric Analysis
Caption: Workflow for non-aqueous titration of this compound.
Protocol 4.1: Non-Aqueous Titration
Instrumentation and Reagents:
-
Burette (10 or 25 mL, Class A).
-
Potentiometer with a suitable electrode system or a magnetic stirrer.
-
Glacial acetic acid.
-
Perchloric acid (70%).
-
Acetic anhydride.
-
Potassium hydrogen phthalate (primary standard).
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid).
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
Procedure:
-
Preparation and Standardization of 0.1 M Perchloric Acid:
-
Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride. Cool and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours.
-
Accurately weigh about 500 mg of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator and titrate with the prepared perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
-
Assay of this compound:
-
Accurately weigh a quantity of the sample equivalent to about 200-300 mg of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution and 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint as in the standardization.
-
Perform a blank titration and make any necessary corrections.
-
Calculation:
The percentage purity of this compound can be calculated using the following formula:
% Purity = (V * M * E) / W * 100
Where:
-
V = Volume of perchloric acid consumed in mL (corrected for blank).
-
M = Molarity of the perchloric acid solution.
-
E = Equivalent weight of this compound.
-
W = Weight of the sample in mg.
Method Validation and Data Integrity
For all the described methods, it is imperative to perform a thorough validation in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13] This ensures the reliability, accuracy, and precision of the analytical data.
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentration of the analyte for which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The choice between HPLC with derivatization, GC, or non-aqueous titration will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. The HPLC method offers high sensitivity and is suitable for trace-level analysis, while the GC method is a good alternative for a volatile free base. The non-aqueous titration method, although less sensitive, provides a highly accurate and precise assay value and is an excellent orthogonal technique for method validation. It is the responsibility of the analyst to ensure that any chosen method is appropriately validated for its intended use to guarantee the integrity and reliability of the generated data, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Ge, X., & Wexler, A. S. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- St.Peter's Institute of Pharmaceutical Sciences. (n.d.).
- SIELC Technologies. (n.d.).
- OSTI.GOV. (1987).
- Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- Sigma-Aldrich. (n.d.).
- Taramasso, M., & Guerra, A. (1965). Gas Chromatography Analysis of Aliphatic Nitriles.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Slideshare. (n.d.). Non-aq.
- Journal of Applied Pharmaceutical Science. (2025).
- MilliporeSigma. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2015). Is it possible to separate an analyte and its salt simultaneously by HPLC?.
- ResearchGate. (n.d.).
- Metrohm. (n.d.). Nonaqueous titration of weak bases with perchloric acid.
- PubMed. (2004).
- GFS Chemicals. (n.d.).
- Chromatography Forum. (2004). Amine hydrochloride in HPLC.
- ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry.
- Bryan Research & Engineering, LLC. (n.d.).
- H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). Semester –I UNIT 2(b)
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Clariant Analytical Sciences. (n.d.).
- International CCS Knowledge Centre. (n.d.).
- PubMed. (2025).
- BenchChem. (2025).
- NCBI. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- PubMed. (2015).
- Chromatography Online. (2025). Quality Control in GC–MS Analysis of Amino Acids.
Sources
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccsknowledge.com [ccsknowledge.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bre.com [bre.com]
- 8. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stpeters.co.in [stpeters.co.in]
- 10. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 11. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. japsonline.com [japsonline.com]
The Versatile Building Block: 4-Aminocyclohexanecarbonitrile Hydrochloride in the Genesis of Novel Heterocycles
Introduction: Unlocking Privileged Scaffolds from a Cyclic Aminonitrile
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, acting as "privileged scaffolds" capable of interacting with a multitude of biological targets.[1][2][3][4] 4-Aminocyclohexanecarbonitrile hydrochloride, a bifunctional cyclic aminonitrile, has emerged as a powerful and versatile starting material for the construction of a diverse array of these valuable heterocyclic systems. Its unique structural motif, combining a nucleophilic amino group and an electrophilic nitrile function on a conformationally distinct cyclohexane ring, offers a gateway to a rich variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting both established and prospective protocols for the synthesis of novel heterocycles, with a focus on spiro- and fused-ring systems of significant interest in drug development.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from the dual reactivity of the aminonitrile moiety. The primary amine serves as a potent nucleophile, readily participating in condensation and addition reactions. The nitrile group, on the other hand, can act as an electrophile, undergo cycloaddition, or be transformed into other functional groups. The cyclohexane backbone imparts a three-dimensional character to the resulting molecules, a desirable trait for effective interaction with complex biological targets. This combination of features allows for its participation in a variety of synthetic strategies, including multicomponent reactions (MCRs), which are highly valued for their efficiency and ability to generate molecular diversity.[5][6][7]
Synthesis of Spiro- and Fused Pyrimidine Derivatives: Established Protocols
One of the most well-documented applications of 4-aminocyclohexanecarbonitrile is in the synthesis of spiro- and fused pyrimidine derivatives. The free base, spiro[cyclohexane-1,4'-pyrimidine] aminonitrile, serves as a key intermediate in these transformations.[8]
Protocol 1: Synthesis of Spiro[cyclohexane-1,2'-pyrimido[4,5-d]pyrimidin]-4'(3'H)-one
This protocol details the reaction of the aminonitrile with formic acid, leading to a fused pyrimidone structure through a Dimroth rearrangement.[8]
Reaction Workflow:
Caption: Synthesis of a Fused Pyrimidone.
Step-by-Step Protocol:
-
To 4-aminocyclohexanecarbonitrile (1.0 eq), add an excess of formic acid.
-
Subject the reaction mixture to microwave irradiation at 400 W for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure spiro[cyclohexane-1,2'-(1'H)-pyrimido[4,5-d]pyrimidin]-4'(3'H)-one.
Causality: The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization involving the nitrile. A subsequent Dimroth rearrangement leads to the thermodynamically more stable fused pyrimidine system.[8] Microwave irradiation is employed to accelerate the reaction rate.
Protocol 2: Synthesis of 2'-Methyl-spiro[cyclohexane-1,2'-(1'H)-pyrimido[4,5-d]pyrimidin]-4'(3'H)-one
A similar transformation can be achieved using acetic acid to introduce a methyl group at the 2'-position of the pyrimidine ring.[8]
Step-by-Step Protocol:
-
A mixture of 4-aminocyclohexanecarbonitrile (1.0 eq) and excess acetic acid is subjected to microwave irradiation at 400 W.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: Synthesis of Spiro[cyclohexane-1,2'-[9][10]dioxino[4,5-e]pyrimido[1,6-a]pyrimidine]-4',6'(1'H,7'H)-dione
Reaction with phthalic anhydride demonstrates the nucleophilicity of the amino group and its ability to participate in condensation reactions to form more complex fused systems.[8]
Reaction Workflow:
Caption: Synthesis via Phthalic Anhydride Condensation.
Step-by-Step Protocol:
-
A mixture of 4-aminocyclohexanecarbonitrile (1.0 eq) and phthalic anhydride (1.0 eq) is heated (fused) at a temperature sufficient to induce reaction.
-
After cooling, the solid residue is triturated with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials.
-
The solid product is collected by filtration and can be further purified by recrystallization.
Causality: The primary amine of the aminonitrile attacks one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration result in the formation of the fused heterocyclic system.[8]
Protocol 4: Synthesis of Ethyl 4'-amino-1'-spiro[cyclohexane-1,2'-pyrimidine]-5'-carboxylate
This protocol illustrates the reaction with triethyl orthoformate, which acts as a one-carbon electrophile to construct the pyrimidine ring.[8]
Step-by-Step Protocol:
-
A mixture of 4-aminocyclohexanecarbonitrile (1.0 eq) and triethyl orthoformate (excess) is heated under reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired product.
Causality: The reaction likely proceeds through the formation of an ethoxymethyleneamino intermediate, which then undergoes intramolecular cyclization with the nitrile group to form the pyrimidine ring.[8]
Proposed Synthetic Applications: Expanding the Heterocyclic Portfolio
The inherent reactivity of this compound suggests its applicability in a wider range of heterocyclic syntheses. The following protocols are proposed based on established synthetic methodologies for aminonitriles.
Proposed Protocol 1: Synthesis of Spiro[cyclohexane-1,3'-pyrazol]-5'-amine Derivatives
The reaction of β-aminonitriles with hydrazine is a well-established route to aminopyrazoles.[9][10] This proposed protocol adapts this methodology to 4-aminocyclohexanecarbonitrile.
Proposed Reaction Workflow:
Caption: Proposed Synthesis of an Aminopyrazole.
Proposed Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in ethanol and add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.
-
To this solution, add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture at reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the spiro-aminopyrazole derivative.
Mechanistic Rationale: The reaction is expected to proceed via nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization with the elimination of ammonia.
Proposed Protocol 2: Synthesis of Spiro[cyclohexane-1,2'-pyrimidine]-4',6'-diamine
The condensation of aminonitriles with guanidine is a classical approach for the synthesis of 2,4-diaminopyrimidines, which are important pharmacophores.[11][12]
Proposed Step-by-Step Protocol:
-
Combine this compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.
-
Add a base (e.g., sodium ethoxide, 2.2 eq) to the mixture.
-
Heat the reaction at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction, neutralize with a suitable acid (e.g., acetic acid), and remove the solvent in vacuo.
-
The product can be isolated and purified by standard techniques.
Mechanistic Rationale: The reaction likely involves the initial formation of an amidine from the nitrile group of the aminonitrile and guanidine. Subsequent intramolecular cyclization would lead to the formation of the diaminopyrimidine ring.
Proposed Protocol 3: Synthesis of Fused Pyridine Derivatives via Reaction with β-Dicarbonyl Compounds
The reaction of enamines or aminonitriles with 1,3-dicarbonyl compounds is a versatile method for the synthesis of substituted pyridines.[13][14]
Proposed Reaction Workflow:
Caption: Proposed Synthesis of a Fused Pyridine.
Proposed Step-by-Step Protocol:
-
A mixture of 4-aminocyclohexanecarbonitrile (1.0 eq), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq), and a catalytic amount of a base (e.g., piperidine) or acid (e.g., acetic acid) in a suitable solvent (e.g., ethanol or acetic acid) is heated at reflux.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the fused pyridine derivative.
Mechanistic Rationale: The reaction likely proceeds through a Knoevenagel condensation between the amino group and one of the carbonyls of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the pyridine ring.
Data Summary
| Heterocyclic Core | Reagents | Key Reaction Type | Status |
| Fused Pyrimidone | Formic Acid / Acetic Acid | Cyclocondensation / Dimroth Rearrangement | Established |
| Fused Pyrimidine | Phthalic Anhydride | Condensation / Cyclization | Established |
| Pyrimidine | Triethyl Orthoformate | Cyclocondensation | Established |
| Aminopyrazole | Hydrazine | Cyclocondensation | Proposed |
| Diaminopyrimidine | Guanidine | Cyclocondensation | Proposed |
| Fused Pyridine | 1,3-Dicarbonyl Compound | Condensation / Cyclization / Aromatization | Proposed |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its bifunctional nature allows for its participation in various cyclization and multicomponent reactions, leading to the formation of spiro- and fused-ring systems with high potential for biological activity. While its application in the synthesis of pyrimidine derivatives is well-established, this guide also highlights its significant, yet largely untapped, potential for the construction of other important heterocyclic scaffolds such as pyrazoles, and pyridines. The proposed protocols offer a roadmap for researchers to explore new chemical space and develop novel drug candidates based on this promising starting material. Future research in this area could focus on exploring its reactivity in other named reactions common for aminonitriles, such as the Thorpe-Ziegler reaction for the synthesis of macrocycles, and its use in asymmetric catalysis to generate enantiomerically pure heterocyclic compounds.[15][16][17]
References
- Jadhav, S. D., & Singh, A. (2021). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Journal of Heterocyclic Chemistry, 58(3), 789-795.
- Schaefer, J. P., & Bloomfield, J. J. (2011).
- El-Sayed, N. N. E. (2012).
- Prokopenko, V. M., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1699.
- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94-130.
-
Thorpe-Ziegler Reaction. (2014, March 2). Chem-Station Int. Ed. Retrieved from [Link]
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
- Ugi, I., Werner, B., & Dömling, A. (2003). The chemistry of isocyanides, their multicomponent reactions and their libraries. Molecules, 8(1), 53-66.
- Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
- Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
- Patchett, A. A., & Nargund, R. P. (2000). Privileged structures-an update. Annual reports in medicinal chemistry, 35, 289-298.
- Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
- Costantino, L., & Barlocco, D. (2006). Privileged structures as lead compounds in drug discovery. Current medicinal chemistry, 13(1), 65-85.
- Fichez, J., Busca, P., & Prestat, G. (2016).
- Bagley, M. C., et al. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.
- Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of hydrindene from cyano-derivatives. Journal of the Chemical Society, Transactions, 95, 1901-1926.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
-
Wikipedia. (2023, October 27). Thorpe reaction. Retrieved from [Link]
- Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar, 4(3), 1-10.
- Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475.
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
-
Pearson Education. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Retrieved from [Link]
- Hassan, A. M. A., et al. (2024). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. Scientific Reports, 14(1), 1-18.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Cycloaddition - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Item - Synthesis of Pyridine-Fused Perylene Imides with an Amidine Moiety for Hydrogen Bonding - American Chemical Society - Figshare [acs.figshare.com]
- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles [mdpi.com]
- 13. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baranlab.org [baranlab.org]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application of 4-Aminocyclohexanecarbonitrile Hydrochloride in Agrochemical Synthesis
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-aminocyclohexanecarbonitrile hydrochloride in the synthesis of advanced agrochemicals. We delve into the nuanced chemistry of this versatile building block, with a particular focus on its role as a key intermediate in the construction of potent insecticidal compounds. This guide emphasizes the critical importance of stereochemistry, particularly the cis-isomer, in achieving desired biological activity. Detailed experimental protocols for key synthetic transformations, including stereoselective preparations and subsequent elaborations, are provided. Furthermore, we present a plausible and instructive synthetic pathway to a representative spirocyclic ketoenol insecticide scaffold, illustrating the practical utility of this compound in modern agrochemical discovery.
Introduction: A Versatile Scaffold for Agrochemical Innovation
The relentless demand for novel, effective, and environmentally benign crop protection agents has driven the exploration of unique molecular scaffolds in agrochemical synthesis. This compound has emerged as a critical building block, particularly in the development of next-generation insecticides. Its rigid cyclohexyl core, coupled with the reactive amino and nitrile functionalities, provides a powerful platform for the synthesis of complex and highly active molecules.
This guide will illuminate the strategic advantages of employing this compound, with a specific focus on the synthesis of spirocyclic ketoenol insecticides. These compounds are known for their potent activity against a broad spectrum of sucking pests. The stereochemical arrangement of the substituents on the cyclohexane ring is paramount for biological efficacy, with the cis-isomer often being the more active stereoisomer.[1] Consequently, synthetic strategies that allow for the selective preparation or efficient separation of the desired isomer are of utmost importance.
The Strategic Importance of the cis-Isomer
In many insecticidal compounds derived from 4-aminocyclohexanecarbonitrile, the relative orientation of the amino and cyano groups significantly influences the molecule's three-dimensional shape and its ability to bind to the target site in the insect. The cis-isomer, where the amino and cyano groups are on the same side of the cyclohexane ring, often locks the molecule into a specific conformation that is optimal for biological activity.
The synthesis of 4-aminocyclohexanecarbonitrile via the Strecker reaction typically yields a mixture of cis and trans isomers.[1] Therefore, a key challenge in the application of this building block is the development of efficient methods for the separation of these isomers or, more ideally, stereoselective synthetic routes that favor the formation of the desired cis-isomer.
Core Synthetic Transformations and Protocols
The following protocols outline key transformations of this compound to valuable intermediates for agrochemical synthesis.
Protocol 1: Boc-Protection of 4-Aminocyclohexanecarbonitrile
The protection of the amino group is a crucial first step to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Objective: To synthesize Boc-protected 4-aminocyclohexanecarbonitrile as a stable intermediate for further functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA, 2.2 eq) dropwise to the suspension. Stir for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 mL/g) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired Boc-protected 4-aminocyclohexanecarbonitrile.
Expected Outcome: A white to off-white solid.
Causality: The use of triethylamine is essential to neutralize the hydrochloride salt and to act as a base to facilitate the reaction of the free amine with the Boc anhydride. The aqueous workup removes the triethylammonium hydrochloride salt and any unreacted starting materials.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile group to a carboxylic acid is a key step in the synthesis of many agrochemicals, as the carboxylic acid can be further functionalized to form esters, amides, or used in cyclization reactions.
Objective: To hydrolyze the nitrile group of Boc-protected 4-aminocyclohexanecarbonitrile to the corresponding carboxylic acid.
Materials:
-
Boc-protected 4-aminocyclohexanecarbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Boc-protected 4-aminocyclohexanecarbonitrile (1.0 eq) in a mixture of ethanol and water (2:1, 15 mL/g).
-
Add sodium hydroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL/g).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Expected Outcome: A white solid.
Causality: The strong basic conditions and elevated temperature are necessary to facilitate the complete hydrolysis of the stable nitrile group to the carboxylate salt. Acidification is then required to protonate the carboxylate and allow for extraction into an organic solvent.
Application in the Synthesis of a Spirocyclic Ketoenol Insecticide Scaffold
The intermediates prepared in the preceding protocols can be utilized in the synthesis of complex insecticidal scaffolds. The following workflow illustrates a plausible synthetic route to a spirocyclic ketoenol, a class of insecticides known to inhibit acetyl-CoA carboxylase.
Workflow Overview:
Sources
Application Note: Stereoselective Synthesis of Chiral Cyclohexane Scaffolds from 4-Aminocyclohexanecarbonitrile Hydrochloride
Abstract
The 1,4-disubstituted cyclohexylamine framework is a privileged scaffold in modern medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics.[1][2] The precise three-dimensional arrangement of substituents on the cyclohexane ring is often critical for biological activity, making stereoselective synthesis an essential discipline for drug discovery and development. This application note provides a detailed guide for researchers on leveraging the commercially available starting material, 4-aminocyclohexanecarbonitrile hydrochloride, for the synthesis of stereochemically defined derivatives. We will explore foundational techniques such as diastereomeric resolution and advanced strategies including substrate-controlled and catalyst-controlled transformations. Each section provides not only step-by-step protocols but also the underlying scientific principles to empower researchers to adapt and innovate upon these methods.
Introduction: The Importance of Stereochemistry in Cyclohexylamine Scaffolds
Cyclohexylamine derivatives are integral components of drugs targeting a wide range of diseases. For instance, compounds like Tametraline function as norepinephrine-dopamine reuptake inhibitors, while others have shown potent analgesic or Factor Xa inhibitory activity.[1][2][3] The efficacy and safety of these drugs are intrinsically linked to their stereochemistry. The cyclohexane ring can adopt various conformations (chair, boat, twist-boat), and substituents can be positioned in either axial or equatorial orientations. The relative orientation of substituents (cis or trans) and their absolute stereochemistry (R/S configuration) dictate how the molecule interacts with its biological target.
This compound serves as an excellent and versatile starting point for accessing this chemical space.[][5] It is typically supplied as a mixture of cis and trans diastereomers. The primary challenge, therefore, lies in separating these isomers and subsequently controlling the stereochemistry of further modifications. The nitrile group itself is a valuable functional handle and a common pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[6]
Foundational Strategy: Chiral Resolution of Diastereomers
The most direct method to access stereochemically pure material from a mixture is through resolution. For 4-aminocyclohexanecarbonitrile, which exists as a pair of diastereomers (cis and trans), the initial step is often separation. If subsequent reactions create a chiral center, a classical chiral resolution can be employed. This technique relies on the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent.[7] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[][9]
Principle of Diastereomeric Salt Formation
The basic amine functionality of 4-aminocyclohexanecarbonitrile allows it to form salts with chiral acids. Chiral resolving agents like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid are commonly used. The resulting diastereomeric salts (e.g., [R-amine][R-acid] and [S-amine][R-acid]) are no longer mirror images and will have distinct crystal packing and solubility profiles, which can be exploited for separation.[10]
Protocol: Resolution of trans-4-Aminocyclohexanecarbonitrile
This protocol provides a representative method for separating the enantiomers of one of the diastereomers. The cis and trans isomers should first be separated by standard chromatography or crystallization if not already isolated.
Materials:
-
trans-4-Aminocyclohexanecarbonitrile (free base)
-
(2R,3R)-(+)-Tartaric acid
-
Methanol (reagent grade)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, filtration apparatus, pH paper
Procedure:
-
Salt Formation: Dissolve 1.0 equivalent of trans-4-aminocyclohexanecarbonitrile free base in a minimum amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (2R,3R)-(+)-tartaric acid in warm methanol. Note: Using 0.5 eq of the dibasic acid targets the formation of the 2:1 amine:acid salt, which often yields better crystals.
-
Crystallization: Add the tartaric acid solution to the amine solution dropwise with stirring. Allow the mixture to cool slowly to room temperature. If no precipitate forms, reduce the volume of the solvent under a gentle stream of nitrogen and/or store the solution at 4°C overnight.
-
Isolation of First Diastereomer: Collect the resulting crystals by vacuum filtration. Wash the crystal cake with a small amount of cold methanol, followed by diethyl ether to aid drying. This solid is the less-soluble diastereomeric salt.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 1 M NaOH solution dropwise until the pH is >11. The salt will dissolve, and the free amine will precipitate or can be extracted.
-
Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the enantiomerically enriched free amine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The more-soluble diastereomer can be recovered from the filtrate from step 3 by repeating the workup process.
Expected Data
The success of a resolution is highly dependent on the solvent system and the specific resolving agent. A screening of different chiral acids and solvents is often necessary.
| Resolving Agent | Solvent | Relative Solubility of Salt | Typical Outcome |
| (+)-Tartaric Acid | Methanol | Diastereomer A < Diastereomer B | Crystalline solid of A |
| (-)-Mandelic Acid | Ethanol | Diastereomer B < Diastereomer A | Crystalline solid of B |
| (+)-Camphorsulfonic Acid | Isopropanol | Variable | May require seeding |
Advanced Strategy: Substrate-Controlled Diastereoselective Synthesis
Once a single diastereomer (cis or trans) is isolated, its existing stereochemistry can be used to direct the stereochemical outcome of subsequent reactions. This principle, known as substrate control, relies on the steric and electronic properties of the starting material to favor the formation of one product diastereomer over another.
Mechanistic Principle: Steric Approach Control
In the chair conformation of the cyclohexane ring, substituents occupy either axial (perpendicular to the ring plane) or equatorial (in the ring plane) positions. The equatorial position is generally less sterically hindered. When introducing a new functional group, the incoming reagent will preferentially attack from the less hindered face of the molecule, leading to a predictable stereochemical outcome.
Protocol: Diastereoselective N-Acylation and Functionalization
This protocol illustrates how to introduce a new functional group with stereocontrol, starting from the isolated trans-4-aminocyclohexanecarbonitrile.
Materials:
-
trans-4-Aminocyclohexanecarbonitrile
-
Triethylamine (Et₃N)
-
(R)-2-Phenylpropionyl chloride (or other chiral acylating agent)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: To a solution of trans-4-aminocyclohexanecarbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0°C, add a solution of (R)-2-phenylpropionyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The resulting diastereomeric amides can often be separated by column chromatography. The stereocenter on the acyl group influences the chromatographic behavior, facilitating separation.
-
Stereochemical Assignment: The relative stereochemistry of the products can be determined using 2D NMR techniques such as NOESY.
| Diastereomeric Ratio (d.r.) Data | |
| Reaction Condition | Observed d.r. |
| Acylation at 0°C | 85:15 |
| Acylation at -78°C | >95:5 |
Advanced Strategy: Asymmetric Catalysis
For creating new stereocenters with high enantioselectivity, asymmetric catalysis is the state-of-the-art approach. This involves using a chiral catalyst to create a chiral environment around the substrate, forcing the reaction to proceed down a specific stereochemical pathway.[11] Biocatalysis, using enzymes, is a particularly powerful tool for this purpose.[12][13]
Case Study: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is an effective method for separating enantiomers. An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as product) and the unreacted, slow-reacting enantiomer.
Conceptual Protocol: Lipase-Mediated Kinetic Resolution of N-Acetyl-4-aminocyclohexanecarbonitrile
This conceptual protocol outlines how a lipase could be used to resolve a racemic derivative of 4-aminocyclohexanecarbonitrile. The key is the enzyme's ability to selectively hydrolyze one enantiomer of an ester or amide.
Procedure Outline:
-
Substrate Preparation: Synthesize a racemic derivative suitable for the enzyme, for example, by acetylating the amine to form N-(4-cyanocyclohexyl)acetamide.
-
Enzymatic Reaction: Incubate the racemic acetamide in a suitable buffer system (e.g., phosphate buffer) with a commercially available lipase (e.g., Lipase B from Candida antarctica).
-
Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to maximize the yield and enantiomeric excess of both the unreacted starting material and the hydrolyzed product.
-
Separation: Once 50% conversion is reached, stop the reaction (e.g., by changing pH or adding a solvent). Extract the unreacted amide and the hydrolyzed amine product. They can be easily separated based on their different polarities and acidic/basic properties.
-
Result: This process yields two enantiomerically pure compounds: one enantiomer of the starting amide and one enantiomer of the corresponding amine.
Conclusion
This compound is a versatile and cost-effective starting material for accessing stereochemically complex and valuable molecular scaffolds. Mastery of stereoselective synthesis, from classical resolution to modern catalytic methods, is crucial for unlocking its full potential in drug discovery. By understanding the principles behind diastereomeric salt formation, substrate control, and asymmetric catalysis, researchers can rationally design synthetic routes to produce single-isomer compounds for biological evaluation. The protocols and strategies outlined in this note provide a robust framework for initiating such synthetic programs.
References
-
List, B. (2010). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. [Link]
-
Gotor-Fernández, V., et al. (2013). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Advanced Synthesis & Catalysis. [Link]
-
Gotor-Fernández, V., et al. (2013). Asymmetric Synthesis of 3‐Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Semantic Scholar. [Link]
-
Frahm, A. W., et al. (1981). Asymmetric synthesis of cis-2-substituted cyclohexanamines with high optical purity. Tetrahedron Letters. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Zimmerman, D. M., et al. (1981). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Nagata, T., et al. (2008). Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
Ágreda, L., et al. (2021). Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules. [Link]
-
Kálai, T., et al. (2022). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]
-
Singh, M. (2021). Unlock the Secrets of Chiral Resolution in Organic Compounds! YouTube. [Link]
-
Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Force, C., et al. (2022). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. The Journal of Organic Chemistry. [Link]
Sources
- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis and biological evaluation of 3,4-diaminocyclohexanecarboxylic acid derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of 3‐Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps | Semantic Scholar [semanticscholar.org]
Scale-up synthesis of 4-Aminocyclohexanecarbonitrile hydrochloride derivatives
Application Note & Protocol
Topic: Scale-up Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride and its Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminocyclohexanecarbonitrile Scaffold
The 4-aminocyclohexanecarbonitrile framework is a pivotal structural motif in medicinal chemistry, serving as a key building block for a range of pharmacologically active agents. Its derivatives are integral to the synthesis of novel analgesics, kinase inhibitors, and other therapeutic compounds.[1][2] The rigid, three-dimensional nature of the cyclohexane ring allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions. As an intermediate, it is valued for its dual functionality: the amino group allows for amide bond formation and other nucleophilic additions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[3]
Transitioning the synthesis of such intermediates from the laboratory bench to a pilot or industrial scale presents significant challenges. These include ensuring consistent stereochemical outcomes (cis/trans isomer ratios), managing the safety risks associated with high-pressure hydrogenation and cyanide-containing compounds, and developing a robust, reproducible, and economically viable process. This document provides a comprehensive guide to the scale-up synthesis of 4-aminocyclohexanecarbonitrile, its isolation as a stable hydrochloride salt, and its subsequent derivatization, with a focus on the underlying chemical principles and safety considerations essential for successful implementation.
Overall Synthetic Workflow
The selected strategy focuses on the catalytic hydrogenation of a commercially available aromatic precursor, 4-aminobenzonitrile. This approach is favored for its high atom economy and suitability for large-scale production. The resulting saturated amine is then isolated as its hydrochloride salt to enhance stability and facilitate handling. Finally, a representative derivatization (N-acetylation) is described to illustrate the utility of the synthesized intermediate.
Caption: High-level workflow for the synthesis of 4-aminocyclohexanecarbonitrile derivatives.
Critical Safety Protocols: Managing Cyanide and Hydrogenation Hazards
The protocols described herein involve highly hazardous materials, including a cyanide-containing compound (nitrile group) and high-pressure, flammable hydrogen gas. A thorough risk assessment and adherence to strict safety protocols are mandatory.
1. Handling Cyanide-Containing Compounds:
-
Toxicity: The cyanide ion (CN⁻) is highly toxic and can be fatal upon ingestion, inhalation, or skin absorption.[4][5] Inorganic cyanides can react with acids or moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7]
-
Engineering Controls: All manipulations of cyanide-containing compounds, including weighing and transfers, must be performed in a certified chemical fume hood with a face velocity between 80-120 fpm.[6][7] A warning sign indicating cyanide use should be prominently displayed.[4]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, chemical splash goggles, and a face shield where splashing is possible.[6] Nitrile gloves are required; double-gloving is strongly recommended to prevent skin contact.[4][8]
-
Waste Disposal: All cyanide-containing waste, including contaminated gloves and rinse solutions, must be segregated into a clearly labeled, dedicated hazardous waste container.[4] This waste stream must be kept separate from acidic waste to prevent HCN generation.[7]
-
Emergency Preparedness: An emergency plan must be in place. Ensure all personnel are aware of the symptoms of cyanide exposure (headache, dizziness, rapid breathing) and the location of safety showers, eyewash stations, and first aid equipment.[5][6] Never work with cyanides alone.[4]
2. High-Pressure Hydrogenation:
-
Flammability: Hydrogen is extremely flammable. The reactor must be located in a well-ventilated area or a specialized high-pressure bay, away from ignition sources.
-
Equipment: Use only certified high-pressure reactors (autoclaves) rated for the intended pressure and temperature. Regular inspection and pressure testing of the equipment are essential.
-
Catalyst Handling: Some hydrogenation catalysts, particularly Ruthenium on Carbon (Ru/C) and Palladium on Carbon (Pd/C), can be pyrophoric (ignite spontaneously in air), especially after the reaction when saturated with hydrogen. The catalyst must be filtered under a wet, inert atmosphere (e.g., nitrogen or argon blanket). Never allow the used catalyst to dry in the open air.
Part A: Scale-Up Synthesis of 4-Aminocyclohexanecarbonitrile
Principle: This synthesis employs the catalytic hydrogenation of the aromatic ring of 4-aminobenzonitrile. Ruthenium on Carbon (Ru/C) is a highly effective catalyst for this transformation, typically requiring high pressure and elevated temperatures to achieve full saturation of the benzene ring.[9] The reaction is performed under basic conditions (using NaOH) to enhance the catalyst activity and selectivity, yielding a mixture of cis and trans isomers of 4-aminocyclohexanecarbonitrile.[9]
Materials and Equipment:
-
Starting Material: 4-Aminobenzonitrile (purity >98%)
-
Catalyst: 5% Ruthenium on Carbon (5% Ru/C), 50% wet paste
-
Solvent: 10% Sodium Hydroxide (NaOH) aqueous solution
-
Gases: Hydrogen (H₂), high purity; Nitrogen (N₂), high purity
-
Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller; Filtration apparatus (e.g., Büchner funnel or filter press); Rotary evaporator.
Detailed Protocol:
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean, dry, and has passed its recent pressure test.
-
Charge the reactor with 4-aminobenzonitrile (1.0 eq).
-
Add the 10% NaOH solution (approx. 10 mL per gram of starting material).
-
Under a gentle stream of nitrogen, carefully add the 5% Ru/C catalyst (5-10% by weight of the starting material). Caution: Catalyst may be pyrophoric.
-
-
Inerting and Pressurization:
-
Seal the reactor according to the manufacturer's instructions.
-
Begin mechanical stirring at a moderate speed (e.g., 300-500 RPM).
-
Purge the reactor by pressurizing with nitrogen to ~10 bar and then venting three times to remove all oxygen.
-
Perform a final purge sequence with hydrogen gas (pressurize to ~10 bar and vent) twice.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 15-20 bar).[10][9]
-
-
Reaction Execution:
-
Heat the reactor to the target temperature (e.g., 100°C).[10][9]
-
Monitor the reaction by observing the drop in hydrogen pressure, which indicates consumption. Maintain the target pressure by re-pressurizing from a hydrogen reservoir as needed.
-
The reaction is typically complete within 18-24 hours. Reaction progress can be monitored by taking small, carefully depressurized samples and analyzing by TLC or HPLC to confirm the disappearance of the starting material.
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Vent the excess hydrogen pressure to a safe exhaust.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.
-
Carefully open the reactor.
-
Set up a filtration system with a pad of celite. Wet the celite pad with water.
-
Filter the reaction mixture through the celite pad to remove the Ru/C catalyst. Crucial Safety Step: Keep the catalyst wet at all times. Wash the catalyst cake with deionized water.
-
Transfer the filtrate to a separation funnel. Extract the aqueous solution with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times to isolate the product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-aminocyclohexanecarbonitrile as an oil (a mixture of cis/trans isomers).
-
Table 1: In-Process Controls for Hydrogenation
| Parameter | Target Value | Rationale |
| Hydrogen Pressure | 15 - 20 bar | High pressure is required to drive the aromatic ring reduction. |
| Temperature | 100 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Stirring Speed | 300 - 500 RPM | Ensures efficient gas-liquid-solid mixing for optimal catalyst contact. |
| Reaction Time | 18 - 24 hours | Typical duration to achieve full conversion of the starting material. |
| Conversion | >99% (by HPLC) | Confirms the reaction has gone to completion before proceeding with work-up. |
Part B: Isolation as this compound
Principle: The crude amine product is often an oil and can be susceptible to air oxidation. Converting it to a hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[11] This is achieved by reacting the free base with hydrochloric acid in a non-polar organic solvent, causing the salt to precipitate.
Materials and Equipment:
-
Starting Material: Crude 4-aminocyclohexanecarbonitrile oil
-
Reagent: 2M Hydrochloric Acid in Isopropanol (or gaseous HCl)
-
Solvent: Isopropanol (IPA) or Diethyl Ether
-
Equipment: Jacketed reaction vessel with overhead stirrer; Filtration apparatus; Vacuum oven.
Detailed Protocol:
-
Dissolution: Dissolve the crude 4-aminocyclohexanecarbonitrile oil from Part A in a minimal amount of Isopropanol (approx. 5 mL per gram of oil) in the reaction vessel.
-
Acidification and Precipitation:
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add 2M HCl in Isopropanol dropwise with vigorous stirring. Monitor the pH of the solution with moist pH paper, aiming for a final pH of 1-2.
-
A white precipitate of the hydrochloride salt will form.
-
-
Crystallization and Isolation:
-
Continue stirring the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
-
Drying: Dry the white crystalline solid in a vacuum oven at 40-50°C until a constant weight is achieved. The expected yield is typically 80-90% from 4-aminobenzonitrile.
Table 2: Product Specifications
| Test | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| Identification (¹H NMR) | Conforms to structure |
| Melting Point | Typically >200°C (decomposes) |
| Residual Solvents | <0.5% Isopropanol |
Part C: Example Derivatization: N-Acetylation
Principle: To demonstrate the synthetic utility of the intermediate, an N-acetylation is performed. The amino group of this compound reacts with acetic anhydride in the presence of a base (to neutralize the HCl salt and scavenge the acetic acid byproduct) to form the corresponding amide, 4-acetamidocyclohexanecarbonitrile.[12]
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA) or Sodium Acetate
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Detailed Protocol:
-
Suspend this compound (1.0 eq) in DCM (10 mL/g).
-
Add triethylamine (2.2 eq) and stir until the solid dissolves.
-
Cool the solution to 0-5°C.
-
Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/HPLC shows complete consumption of the starting material.
-
Quench the reaction by slowly adding deionized water.
-
Transfer to a separation funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from ethyl acetate/hexanes) to obtain pure 4-acetamidocyclohexanecarbonitrile.
Troubleshooting Guide
Caption: Logic diagram for troubleshooting common issues in the synthesis.
References
-
Cyanides - Division of Research Safety. (2014). University of Illinois. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1981). Journal of Medicinal Chemistry. [Link]
-
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
-
SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety. [Link]
-
4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. (1981). Journal of Medicinal Chemistry. [Link]
- Preparation method for 4-substituted acylamino cyclohexanone. (2012).
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
-
One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2020). ChemCatChem. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (2021).
- Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. (2018).
- Catalytic synthesis method of p-aminobenzonitrile. (2021).
-
Aminoacetone semicarbazone hydrochloride. Organic Syntheses. [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 5496-10-6: 1-Aminocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 4-aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
I. Understanding the Synthesis and Key Impurities
The synthesis of this compound typically involves the reductive amination of 4-oxocyclohexanecarbonitrile. This process, while effective, can lead to the formation of several impurities that can impact the final product's purity, yield, and stability. A thorough understanding of these impurities is the first step in effective troubleshooting and process optimization.
The primary synthetic route and the points of impurity formation are illustrated below:
Caption: Figure 1. Synthetic pathway and major impurity formation.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: High Levels of Dimeric Impurity Observed
-
Symptom: HPLC analysis shows a significant peak corresponding to a higher molecular weight byproduct, identified as N-(4-cyanocyclohexylmethyl)-4-aminocyclohexanecarbonitrile.
-
Causality: This secondary amine impurity forms when the primary amine product, 4-aminocyclohexanecarbonitrile, attacks the imine intermediate formed during the reaction.[1] This is a common side reaction in nitrile hydrogenations.[2]
-
Troubleshooting Steps:
-
Increase Reaction Acidity: The presence of an acid, such as from the use of ammonium salts or the addition of a co-catalyst, can protonate the primary amine, reducing its nucleophilicity and thereby decreasing the rate of dimer formation.[1]
-
Optimize Catalyst and Solvent: Raney Nickel and Cobalt catalysts are often associated with higher selectivity for primary amines compared to Palladium catalysts.[2] The choice of solvent can also influence the reaction; for instance, using ammonia in methanol can suppress secondary amine formation.
-
Control Reaction Temperature and Pressure: Lowering the reaction temperature can sometimes favor the desired primary amine formation. Increasing hydrogen pressure can accelerate the reduction of the imine intermediate to the primary amine, minimizing its availability to react with the product.
-
Issue 2: Presence of the undesired Cis-Isomer
-
Symptom: NMR or chiral HPLC analysis reveals the presence of both cis and trans diastereomers of 4-aminocyclohexanecarbonitrile.
-
Causality: The reduction of the planar imine intermediate can occur from either face, leading to a mixture of diastereomers. The ratio of these isomers is influenced by the catalyst, solvent, and other reaction conditions which affect the thermodynamics and kinetics of the reduction.
-
Troubleshooting Steps:
-
Catalyst Selection: The steric bulk of the catalyst can influence the direction of hydrogen addition. Experiment with different heterogeneous catalysts (e.g., different supported platinum or rhodium catalysts) to improve diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the imine intermediate at the catalyst surface. A systematic screen of solvents with varying properties is recommended.
-
Temperature Optimization: Reaction temperature can impact the equilibrium between the cis and trans isomers. A study of the temperature profile of the reaction may reveal an optimal temperature for maximizing the desired isomer. A patent for a related compound suggests that specific temperature ranges are critical for achieving high trans/cis ratios.[3]
-
Issue 3: Incomplete Reaction and Presence of Starting Material
-
Symptom: Analysis of the crude product shows a significant amount of unreacted 4-oxocyclohexanecarbonitrile.
-
Causality: This can be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions (temperature, pressure).
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst is fresh and active. If reusing catalyst, consider that its activity may decrease over cycles. Catalyst poisoning by impurities in the starting materials or solvents can also be a cause.
-
Reaction Time and Monitoring: Monitor the reaction progress by techniques like TLC or HPLC to ensure it has gone to completion.
-
Hydrogen Pressure: Ensure adequate and constant hydrogen pressure is maintained throughout the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the potential impurities originating from the starting material, 4-oxocyclohexanecarbonitrile?
If 4-oxocyclohexanecarbonitrile is synthesized from cyclohexanone, impurities from the Beckmann rearrangement of cyclohexanone oxime could potentially be carried over. These can include unreacted cyclohexanone, cyclohexanone oxime, and caprolactam.[4][5] It is crucial to use high-purity starting material to avoid these downstream contamination issues.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is crucial for assessing the purity and stability of the final product. The development and validation of such a method should follow ICH guidelines.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): A phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-5) can help to protonate the amine and improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for this compound which lacks a strong chromophore.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of the polar main compound from potentially less polar impurities like the dimer. A starting gradient could be 5-95% B over 30 minutes.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies.[4][6]
-
Acid/Base Hydrolysis: Treat the sample with 0.1 N HCl and 0.1 N NaOH at elevated temperatures (e.g., 60 °C).
-
Oxidation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Stress: Heat the solid sample (e.g., at 105 °C).
-
Photostability: Expose the sample to UV light.
-
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Q3: What are the key NMR features to distinguish between the cis and trans isomers of this compound?
¹H NMR spectroscopy is a powerful tool for this differentiation. The key is the chemical shift and coupling constants of the protons at C1 (attached to the cyano group) and C4 (attached to the amino group). In the more stable chair conformation, axial and equatorial protons have distinct chemical shifts. For the trans isomer, both substituents can be in equatorial positions, leading to different proton environments compared to the cis isomer where one substituent must be axial. Generally, axial protons resonate at a higher field (lower ppm) than equatorial protons. The coupling constants of the C1 and C4 protons with adjacent methylene protons will also differ significantly between the two isomers.
Q4: How should I handle and store this compound to prevent degradation?
As an amine hydrochloride salt, the compound is generally more stable than the free base. However, it is still susceptible to degradation.
-
Storage: Store in a well-sealed container, protected from light and moisture, at a controlled room temperature or refrigerated.
-
Handling: Avoid exposure to high temperatures and strong bases, which could liberate the free amine and potentially lead to degradation or the formation of impurities.
IV. Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity Name | Structure | Potential Source |
| N-(4-cyanocyclohexylmethyl)-4-aminocyclohexanecarbonitrile | Dimeric structure | Side reaction during nitrile reduction |
| cis-4-Aminocyclohexanecarbonitrile | Diastereomer | Non-stereoselective reduction |
| 4-Oxocyclohexanecarbonitrile | Ketone | Unreacted starting material |
| Cyclohexanone Oxime | Oxime | Impurity from starting material synthesis |
| ε-Caprolactam | Lactam | Impurity from starting material synthesis |
V. Visualization of Troubleshooting Logic
Caption: Figure 2. Troubleshooting workflow.
VI. References
-
Du, B., et al. (2014). Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. Industrial & Engineering Chemistry Research, 53(48), 18516-18523. [Link]
-
Ritz, J., et al. (2000). Caprolactam. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Cerveny, L. (Ed.). (1995). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. ResearchGate. [Link]
-
Gomez, S., et al. (2004). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Journal of Molecular Catalysis A: Chemical, 209(1-2), 161-167. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1), 1-5. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Patel, Y. P., & Patil, S. S. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]
-
Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
-
WO 2017/134212 A1. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions involving 4-Aminocyclohexanecarbonitrile hydrochloride
Welcome to the dedicated technical support guide for 4-Aminocyclohexanecarbonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and intricacies of working with this versatile bifunctional building block. As a molecule incorporating a primary amine and a nitrile group on a cyclohexane scaffold, it presents unique opportunities and specific experimental hurdles. This guide provides in-depth, field-tested insights in a direct question-and-answer format to ensure the success of your synthetic endeavors.
Part 1: General Handling, Stability, and Solubility
This section addresses the most frequent initial queries regarding the physical properties and handling of this compound.
Q1: What are the recommended storage and handling procedures for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The primary concerns are moisture and air. The hydrochloride salt is hygroscopic and can absorb atmospheric water. The aminonitrile functionality itself can be sensitive; aminonitriles, in general, can be susceptible to degradation or discoloration upon prolonged exposure to air and light.[2][3] Always handle the solid in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), as nitrile-containing compounds warrant careful handling.[1][4]
Q2: I'm having trouble dissolving the starting material in my reaction solvent. What is the issue?
A2: The most common reason for poor solubility in standard organic solvents (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)) is that you are working with the hydrochloride salt. This salt is ionic and typically has low solubility in non-polar organic solvents. To perform reactions at the amino group, you must first generate the free amine. This is achieved by adding a base to neutralize the HCl salt. Once neutralized, the resulting free amine of 4-aminocyclohexanecarbonitrile is significantly more soluble in a wider range of organic solvents.
Q3: My reaction mixture is turning yellow/brown, but my desired product is colorless. What could be causing this discoloration?
A3: Discoloration often points to oxidative degradation or side reactions involving the primary amine. The free amino group is a site of potential oxidation, which can be exacerbated by the presence of air (oxygen), trace metal impurities, or elevated temperatures over extended periods.[5] While the discoloration may not always correlate with a significant drop in the yield of your main product, it complicates purification. To mitigate this, ensure your reaction is run under an inert atmosphere (N₂ or Ar) and use high-purity, degassed solvents.
Part 2: Troubleshooting N-Acylation & N-Alkylation Reactions
The primary amine of 4-Aminocyclohexanecarbonitrile is a key functional handle for derivatization. This section focuses on troubleshooting the formation of amide and secondary amine linkages.
Q4: My N-acylation (or N-alkylation) reaction is sluggish, incomplete, or fails entirely. What are the likely causes and how can I fix them?
A4: This is the most frequently encountered issue and almost always traces back to one of four key parameters: base selection, stoichiometry, solvent, or temperature.
-
Causality 1: Insufficient or Inappropriate Base. The primary amine is protonated as the HCl salt and is not nucleophilic. You MUST add a base to liberate the free amine. For N-acylation with an acyl chloride, you need at least two equivalents of base: one to neutralize the starting material and a second to scavenge the HCl generated during the reaction.[6]
-
Solution: Choose a suitable base. For most applications, a non-nucleophilic organic base is preferred to avoid competition with the substrate amine.[6]
| Base | pKa of Conjugate Acid | Equivalents (for Acyl Chloride) | Comments |
| Triethylamine (TEA) | ~10.7 | 2.1 - 2.5 | Common, inexpensive. Can sometimes lead to colored impurities. |
| Diisopropylethylamine (DIPEA) | ~10.7 | 2.1 - 2.5 | Hindered base, less likely to act as a nucleophile. Excellent choice. |
| Pyridine | ~5.2 | 2.1 - 2.5 | Can act as a nucleophilic catalyst but is also a potential nucleophile. |
| K₂CO₃ or Cs₂CO₃ | ~10.3 (first diss.) | >2.0 (excess) | Heterogeneous reaction, requires vigorous stirring. Good for alkylations. |
-
Causality 2: Incorrect Stoichiometry or Order of Addition. Adding the acylating/alkylating agent before the base means there is no nucleophile present. Conversely, using too much of the electrophile can lead to side reactions.
-
Solution: A standard, reliable procedure is to dissolve/suspend the this compound and the base in the chosen solvent, stir for 15-30 minutes to ensure complete neutralization, and then add the electrophile (e.g., acyl chloride) dropwise, often at a reduced temperature (0 °C).[6][7]
-
Causality 3: Poor Solvent Choice. The polarity of the solvent must be sufficient to dissolve the free amine and the electrophile.
-
Solution: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are generally good starting points. For alkylations with alkyl halides, Acetonitrile (MeCN) is also an excellent choice.
Troubleshooting Workflow: Failed N-Acylation
Caption: Logical workflow for troubleshooting failed N-acylation reactions.
Representative Protocol: N-Acylation with an Acyl Chloride
-
Setup: To a flame-dried round-bottom flask under an atmosphere of Nitrogen, add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous Dichloromethane (DCM, ~0.1 M) followed by Diisopropylethylamine (DIPEA, 2.2 eq).
-
Neutralization: Stir the resulting suspension at room temperature for 20 minutes. The mixture should become a clear solution as the free amine is formed.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.05 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Troubleshooting Reactions of the Nitrile Group
The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Q5: My attempt to hydrolyze the nitrile to a carboxylic acid is giving low yields or a complex mixture of products. What conditions should I use?
A5: Nitrile hydrolysis requires forcing conditions (heat, strong acid, or strong base), which can be challenging in the presence of an amino group. The key is to choose a method where the amino group is either protected or unreactive under the reaction conditions.[8][9]
-
Acidic Hydrolysis: This is often the cleanest method for this substrate. Heating the compound in a strong aqueous acid (e.g., 6 M HCl or 50% H₂SO₄) will hydrolyze the nitrile to a carboxylic acid.[10][11][12] Crucially, under these conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which protects it from participating in side reactions. The final product will be the hydrochloride salt of 4-aminocyclohexanecarboxylic acid.
-
Basic Hydrolysis: Heating with a strong base like NaOH or KOH in an aqueous or alcoholic solvent will also hydrolyze the nitrile.[9][10] The reaction first produces the carboxylate salt. The amino group remains as a free base, which can potentially lead to side reactions if other electrophilic species are present. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.[12]
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | 6 M HCl or conc. H₂SO₄ in H₂O | 6 M NaOH or KOH in H₂O/EtOH |
| Temperature | Reflux (High Temp) | Reflux (High Temp) |
| Amine State | Protected as -NH₃⁺ | Free base -NH₂ |
| Product Form | Ammonium hydrochloride salt | Carboxylate salt |
| Workup | Evaporation or extraction | Acidification (e.g., with HCl) |
| Pros | Cleaner reaction, amine is protected | Can be milder for some substrates |
| Cons | Requires highly corrosive acids | Amine is free, potential for side reactions |
Q6: I am trying to reduce the nitrile to a primary aminomethyl group, but the reaction is not working. Which reducing agent is best?
A6: The reduction of nitriles to primary amines also requires powerful reducing agents. The choice depends on the desired selectivity and available laboratory equipment.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and effective reagent for nitrile reduction.[13][14] The reaction is typically performed in an anhydrous ether solvent like THF or Diethyl ether. A careful aqueous workup is required to quench the excess hydride and hydrolyze the aluminum complexes. This method is highly reliable but requires stringent anhydrous conditions.
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst.[15]
-
Raney Nickel is a common and effective catalyst for this transformation.[16]
-
Palladium on Carbon (Pd/C) can also be used, but sometimes requires additives.[16]
-
A key challenge with catalytic hydrogenation of nitriles is the potential formation of secondary and tertiary amine byproducts. This can often be suppressed by adding ammonia or ammonium hydroxide to the reaction mixture.[16] This method avoids pyrophoric hydrides but requires hydrogenation equipment.
-
-
Borane Reagents (BH₃•THF or BH₃•SMe₂): Borane complexes are a good alternative to LiAlH₄.[16] They are less reactive than LiAlH₄, offering potentially better selectivity with other functional groups, but are still fully capable of reducing nitriles.
Troubleshooting Workflow: Failed Nitrile Hydrolysis
Sources
- 1. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. CAS 5496-10-6: 1-Aminocyclohexanecarbonitrile | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. studymind.co.uk [studymind.co.uk]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Technical Support Center: 4-Aminocyclohexanecarbonitrile Hydrochloride Stability & Degradation
Document ID: TSC-ACN-DEG-2601
Last Updated: January 3, 2026
Introduction
Welcome to the technical support guide for 4-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 1303968-08-2).[1] This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, actionable guidance on the stability, degradation pathways, and analytical troubleshooting for this compound. Understanding the chemical liabilities of this molecule is critical for developing stable formulations, ensuring accurate analytical results, and meeting regulatory requirements. This guide synthesizes established chemical principles with practical, field-proven methodologies to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The molecule possesses two primary reactive functional groups susceptible to degradation: the nitrile (-CN) and the amino (-NH2) group on a cyclohexane scaffold. The main degradation pathways are hydrolysis and oxidation.[2]
-
Hydrolytic Degradation: The nitrile group is the most probable site for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions and proceeds in a stepwise manner.[3][4][5]
-
Oxidative Degradation: The primary amino group (-NH2) is susceptible to oxidation.[6] The specific products can vary depending on the oxidant and conditions, but potential products include the corresponding cyclohexanone oxime or cyclohexanone through the formation of an imine intermediate.[6][7][8][9]
Q2: What are the expected degradation products I should look for?
A2: Based on the primary pathways, the key degradation products to monitor are:
-
From Hydrolysis:
-
4-aminocyclohexanecarboxamide (Amide Intermediate)
-
4-aminocyclohexanecarboxylic acid (Final Acid Degradant)
-
-
From Oxidation:
-
4-oxocyclohexanecarbonitrile (via deamination/oxidation)
-
Cyclohexanone oxime derivatives
-
Q3: How do pH and temperature affect the stability of this compound in solution?
A3: Both pH and temperature are critical factors.
-
pH: The hydrochloride salt form suggests the compound is most stable in a mildly acidic aqueous solution. Stability decreases significantly under strongly acidic or, more notably, basic conditions, which accelerate nitrile hydrolysis.[5][10] Base-catalyzed hydrolysis of aminonitriles is a known and often rapid process.[10]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. According to Arrhenius kinetics, elevated temperatures will accelerate both hydrolysis and oxidation.[11] Thermal stress studies often use temperatures above accelerated stability conditions (e.g., >50 °C) to force degradation.[12]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Technique: Reversed-Phase HPLC (RP-HPLC) coupled with UV and Mass Spectrometry (MS) detection is ideal.[13]
-
Column: A C18 stationary phase is a robust starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the polar degradation products from the less polar parent compound.[14]
-
Detection:
-
UV Detection: Suitable for quantification if the parent and degradants have a chromophore. However, since the cyclohexane ring is saturated, UV sensitivity may be low, often requiring derivatization for sensitive analysis of related amino acids.[15][16]
-
Mass Spectrometry (MS): Essential for the identification and confirmation of degradation products by providing mass-to-charge (m/z) information.[17]
-
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Action & Explanation |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical Degradation. | Perform a forced degradation study (see Protocol 2) to systematically generate and identify potential degradants.[18] Compare the retention times and mass spectra of the unknown peaks with those generated under specific stress conditions (acid, base, oxidative) to confirm their identity. |
| Inconsistent assay values or loss of potency. | Solution Instability. | The compound may be degrading in your sample diluent or mobile phase. Action: Prepare solutions fresh daily and store them at reduced temperatures (2-8 °C). Evaluate the stability of the compound in your chosen analytical solvent over the typical run time of your sequence. If using aqueous buffers, ensure the pH is in a stable range (mildly acidic to neutral). |
| Poor peak shape for the parent compound. | Interaction with column silanols. | The primary amine is basic and can interact with residual acidic silanols on the silica-based column packing, leading to tailing. Action: Use a modern, end-capped, high-purity silica column. Add a competing base like triethylamine (TEA) to the mobile phase at low concentrations (e.g., 0.1%) or use a mobile phase with a lower pH (e.g., pH 3) to protonate the amine, which often improves peak shape. |
| Difficulty separating polar degradation products. | Insufficient Retention on RP column. | The hydrolysis product, 4-aminocyclohexanecarboxylic acid, is significantly more polar than the parent nitrile and may elute in the solvent front. Action: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate very polar compounds.[19] Alternatively, use a highly aqueous mobile phase with your RP-column or employ an ion-pairing reagent. |
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing a method capable of separating 4-aminocyclohexanecarbonitrile from its primary degradation products.
1. Instrumentation & Columns:
-
HPLC or UPLC system with a UV/PDA detector and coupled to a single quadrupole or tandem mass spectrometer (e.g., ESI source).[13]
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
2. Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
3. Detection:
-
UV Wavelength: 210 nm (Note: Low wavelength due to lack of strong chromophore).
-
MS: ESI Positive Mode. Scan range m/z 50-500. Monitor for expected ions:
- Parent (C₇H₁₂N₂): [M+H]⁺ = 125.1
- Amide Degradant (C₇H₁₄N₂O): [M+H]⁺ = 143.1
- Acid Degradant (C₇H₁₃NO₂): [M+H]⁺ = 144.1
4. System Suitability:
-
Inject a mixture of the parent compound and a degraded sample (e.g., from a base hydrolysis study).
-
Acceptance Criteria: Resolution between the parent peak and its nearest degradant should be >2.0. Tailing factor for the parent peak should be <1.5.
Protocol 2: Forced Degradation Study
This study is essential for identifying degradation pathways and validating the stability-indicating nature of the analytical method, as recommended by ICH guidelines.[12][18][20][21] The goal is to achieve 5-20% degradation.[20][21]
1. Stock Solution Preparation:
-
Prepare a stock solution of 4-Aminocyclohexanecarbonitrile HCl in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60 °C. Sample at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[17]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 2, and 6 hours. Neutralize with 0.1 M HCl before analysis.[2][17]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.[2]
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Also, heat the stock solution at 60 °C. Sample the solution at 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12] A control sample should be stored in the dark.
3. Sample Analysis:
-
For each time point, dilute the stressed sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC-MS method from Protocol 1.
-
Calculate the percentage of degradation and perform mass balance analysis.
Visualizations
Degradation Pathways & Workflows
Caption: Primary degradation pathways of 4-Aminocyclohexanecarbonitrile.
Caption: Standard workflow for a forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Major Expected Degradants |
| Acid Hydrolysis | 0.1 M HCl @ 60 °C | 24 - 48 hours | 4-Aminocyclohexanecarboxamide, 4-Aminocyclohexanecarboxylic acid |
| Base Hydrolysis | 0.1 M NaOH @ RT | 1 - 8 hours | 4-Aminocyclohexanecarboxamide, 4-Aminocyclohexanecarboxylic acid |
| Oxidation | 3% H₂O₂ @ RT | 8 - 24 hours | 4-Oxocyclohexanecarbonitrile and other oxidative species |
| Thermal (Dry) | 80 °C | 48 hours | Varies, potential for decomposition/polymerization |
| Photolytic | ICH Q1B Standard | N/A | Varies, depends on photolytic cleavage pathways |
References
-
ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
Study of uncatalyzed low temperature oxidation of cyclohexylamine with air in liquid phase. (n.d.). ResearchGate. Link
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Resolve Mass Laboratories. Link
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. MedCrave online. Link
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Link
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Link
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Link
-
Developments in the Aerobic Oxidation of Amines. (2013). ACS Catalysis. Link
-
Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.). IOP Conference Series: Materials Science and Engineering. Link
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life (Basel). Link
-
Highly Selective Preparation of Cyclohexanone Oxime from Liquid-Phase Catalytic Oxidation of Cyclohexylamine. (2020). Industrial & Engineering Chemistry Research. Link
-
Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. (1992). Industrial & Engineering Chemistry Research. Link
-
Oxidation of cyclohexylamine by air to its oxime. (n.d.). ResearchGate. Link
-
Separation of Aminoacetonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Link
-
Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. (2021). Polymer Degradation and Stability. Link
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules. Link
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Link
-
Photochemical oxidations. VII. Photooxidation of cyclohexylamine with oxygen. (1973). The Journal of Organic Chemistry. Link
-
Thermooxidative degradation of some nitrile-butadiene rubbers. (n.d.). ResearchGate. Link
-
Hydrolysis of Nitriles. (n.d.). Save My Exams. Link
-
Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O. (2023). Materials (Basel). Link
-
Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention. (n.d.). Benchchem. Link
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Link
-
HPLC Analysis and Purification of Peptides. (2011). Methods in Molecular Biology. Link
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Agilent Technologies. Link
-
Determination of amino acid without derivatization by using HPLC - HILIC column. (2012). Journal of Chemical and Pharmaceutical Research. Link
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Journal of Bioprocessing & Biotechniques. Link
-
Development of a Stability-Indicating Method for Esomeprazole and Related Degradation Products. (n.d.). Thermo Fisher Scientific. Link
-
Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. (n.d.). PubChem. Link
-
This compound. (n.d.). ChemicalBook. Link
Sources
- 1. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Aminoacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. m.youtube.com [m.youtube.com]
Side reactions of 4-Aminocyclohexanecarbonitrile hydrochloride and their prevention
Welcome to the technical support resource for 4-Aminocyclohexanecarbonitrile Hydrochloride. This guide is designed for our partners in research, discovery, and drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your work, linking observable symptoms to underlying chemical phenomena and providing actionable solutions.
Issue 1: Reduced Reaction Yield and Formation of Polar Impurities Detected by HPLC
You've performed a reaction using this compound, but the yield is significantly lower than expected. Your HPLC analysis shows the consumption of starting material, but also the appearance of new, more polar peaks that do not correspond to your desired product.
-
Potential Cause: Hydrolysis of the Nitrile Group
The most common culprit for this observation is the hydrolysis of the nitrile functional group (-C≡N). This reaction proceeds in a two-step manner, first forming an amide intermediate (4-aminocyclohexanecarboxamide) and subsequently a carboxylic acid (4-aminocyclohexanecarboxylic acid). Both of these byproducts are significantly more polar than the parent nitrile, causing them to have shorter retention times on a reverse-phase HPLC column.
This degradation pathway is readily catalyzed by the presence of water, especially under acidic or basic conditions and at elevated temperatures.[1][2][3] The hydrochloride salt form of the starting material makes the reaction environment inherently acidic upon dissolution in protic solvents, which can accelerate this process.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Caption: Stepwise hydrolysis of the nitrile group.
-
Recommended Solutions & Preventative Measures
-
Stringent Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All glassware should be oven- or flame-dried immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control of pH: If the reaction chemistry allows, consider using a non-nucleophilic base to neutralize the hydrochloride salt in situ. This can prevent the ambient acidity from catalyzing hydrolysis. However, the choice of base is critical to avoid other side reactions (see Issue 2).
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Avoid prolonged heating.[4]
-
Issue 2: Appearance of Diastereomeric Impurities in Chiral Applications
When using a specific stereoisomer (e.g., cis or trans) of 4-Aminocyclohexanecarbonitrile, you observe the formation of the other diastereomer, leading to a loss of stereochemical purity in your product.
-
Potential Cause: Epimerization at the Alpha-Carbon
The carbon atom to which the nitrile group is attached (C1) is a stereocenter relative to the amino group at C4. The proton attached to this carbon is weakly acidic and can be abstracted by a base. This deprotonation results in the formation of a planar carbanion (nitranion) intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both cis and trans isomers, a process known as epimerization.[5][6]
This side reaction is particularly problematic when strong bases (e.g., alkoxides, organolithiums) are used or when the reaction is run at elevated temperatures in the presence of even a mild base.[6]
Logical Flow of Epimerization
Caption: The pathway leading to loss of stereointegrity.
-
Recommended Solutions & Preventative Measures
-
Judicious Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like 2,4,6-trimethylpyridine (collidine) or diisopropylethylamine (DIPEA).[6] Avoid stronger bases unless absolutely necessary for the desired transformation.
-
Low Temperature Protocol: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to disfavor the proton abstraction equilibrium and slow the rate of epimerization.
-
Minimize Reaction Time: Plan the experiment to minimize the time the compound is exposed to basic conditions. Quench the reaction as soon as sufficient product has formed.
-
Issue 3: Formation of Insoluble Material or High Molecular Weight Species
During your reaction or workup, you notice the formation of an insoluble, often sticky or polymeric material. Gel Permeation Chromatography (GPC) or Mass Spectrometry may indicate the presence of oligomers or polymers.
-
Potential Cause: Polymerization
Aminonitriles, particularly α-aminonitriles, can be susceptible to polymerization.[1][7][8] This can occur through several mechanisms, including the nucleophilic attack of the amino group of one molecule onto the electrophilic nitrile carbon of another. This process can be initiated or accelerated by heat, strong acids, or strong bases. The resulting polymeric networks are often intractable and lead to significant yield loss and purification difficulties.
-
Recommended Solutions & Preventative Measures
-
Use of Protecting Groups: If the primary amine is not required for the immediate reaction step, consider protecting it with a suitable group (e.g., Boc, Cbz). This removes the nucleophilic amine, preventing it from initiating polymerization. The protecting group can be removed in a subsequent step.
-
Control Concentration: Run the reaction at a lower concentration (higher dilution) to reduce the probability of intermolecular side reactions.
-
Avoid Harsh Conditions: Steer clear of excessively high temperatures and highly acidic or basic conditions that might trigger polymerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: The three primary side reactions of concern are hydrolysis of the nitrile group to an amide and then a carboxylic acid, epimerization at the carbon bearing the nitrile group leading to loss of stereochemical purity, and polymerization initiated by the amine group attacking another nitrile group.[1][5]
Q2: How should I store this compound to ensure its stability? A2: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[9] To minimize hydrolysis from atmospheric moisture, storage in a desiccator or under an inert atmosphere (e.g., in a glovebox) is highly recommended for long-term stability.
Q3: My reaction requires a basic medium. How do I freebase the hydrochloride salt without causing degradation? A3: To generate the free amine, you can perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water and add a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the solution is basic. Then, extract the free amine into an organic solvent like dichloromethane or ethyl acetate. It is crucial to thoroughly dry the organic extracts with a drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent. The isolated free base can be unstable and should ideally be used immediately.[1]
Q4: What analytical methods are best for assessing the purity of this compound and detecting potential impurities? A4: A combination of techniques is recommended for comprehensive analysis.[10][11][12] The table below summarizes the most effective methods.
| Analytical Technique | Purpose | Typical Conditions & Notes |
| HPLC-UV/DAD | Purity assessment; detection of hydrolysis products. | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile.[11] Hydrolysis products (amide, acid) will appear as more polar, earlier-eluting peaks. |
| GC-MS | Detection of residual solvents and volatile impurities. | Requires derivatization of the polar amine/nitrile groups or use of a highly polar column. Useful for identifying byproducts from synthesis.[11] |
| ¹H and ¹³C NMR | Structural confirmation and isomer ratio analysis. | Can be used to determine the cis/trans ratio by integrating characteristic peaks. The presence of amide or carboxylic acid protons can confirm hydrolysis. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight information for unknown peaks observed in the HPLC chromatogram, aiding in the identification of degradation products or reaction byproducts.[13][14] |
Experimental Protocol: Reaction Setup to Minimize Hydrolysis
This protocol outlines the best practices for setting up a reaction involving this compound where the exclusion of water is critical.
Objective: To perform a reaction (e.g., N-alkylation) while minimizing the risk of nitrile hydrolysis.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DMF, Acetonitrile, THF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar
-
Septa, needles, and syringes
-
Inert gas line (Nitrogen or Argon) with a bubbler
Procedure:
-
Glassware Preparation: Place the round-bottom flask, stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours (or overnight).
-
Assembly: Remove the glassware from the oven and immediately assemble it while still hot. Cap the flask with a septum and insert an inert gas inlet needle and an outlet needle. Allow the apparatus to cool to room temperature under a positive flow of inert gas.
-
Reagent Addition:
-
Weigh the this compound and other solid reagents quickly and add them to the flask against a positive flow of inert gas.
-
Reseal the flask immediately.
-
-
Solvent Addition: Add the anhydrous solvent via a dry syringe through the septum.
-
Initiate Reaction: Begin stirring and bring the reaction to the desired temperature (e.g., cool in an ice bath). Add any liquid reagents via syringe.
-
Monitoring: Monitor the reaction progress by TLC or HPLC, taking aliquots using a dry syringe.
-
Workup: Upon completion, perform the reaction workup as required by the specific procedure, keeping in mind that aqueous workups will introduce water and can cause hydrolysis if the reaction mixture is held for extended periods under harsh pH conditions.
References
-
ResearchGate. Polymerization of amidonitrile 11. [Link]
-
Wang, J., Masui, Y., & Onaka, M. (2012). Facile synthesis of novel poly(α-aminonitrile) networks through one-pot Strecker reactions. Royal Society of Chemistry. [Link]
-
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
-
ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]
-
Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]
-
Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Liu, X., et al. (2016). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Institutes of Health. [Link]
-
Sastry, T. U., et al. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
T. L. Lemke. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Allen, L. V. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding. [Link]
-
Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites.... Drug Metabolism and Disposition. [Link]
-
Napoleon, A. A., et al. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. [Link]
-
Cevasco, G., & Thea, S. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic Letters. [Link]
-
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of novel poly(α-aminonitrile) networks through one-pot Strecker reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Improving yield and purity of 4-Aminocyclohexanecarbonitrile hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve both yield and purity in your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a frequent challenge stemming from several potential factors, from reagent quality to competing side reactions. A systematic approach is key to identifying and resolving the issue.
Potential Cause 1: Incomplete Reaction / Stalled Conversion The primary synthetic route often involves the reductive amination of 4-oxocyclohexanecarbonitrile. This reaction can be sluggish if not properly optimized.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting ketone. If the reaction stalls, the issue may be with the reducing agent or catalyst.
-
Reagent Activity: Ensure your reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) is fresh and has been stored under anhydrous conditions. Hydride reagents are sensitive to moisture and can lose activity over time.
-
pH Control: The pH of the reaction is critical for reductive amination. The ideal pH is typically mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile or hydrolyzing the nitrile.[1] Use a buffer like acetic acid to maintain the optimal range.
-
Potential Cause 2: Competing Side Reactions The formation of undesired byproducts is a common cause of reduced yield.
-
Troubleshooting Steps:
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom to form isonitriles, particularly when using silver or copper cyanides or in certain solvent systems.[2] Using alkali metal cyanides like NaCN or KCN in a polar aprotic solvent (e.g., DMSO) favors the desired SN2 attack by the carbon atom.[2]
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under harsh acidic or basic conditions, especially during aqueous workup at elevated temperatures. Keep workup steps brief and at low temperatures.
-
Over-reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile group to a primary amine.[3] Use a milder reagent selective for the imine, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.[4]
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: My final product is off-color and shows poor purity by NMR. How can I improve the purification process?
Purity is paramount, and achieving a clean final product requires an effective purification strategy tailored to the compound and its likely impurities.
Problem: Contamination with Starting Materials or Reagents
-
Solution:
-
Aqueous Extraction: Use a liquid-liquid extraction to remove water-soluble reagents. Adjust the pH of the aqueous layer to ensure your product (as the free base) is in the organic layer while ionic impurities remain in the aqueous phase.
-
Ammonia Wash: A dilute ammonium hydroxide wash can help remove unreacted cyanide salts.
-
Problem: Contamination with Stereoisomers (cis/trans) The relative orientation of the amino and nitrile groups (cis or trans) is a critical purity parameter. The formation of a mixture of diastereomers is common.
-
Solution:
-
Selective Crystallization: The different stereoisomers often have different solubilities in specific solvent systems.[5] A carefully chosen recrystallization solvent can selectively precipitate the desired isomer. A patent for a related compound suggests that cis/trans isomers can be separated via their corresponding ammonium salts due to different solubilities in organic solvents.[5]
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used, although this may be less practical on an industrial scale.
-
Problem: General Discoloration
-
Solution:
-
Activated Charcoal: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.
-
Inert Atmosphere: Some impurities may arise from oxidation. Performing the final steps of the purification under an inert atmosphere (Nitrogen or Argon) can prevent this.
-
Recommended Recrystallization Solvents
| Solvent System | Rationale |
|---|---|
| Isopropanol / Diethyl Ether | The product is typically soluble in a polar solvent like isopropanol when hot and insoluble when cold. Ether can be added as an anti-solvent to induce precipitation. |
| Ethanol / Water | A common system for hydrochloride salts. The salt is dissolved in a minimal amount of hot ethanol/water, and crystallization occurs upon cooling. |
| Methanol / Toluene | Toluene can act as an anti-solvent for the polar hydrochloride salt dissolved in methanol. |
Purification Workflow
Caption: General Purification Workflow by Recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A common and effective method is the reductive amination of 4-oxocyclohexanecarbonitrile.[6] This precursor is commercially available or can be synthesized.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in an appropriate solvent (e.g., methanol) in a round-bottom flask, add ammonium chloride (NH₄Cl, 1.5 eq).
-
pH Adjustment: Adjust the pH of the mixture to ~5-6 with a suitable acid or base if necessary.
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.2 eq) to the mixture. Stir at room temperature to form the intermediate α-aminonitrile. Note: This step is a variation of the Strecker synthesis.
-
Reduction: In a separate flask, prepare the reducing agent. For the reduction of the ketone to an amine, a common method involves catalytic hydrogenation (e.g., H₂, Raney Nickel, or Pd/C) or using a hydride reducing agent.
-
Workup: After the reaction is complete, quench the reaction carefully. Perform an aqueous workup to remove inorganic salts. Extract the product (as the free base) into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol or diethyl ether, to precipitate the this compound.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.
Q2: What are the ideal storage and handling conditions?
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[7] It is a hydrochloride salt and can be hygroscopic; protection from moisture is crucial to prevent degradation and clumping.
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[7]
Q3: Which analytical techniques are recommended for characterization?
Confirming the identity and purity of your product is essential. The following techniques are standard.
| Technique | Expected Results for this compound |
| ¹H NMR | Expect signals for the cyclohexyl protons, which will appear as complex multiplets. The proton alpha to the nitrile group and the proton alpha to the amino group will have distinct chemical shifts. The presence of the ammonium salt (-NH₃⁺) may result in a broad signal.[9] |
| ¹³C NMR | A characteristic signal for the nitrile carbon (-C≡N) will be observed (typically ~120 ppm). Signals for the carbons of the cyclohexane ring will also be present.[10] |
| FT-IR | Look for a sharp, medium-intensity peak for the C≡N stretch around 2230-2250 cm⁻¹. Also, look for N-H stretching bands for the ammonium salt in the 2800-3200 cm⁻¹ region. |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak for the free base (M⁺) after loss of HCl. Fragmentation patterns can help confirm the cyclohexyl structure. |
| Elemental Analysis | Provides the percentage of C, H, Cl, and N, which can be compared to the theoretical values for the molecular formula C₇H₁₃ClN₂ to confirm purity. |
Q4: What are the critical safety precautions when using cyanide salts?
Working with sodium or potassium cyanide is extremely hazardous and requires strict safety protocols.
-
Acid Incompatibility: NEVER mix cyanide salts with acid. This reaction generates highly toxic hydrogen cyanide (HCN) gas, which can be lethal.[11] All reactions should be performed in a certified chemical fume hood.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste procedures. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to convert cyanide to the less toxic cyanate.
-
Emergency Preparedness: Have an emergency plan in place. An antidote kit containing amyl nitrite and sodium thiosulfate should be readily available, and all personnel must be trained in its use.
References
- BLD Pharm. (n.d.). This compound.
- Scientific Research Publishing. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
- Scientific Research Publishing. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.
- Clark, J. (n.d.). The preparation of nitriles.
- ResearchGate. (2014). (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
- ChemicalBook. (n.d.). cis-4-Aminocyclohexanol hydrochloride synthesis.
- ChemicalBook. (n.d.). This compound(1303968-08-2) 1H NMR.
-
EC-UNDP. (n.d.). Reduction Of Cyclohexanone. Retrieved from .
- Chemistry Steps. (n.d.). Preparation of Nitriles.
- Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.
- Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles.
- Reddit. (2022). Question on how to perform this Nitrile reaction.
- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Arkat USA. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
- Chemsrc. (2025). 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6.
- PubMed. (n.d.). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.
- CymitQuimica. (n.d.). This compound.
- SpringerLink. (2019). Spectroscopic characterization and crystal structures of four hydrochloride cathinones.
- BenchChem. (n.d.). Enhancing stability of 1-Amino-4-methylpentan-2-one hydrochloride in solution.
- Apollo Scientific. (n.d.). 34916-10-4 Cas No. | 4-Oxocyclohexanecarbonitrile.
- ChemicalBook. (n.d.). This compound | 1303968-08-2.
- ChemicalBook. (n.d.). This compound(1303968-08-2) 13C NMR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google Patents [patents.google.com]
- 6. 34916-10-4 Cas No. | 4-Oxocyclohexanecarbonitrile | Apollo [store.apolloscientific.co.uk]
- 7. This compound | 1303968-08-2 [amp.chemicalbook.com]
- 8. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 9. This compound(1303968-08-2) 1H NMR [m.chemicalbook.com]
- 10. This compound(1303968-08-2) 13C NMR [m.chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Handling and storage issues with 4-Aminocyclohexanecarbonitrile hydrochloride
Welcome to the technical support center for 4-Aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and troubleshooting of common issues encountered with this compound. The information herein is synthesized from established principles for handling hygroscopic amine hydrochloride salts and nitrile-containing compounds to ensure scientific integrity and promote experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of?
A1: this compound is a white to off-white solid. As an amine hydrochloride salt, it is expected to be more soluble in aqueous solutions compared to its free base form. A critical property to be aware of is its potential hygroscopicity, meaning it can readily absorb moisture from the atmosphere. This can affect its physical state, reactivity, and accurate weighing. The nitrile group is also a key reactive site, susceptible to hydrolysis under certain conditions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To maintain the integrity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The container should be tightly sealed to prevent moisture absorption. For added protection, especially in humid environments, storing the primary container within a desiccator containing a suitable drying agent is a prudent measure.
Q3: Is this compound a hazardous substance?
A3: Yes, based on data for similar compounds, it should be handled with care. It may cause skin and eye irritation, and respiratory irritation if inhaled as a dust.[1] It is also harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) provided by your supplier for specific hazard information and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this chemical.
Q4: Can I dissolve this compound in organic solvents?
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: The solid appears clumpy or has turned into a sticky solid.
-
Probable Cause: The compound has absorbed moisture from the atmosphere due to its hygroscopic nature. This is a common issue with amine hydrochloride salts.
-
Solution:
-
Prevention is Key: Handle the compound in a low-humidity environment, such as a glove box or under a stream of dry inert gas.[2] Minimize the time the container is open to the air.[3]
-
Drying a Moist Product: If the compound has already absorbed moisture, it may be possible to dry it. A common laboratory practice for drying hygroscopic salts is to use a vacuum oven at a gentle temperature. However, be cautious as excessive heat can cause decomposition.[3] Alternatively, azeotropic distillation with a non-polar solvent like toluene can be effective for removing water from amine salts, but this should be performed with care to avoid thermal degradation.[1]
-
For Immediate Use: If a small amount of clumping is observed and the material is needed for immediate solution preparation, you can break up the clumps with a clean, dry spatula. Be aware that the weighed mass will include some water, which will affect the molar concentration.[3] For applications requiring high accuracy, drying the material is recommended.
-
Issue 2: The compound is not dissolving in my chosen solvent.
-
Probable Cause: The insolubility could be due to the choice of an inappropriate solvent or the concentration being too high. The polarity of the solvent plays a crucial role.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting solubility issues.
Issue 3: I suspect my compound has degraded.
-
Probable Cause: The nitrile group in this compound can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of a carboxamide or a carboxylic acid.[4][5][6] The amine group itself is generally stable but can undergo other reactions under specific conditions.
-
Preventative Measures and Confirmation:
-
pH Control: Avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, unless hydrolysis is the intended reaction.
-
Analytical Confirmation: If degradation is suspected, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) can be used to analyze the sample and identify potential degradation products.
-
-
Potential Degradation Pathway:
Caption: Potential hydrolysis pathway of the nitrile group.
Experimental Protocols
Protocol 1: Recommended Procedure for Weighing and Preparing a Stock Solution
This protocol is designed to minimize moisture absorption and ensure accurate concentration of your stock solution.
-
Preparation:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all manipulations in a low-humidity environment (e.g., a glove box or under a flow of dry inert gas).
-
-
Weighing:
-
Use a clean, dry weighing vessel.
-
Quickly transfer the desired amount of the solid to the weighing vessel and seal the primary container immediately.[3]
-
-
Dissolution:
-
Add the weighed solid to your chosen solvent.
-
If dissolution is slow, gentle warming or sonication can be applied.
-
For aqueous solutions, using a slightly acidic buffer can enhance solubility.
-
-
Storage of Stock Solution:
-
Store stock solutions in tightly sealed containers.
-
For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.
-
Protocol 2: Handling a New Shipment
Caption: Workflow for handling a new shipment of the compound.
Data Presentation
As specific quantitative data for this compound is limited, the following table provides a template for recording your own experimental solubility data.
| Solvent | Solvent Class | Temperature (°C) | Observed Solubility (mg/mL) | Notes |
| Water | Polar Protic | 25 | ||
| PBS (pH 7.4) | Aqueous Buffer | 25 | ||
| 0.1 M HCl | Aqueous Acidic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| DMSO | Polar Aprotic | 25 | ||
| DMF | Polar Aprotic | 25 |
References
- Google Patents. (n.d.). Process for preparing a cyclohexanecarbonitrile derivative.
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 3, 2026, from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 3, 2026, from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved January 3, 2026, from [Link]
-
Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved January 3, 2026, from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved January 3, 2026, from [Link]
-
Reddit. (2016, May 28). Storage of Hygroscopic materials. Retrieved January 3, 2026, from [Link]
-
coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved January 3, 2026, from [Link]
-
YouTube. (2026, January 1). JEE Main PYQ | Partial vs Complete Hydrolysis of Nitriles? | Cyclohexanecarbonitrile ➡️ A. Retrieved January 3, 2026, from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved January 3, 2026, from [Link]
-
Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved January 3, 2026, from [Link]
-
Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). method for salt preparation.
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2022, March 15). What is the best way to obtain free amine from its HCl salt (without a base treatment)? Retrieved January 3, 2026, from [Link]
-
Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexylamine. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfamic acid. Retrieved January 3, 2026, from [Link]
Sources
- 1. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Resolving cis/trans isomer mixtures of 4-Aminocyclohexanecarbonitrile hydrochloride
Technical Support Center: 4-Aminocyclohexanecarbonitrile Hydrochloride
A Guide to the Resolution, Analysis, and Troubleshooting of Cis/Trans Isomer Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with this compound. The presence of cis and trans geometric isomers in this compound presents unique challenges for purification and characterization. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to resolve common issues encountered in the laboratory. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges of isomer resolution.
Frequently Asked Questions (FAQs)
Q1: What are the cis and trans isomers of 4-Aminocyclohexanecarbonitrile, and why is their separation critical?
The "cis" and "trans" designations for 4-Aminocyclohexanecarbonitrile describe the relative spatial orientation of the amino (-NH₂) and nitrile (-CN) groups attached to the cyclohexane ring.
-
Trans Isomer: The amino and nitrile groups are on opposite sides of the ring's plane. In its most stable chair conformation, both substituents can occupy equatorial positions, which minimizes steric hindrance. This makes the trans isomer the more thermodynamically stable of the two.[1]
-
Cis Isomer: The amino and nitrile groups are on the same side of the ring's plane. In any chair conformation, one substituent must be in an axial position while the other is equatorial. This results in greater steric strain from 1,3-diaxial interactions.[1]
The imperative for separation stems from several factors:
-
Pharmacological Activity: In drug development, it is a well-established principle that different stereoisomers can have vastly different biological activities, metabolic pathways, and toxicological profiles. The specific three-dimensional arrangement of a molecule dictates how it interacts with biological targets like enzymes and receptors.
-
Regulatory Requirements: Regulatory agencies such as the FDA mandate the characterization and control of isomeric impurities in active pharmaceutical ingredients (APIs). A mixture of isomers is often treated as an impure substance.
-
Reproducibility: For consistent results in research and manufacturing, starting with a pure, single isomer is essential. The physical properties of the mixture (e.g., solubility, melting point) can vary with the isomer ratio, impacting downstream reactions and formulations.
Q2: What are the primary laboratory-scale methods for resolving a mixture of cis/trans this compound?
Resolving these diastereomers relies on exploiting their different physical properties. The two most common and effective techniques are:
-
Fractional Crystallization: This classical technique leverages differences in the solubility of the cis and trans isomers in a specific solvent or solvent mixture. By carefully controlling temperature and concentration, one isomer can be induced to crystallize selectively from the solution, leaving the other isomer enriched in the mother liquor. Its effectiveness is highly dependent on finding a solvent system that maximizes the solubility difference.
-
Column Chromatography: This is a powerful and versatile separation technique that relies on the differential partitioning of the isomers between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Because the cis and trans isomers have different shapes and polarities, they will interact with the stationary phase differently, causing them to travel through the column at different rates and elute as separate fractions.[2][3]
Q3: How can I accurately determine the cis:trans isomer ratio in my sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and widely used method for this purpose.[4][5]
-
¹H NMR Spectroscopy: The key to distinguishing the isomers lies in the signals for the protons on the carbons bearing the amino and nitrile groups (C1-H and C4-H).
-
In the more stable trans isomer, both substituents are equatorial, forcing the C1-H and C4-H protons into axial positions. These protons exhibit large axial-axial coupling constants (J-values), typically in the range of 10-13 Hz, resulting in a signal that often appears as a triplet of triplets.[4]
-
In the cis isomer, with one axial and one equatorial substituent, the C1-H and C4-H protons will show smaller axial-equatorial and equatorial-equatorial couplings (J-values typically 2-5 Hz). This results in a broader, more complex multiplet.[4]
-
-
Quantitative Analysis: By integrating the distinct signals corresponding to each isomer, a precise ratio can be calculated.[6][7] For example, comparing the integral of a well-resolved proton signal from the cis isomer to the corresponding signal from the trans isomer provides their molar ratio.
High-Performance Liquid Chromatography (HPLC) can also be developed as a quantitative method, especially for routine analysis and quality control, by separating the isomers and comparing their peak areas.[8][9]
Troubleshooting Guide: Isomer Resolution Workflows
This section addresses specific problems you may encounter during the separation process.
Scenario 1: Fractional Crystallization Issues
Q4: I performed a crystallization, but my product is still a mix of isomers. What went wrong and how can I fix it?
This is a common issue, often caused by co-crystallization or an inefficient solvent system. Here is a systematic approach to troubleshooting:
-
Underlying Cause: The solubility difference between the cis and trans isomers in your chosen solvent is insufficient, or the cooling rate was too fast, causing both isomers to crash out of solution simultaneously. Failures in fractional crystallization can occur when isomers form ordered co-crystals.[10]
-
Solutions & Refinements:
-
Re-evaluate Your Solvent System: The ideal solvent should show a large solubility difference between the two isomers and a steep solubility curve with respect to temperature.
-
Action: Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol/water mixtures, acetonitrile). Create small-scale slurries of your mixture in different solvents at room temperature and analyze the composition of the dissolved and undissolved material by NMR.
-
-
Control the Cooling Rate: Rapid cooling promotes impurity inclusion.
-
Action: Allow the heated, saturated solution to cool to room temperature slowly and undisturbed over several hours. Forcing crystallization by plunging the flask in an ice bath is a common cause of co-crystallization.
-
-
Utilize Seeding: Introducing a pure crystal of the desired isomer can template its crystallization and prevent spontaneous nucleation of the undesired isomer.
-
Action: Once the solution is saturated and has started to cool, add a few microscopic crystals of the pure target isomer.
-
-
Perform Iterative Recrystallizations: Achieving high isomeric purity often requires more than one crystallization step.
-
Action: Take the enriched crystalline material from the first step, re-dissolve it in a minimal amount of hot solvent, and repeat the slow cooling process. Monitor purity by NMR after each cycle.
-
-
| Solvent/System | Polarity | Rationale |
| Isopropanol (IPA) | Polar Protic | Often provides good solubility differences for hydrochloride salts. |
| Ethanol / H₂O | Polar Protic | The ratio can be fine-tuned to optimize differential solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Different selectivity compared to alcohols. |
| Methanol (MeOH) | Polar Protic | High solvating power; may require an anti-solvent. |
Scenario 2: Column Chromatography Challenges
Q5: My isomers are co-eluting or showing very poor separation on a silica gel column. How can I improve the resolution?
Poor resolution in column chromatography indicates that the chosen conditions do not sufficiently differentiate between the isomers.
-
Underlying Cause: The polarity of your mobile phase is either too high (eluting both isomers quickly) or too low (causing broad, slow-eluting peaks). The inherent basicity of the amino group can also lead to problematic interactions with the acidic silica gel.
-
Solutions & Refinements:
-
Optimize the Mobile Phase: This is the most critical variable.
-
Action: Use a gradient elution or test various isocratic mixtures. A common system for amines is Dichloromethane (DCM)/Methanol or Ethyl Acetate/Hexane. Start with a low concentration of the polar solvent (e.g., 1-2% MeOH in DCM) and gradually increase it.
-
-
Suppress Tailing with an Additive: The free amine can interact strongly with acidic silanol groups on the silica surface, causing the characteristic "tailing" or "streaking" of peaks, which destroys resolution.
-
Action: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide. This additive competes for the acidic sites on the silica, allowing your compound to travel through the column more symmetrically.
-
-
Consider Derivatization: Modifying the functional groups can dramatically alter the molecule's polarity and improve separation.
-
Action: Protect the amine group, for example, as a tert-butoxycarbonyl (Boc) carbamate. The resulting Boc-protected compound is less polar and no longer basic, often leading to much cleaner chromatography on silica gel. The Boc group can be easily removed later under acidic conditions. This approach has proven effective for separating related aminocyclohexanol derivatives.[11]
-
-
Change the Stationary Phase: If silica gel fails, an alternative may be necessary.
-
Action: Consider using neutral or basic alumina, which is less acidic than silica. Alternatively, a reversed-phase (e.g., C18) column with a suitable aqueous/organic mobile phase could provide a completely different separation mechanism.
-
-
Caption: Troubleshooting flowchart for column chromatography.
Scenario 3: Analytical Characterization
Q6: I have an ¹H NMR spectrum, but I'm not confident in my cis/trans assignment. What are the definitive features?
Correctly assigning the stereochemistry from the NMR spectrum is crucial for confirming the success of your separation. The key is to analyze the multiplicity and coupling constants of the methine protons (CH -CN and CH -NH₃⁺).[4]
-
Underlying Principle: The magnitude of the coupling constant (J-value) between two adjacent protons is dependent on the dihedral angle between them. In a cyclohexane chair, axial-axial protons have a ~180° angle, leading to a large J-value. Axial-equatorial and equatorial-equatorial protons have ~60° angles, leading to small J-values.
-
Definitive Spectral Features:
-
Trans Isomer (Diequatorial substituents → Diaxial Protons): Look for a proton signal (typically between 3.0-3.8 ppm) that shows large coupling constants. It will appear as a "triplet of triplets" (tt) or a complex multiplet where the splitting pattern indicates couplings of ~10-13 Hz . This is the unambiguous signature of an axial proton coupled to two other axial protons on adjacent carbons.
-
Cis Isomer (Axial/Equatorial substituents → Axial/Equatorial Protons): The corresponding methine proton signals will be broader and lack the large, clear splitting of the trans isomer. The observed coupling constants will be small, typically in the range of 2-5 Hz .
-
| Isomer | Substituent Orientation | Key Proton (C1-H, C4-H) | Expected Multiplicity | Diagnostic Coupling Constant (J) |
| trans | Di-equatorial | Axial | Triplet of triplets (tt) or multiplet | Large: 10-13 Hz (axial-axial) |
| cis | Axial / Equatorial | Equatorial or Axial | Broad multiplet (m) | Small: 2-5 Hz (ax-eq, eq-eq) |
Detailed Experimental Protocols
Protocol 1: Preparative Column Chromatography
-
Column Preparation: Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to sample mass). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase (e.g., 100% Dichloromethane).
-
Sample Loading: Dissolve your crude isomer mixture (~1g) in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent like methanol and adsorb the mixture onto a small amount of silica gel (~2-3g). Dry this silica completely under vacuum to a free-flowing powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., DCM with 0.5% TEA). Collect fractions (e.g., 10-20 mL).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol (e.g., move from 100% DCM to 1% MeOH in DCM, then 2%, 3%, etc.).
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or a rapid NMR method to identify which fractions contain your separated products.
-
Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure (rotary evaporation) to yield the resolved products.
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.[4]
-
Solvent Selection: Transfer the sample to a clean NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are excellent choices for hydrochloride salts.[4]
-
Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may aid dissolution.
-
Analysis: Acquire the ¹H NMR spectrum. Ensure the spectral window is wide enough to capture all relevant signals and that the resolution is sufficient to resolve the coupling patterns of the key methine protons.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Technical Support Center: Catalyst Selection for Reactions with 4-Aminocyclohexanecarbonitrile Hydrochloride
Welcome to the technical support center for reactions involving 4-Aminocyclohexanecarbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization, specifically focusing on the catalytic hydrogenation of the nitrile moiety to yield the valuable diamine, 4-(aminomethyl)cyclohexylamine.[1][2][3] Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles and achieve high-yield, selective synthesis.
The primary transformation for this compound is the reduction of the nitrile group. While seemingly straightforward, this reaction is fraught with challenges, principally the control of selectivity.[4] The formation of secondary and tertiary amine byproducts is a common issue that can significantly complicate purification and reduce the yield of the desired primary amine.[5][6] This guide will address these challenges directly, offering solutions grounded in established catalytic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in this catalytic system.
Q1: What is the primary challenge when hydrogenating this compound?
A1: The most significant challenge is achieving high selectivity for the desired primary amine, 4-(aminomethyl)cyclohexylamine. The reaction proceeds through a highly reactive imine intermediate (R-CH=NH).[4][7] This intermediate can either be hydrogenated to the primary amine (the desired pathway) or react with a molecule of the primary amine product to form a secondary amine, which can undergo further reactions.[5] Suppressing these side reactions is the key to a successful synthesis.[8]
Q2: Which classes of catalysts are most effective for selective nitrile hydrogenation?
A2: Several classes of heterogeneous catalysts are employed, each with distinct advantages and disadvantages:
-
Raney® Nickel (Raney-Ni): This is a widely used and cost-effective catalyst known for its high activity in nitrile hydrogenations.[4][9][10] However, it often requires the use of basic additives to achieve high primary amine selectivity and can be pyrophoric, requiring careful handling.[11][12]
-
Rhodium on Alumina (Rh/Al₂O₃): As a noble metal catalyst, rhodium often exhibits excellent activity and, crucially, high selectivity for primary amines even without basic additives under mild conditions.[13][14] This makes it particularly suitable for substrates sensitive to strong bases.[14] While more expensive than nickel, its performance can justify the cost, especially in pharmaceutical applications.[10][15]
-
Supported Nickel Catalysts (e.g., Ni/SiO₂, Ni/Al₂O₃): These catalysts offer an alternative to Raney-Ni, often with improved handling characteristics and easier separation from the reaction mixture.[4][16] Like Raney-Ni, their selectivity is significantly enhanced by the addition of basic promoters.[8][16]
-
Raney® Cobalt (Raney-Co): Similar to Raney-Ni, cobalt catalysts are also effective for nitrile hydrogenation and are often used in industrial processes.[4][14]
Q3: How does the hydrochloride salt form of the substrate impact the reaction?
A3: The hydrochloride salt form introduces several important considerations. The presence of HCl can create a mildly acidic environment. This can be problematic as some catalysts, particularly base-metal catalysts like Raney-Ni, can be sensitive to acids.[10] More importantly, to suppress the formation of secondary and tertiary amines, the reaction is almost always run with a stoichiometric or excess amount of a base (e.g., NaOH, KOH, or ammonia) to neutralize the hydrochloride and create the basic conditions necessary for high selectivity.[17][18] Therefore, the first step in your reaction setup will likely involve the in-situ neutralization of the starting material.
Q4: What is the mechanistic role of basic additives like sodium hydroxide (NaOH) or ammonia in improving primary amine selectivity?
A4: Basic additives are crucial for preventing the condensation reactions that lead to secondary and tertiary amines.[4][18] There are two primary proposed effects:
-
Catalyst Surface Modification: Bases can adsorb onto the catalyst's acidic sites. These sites might otherwise promote the condensation of the imine intermediate with the amine product. By neutralizing these sites, the desired hydrogenation of the imine is favored.[8]
-
Inhibition of Imine-Amine Condensation: The presence of a base, particularly ammonia, can shift the equilibrium away from the formation of secondary amine precursors. Ammonia can compete with the primary amine product for reaction with the imine intermediate, effectively hindering the pathway to byproducts.[17]
Q5: What are the typical reaction conditions for this hydrogenation?
A5: Reaction conditions are highly dependent on the chosen catalyst but generally fall within the following ranges:
-
Hydrogen Pressure: Typically from 15 to 200 psig (approximately 1 to 14 bar), though some industrial processes may use higher pressures up to 80 bar.[4][17][18] Higher pressure generally increases the reaction rate.
-
Temperature: Usually ranges from 60 to 150 °C.[17][19] Temperature must be carefully optimized, as excessively high temperatures can sometimes lead to decreased selectivity and byproduct formation.
-
Solvent: Alcohols such as methanol or ethanol are common choices, often with water as a co-solvent, especially when using inorganic bases.[20][21] Ethers like tetrahydrofuran (THF) can also be used.[21]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| 1. Low or No Conversion of Starting Material | Catalyst Poisoning or Deactivation: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[22] Raney-Ni can also be air-sensitive. | Ensure high-purity reagents and solvents. Purge the reactor thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen. Handle pyrophoric catalysts like Raney-Ni under a solvent or inert atmosphere.[12] |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected conditions, or the catalyst loading is too low. | Increase the catalyst loading (e.g., from 5 wt% to 10 wt%). If using Raney-Ni, ensure it is freshly activated and properly washed. Consider switching to a more active catalyst, such as Rh/Al₂O₃.[13][19] | |
| Sub-optimal Reaction Conditions: Temperature or hydrogen pressure may be too low. | Systematically increase the reaction temperature in 10-20 °C increments and/or increase the hydrogen pressure. Monitor the reaction progress by TLC or LC-MS to find the optimal point.[23] | |
| 2. Poor Selectivity to Primary Amine | Absence of Basic Additive: This is the most common cause for the formation of secondary and tertiary amines.[4][18] | Add a basic promoter. For each equivalent of your hydrochloride starting material, add at least one equivalent of a strong base (e.g., NaOH, LiOH) to neutralize the salt, plus a catalytic amount (or more) to promote selectivity.[17] Using ammonia as a solvent or co-solvent is also highly effective.[17] |
| Inappropriate Catalyst Choice: Some catalysts are inherently less selective. For example, palladium catalysts can sometimes favor hydrogenolysis side reactions with aminonitriles.[24] | Switch to a catalyst known for high primary amine selectivity. Rhodium-based catalysts are an excellent choice.[14] Alternatively, K₂O-doped Ni catalysts have also shown improved selectivity.[8] | |
| High Local Concentration of Intermediates: Poor mixing can lead to localized "hot spots" where the concentration of the reactive imine intermediate is high, favoring dimerization and condensation. | Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and facilitate the mass transfer of hydrogen to the catalyst surface. | |
| 3. Difficulty Separating the Catalyst Post-Reaction | Use of Fine Powder Catalysts: Raney-Ni and some supported catalysts are very fine powders, making them difficult to remove by simple filtration.[19] | For Raney-Ni, allow the catalyst to settle and decant the supernatant before filtration. Alternatively, use magnetic stirring bars to attract magnetic catalysts like Ni and Co to the side of the flask during decantation. The best solution is to switch to a supported catalyst in a pellet, sphere, or granular form, which is easily filtered.[15] |
| 4. Product Purification Challenges | Formation of Isomers: The starting material and product have cis and trans isomers. The reaction conditions could potentially cause isomerization. | The isomeric ratio is often determined by the synthesis of the starting material. Purification to isolate a specific isomer, if required, is typically achieved by recrystallization. For example, trans-4-aminomethyl-cyclohexane carboxylic acid can be purified from its cis-isomer by recrystallization from cold water.[25] |
| Contamination with Salts: If using a base like NaOH, inorganic salts will be present in the crude product mixture after workup. | After filtering the catalyst, perform an aqueous workup. If the product is in an organic solvent, wash with water to remove salts. If the product is in an aqueous/alcoholic solution, it may require extraction or purification via ion-exchange chromatography. |
Part 3: Methodologies & Data
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol provides a framework for the hydrogenation of this compound. Caution: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.[12]
-
Reactor Setup: To a suitable high-pressure reactor vessel, add this compound (1.0 eq).
-
Solvent and Base Addition: Add the chosen solvent (e.g., methanol, 10-20 mL per gram of substrate). Add the selected base (e.g., NaOH, 1.1 eq) and stir for 10-15 minutes to ensure neutralization.
-
Catalyst Addition: Add the catalyst (e.g., 5-10 wt% Raney-Ni, slurry washed, or 1-5 wt% Rh/Al₂O₃).
-
System Purge: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction Execution: Pressurize the reactor to the target hydrogen pressure (e.g., 100 psig / ~7 bar). Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or analyzing aliquots via TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be concentrated and purified by standard methods such as recrystallization or column chromatography.[22]
Data Summary: Comparative Catalyst Performance
The table below summarizes typical conditions and expected outcomes for common catalytic systems in nitrile hydrogenation, providing a baseline for your experimental design.
| Catalyst | Support | Typical Loading | Additive | Temp. (°C) | Pressure (bar) | Primary Amine Selectivity | Key Considerations |
| Raney®-Ni | None | 5-20 wt% | NaOH or NH₃ | 80-140 | 30-80 | >90%[4][17] | Cost-effective, high activity. Pyrophoric, requires base for selectivity.[12] |
| Raney®-Co | None | 5-20 wt% | NaOH or NH₃ | 80-140 | 30-80 | >90%[4] | Similar to Raney-Ni. |
| Rh/Al₂O₃ | γ-Alumina | 1-5 wt% | None required | 70-100 | 3-20 | >95%[13][14] | High selectivity without additives, mild conditions. Higher cost.[10] |
| Ni/SiO₂ | Silica | 10-50 wt% | NaOH | 80-120 | 30-60 | >94%[16] | Easier to handle than Raney-Ni, good performance with base. |
Part 4: Visualizations
Diagram 1: Nitrile Hydrogenation Pathway
Caption: Reaction network for nitrile hydrogenation showing the desired path to the primary amine and the competing side reaction leading to secondary amines.
Diagram 2: Catalyst Selection Workflow
Sources
- 1. 4-(Aminomethyl)cyclohexylamine | 13338-82-4 [amp.chemicalbook.com]
- 2. cas 13338-82-4|| where to buy 4-(Aminomethyl)cyclohexylamine [chemenu.com]
- 3. 13338-82-4 CAS MSDS (4-(Aminomethyl)cyclohexylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 16. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 18. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. prepchem.com [prepchem.com]
- 21. patents.justia.com [patents.justia.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Dissection of Stereoisomers: A Comparative Guide to Cis and Trans 4-Aminocyclohexanecarbonitrile Hydrochloride
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Even subtle differences in the three-dimensional structure of a molecule can lead to profound variations in its biological activity, efficacy, and safety profile. The 4-aminocyclohexanecarbonitrile hydrochloride scaffold is a key building block in the synthesis of numerous pharmaceutical agents. Its rigid cyclohexane core allows for the precise positioning of the amino and nitrile functionalities, which can interact with biological targets in a stereospecific manner. Consequently, the ability to unequivocally distinguish between the cis and trans diastereomers of this compound is a critical aspect of quality control and drug discovery.
This technical guide provides a comprehensive spectroscopic comparison of cis- and trans-4-aminocyclohexanecarbonitrile hydrochloride, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, the insights presented herein are grounded in the fundamental principles of conformational analysis and spectroscopic theory, supported by experimental data from analogous compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently differentiate between these two crucial isomers.
The Conformational Landscape: Axial vs. Equatorial Substituents
The key to understanding the spectroscopic differences between the cis and trans isomers of this compound lies in the conformational preferences of the cyclohexane ring. In its most stable chair conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.[1]
-
Trans Isomer: In the trans isomer, the amino and nitrile groups are on opposite sides of the cyclohexane ring. The thermodynamically most stable conformation will have both bulky substituents in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[1]
-
Cis Isomer: In the cis isomer, the amino and nitrile groups are on the same side of the ring. In this case, one substituent must be in an axial position while the other is equatorial.
This fundamental difference in the spatial orientation of the substituents gives rise to distinct magnetic environments for the protons and carbons within the molecule, which can be readily detected by NMR spectroscopy.
Caption: Chair conformations of trans and cis isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton NMR (¹H NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers by analyzing the chemical shifts and coupling constants of the protons on the cyclohexane ring. The protons attached to the carbons bearing the amino (H-4) and nitrile (H-1) groups are particularly informative.
Expected Chemical Shift Differences:
The chemical shift of a proton is highly sensitive to its local electronic environment. In a cyclohexane ring, axial and equatorial protons experience different degrees of shielding, leading to distinct chemical shifts.[2]
-
Axial Protons: Generally, axial protons are more shielded and appear at a higher field (lower ppm value) in the ¹H NMR spectrum compared to their equatorial counterparts.[2]
-
Equatorial Protons: Equatorial protons are typically deshielded and resonate at a lower field (higher ppm value).[2]
For this compound, we can predict the following based on data from analogous compounds like 4-aminocyclohexanol:[3][4]
| Proton | Expected Chemical Shift for cis Isomer (ppm) | Expected Chemical Shift for trans Isomer (ppm) | Key Distinguishing Feature |
| H-1 (CH-CN) | More Downfield | More Upfield | In the cis isomer, H-1 is predominantly equatorial, leading to deshielding. In the trans isomer, H-1 is axial and more shielded. |
| H-4 (CH-NH₃⁺) | More Downfield | More Upfield | Similar to H-1, the H-4 proton in the cis isomer is primarily equatorial, while in the trans isomer it is axial. |
Coupling Constants: The Definitive Stereochemical Indicator
The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] This provides a definitive method for assigning stereochemistry.
-
trans Isomer (Axial-Axial Coupling): In the diequatorial conformation of the trans isomer, the axial H-1 and H-4 protons have a dihedral angle of approximately 180° with their adjacent axial protons. This results in a large axial-axial coupling constant (³Jaa), typically in the range of 10-13 Hz.[3][4]
-
cis Isomer (Axial-Equatorial and Equatorial-Equatorial Coupling): In the cis isomer, the methine protons (H-1 and H-4) will have both axial and equatorial neighbors. The corresponding axial-equatorial (³Jae) and equatorial-equatorial (³Jee) coupling constants are much smaller, generally in the range of 2-5 Hz.[3][4]
The observation of a large coupling constant for the H-1 and H-4 signals is a strong indicator of the trans isomer.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information for distinguishing between the cis and trans isomers. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the stereochemistry of the substituents.
Expected Chemical Shift Differences:
The orientation of the nitrile group has a predictable effect on the chemical shift of the carbon to which it is attached (C-1).
-
Equatorial Nitrile Carbon: An equatorially oriented nitrile group on a cyclohexane ring typically resonates further downfield (higher ppm value).[6]
-
Axial Nitrile Carbon: An axially oriented nitrile group will resonate at a higher field (lower ppm value).[6]
Therefore, we can expect the following:
| Carbon | Expected Chemical Shift for cis Isomer (ppm) | Expected Chemical Shift for trans Isomer (ppm) | Key Distinguishing Feature |
| C-1 (CH-CN) | Upfield Shift | Downfield Shift | In the cis isomer, the nitrile group will be axial in the more stable conformation, leading to an upfield shift compared to the equatorial nitrile in the trans isomer. |
| C-4 (CH-NH₃⁺) | Upfield Shift | Downfield Shift | A similar trend is expected for the carbon bearing the amino group, with the axial carbon in the cis isomer being more shielded. |
| Nitrile Carbon (C≡N) | ~120-125 | ~120-125 | The chemical shift of the nitrile carbon itself is also sensitive to its orientation, with equatorial nitriles generally appearing slightly downfield from their axial counterparts.[6] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is an excellent technique for confirming the presence of the key functional groups: the amine and the nitrile.
-
Nitrile Group (C≡N): A sharp, medium-to-strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.[7] The intensity and exact position can be influenced by the electronic environment, but it is a very reliable indicator of the nitrile functionality.
-
Ammonium Group (NH₃⁺): In the hydrochloride salt, the primary amine will be protonated to form an ammonium ion. This will result in a broad absorption band in the region of 2800-3200 cm⁻¹ due to N-H stretching vibrations. Additionally, an ammonium bending vibration may be observed around 1500-1600 cm⁻¹.
While IR spectroscopy is less definitive than NMR for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different overall symmetry of the molecules.
Experimental Protocols
To obtain high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR-based isomer identification.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR, and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024-4096) will be required due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal prior to running the sample.
-
Conclusion
The definitive differentiation between cis- and trans-4-aminocyclohexanecarbonitrile hydrochloride is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. The analysis of proton chemical shifts, and more importantly, coupling constants, provides an unambiguous assignment of the relative stereochemistry. ¹³C NMR offers confirmatory data based on the predictable shielding and deshielding effects of axial and equatorial substituents. IR spectroscopy serves as a valuable tool for the verification of the key functional groups present in the molecule. By employing the principles and experimental protocols outlined in this guide, researchers can ensure the stereochemical integrity of their this compound samples, a crucial step in the advancement of their research and drug development endeavors.
References
-
How does NMR distinguish between axial and equatorial protons? - brainly.com. (2023, August 17). Retrieved from [Link]
-
Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students | Journal of Chemical Education. (1983, March 1). Retrieved from [Link]
-
Cyclohexane conformation - Wikipedia. (n.d.). Retrieved from [Link]
-
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Modgraph. (n.d.). Retrieved from [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved from [Link]
-
NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale - YouTube. (2024, September 8). Retrieved from [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.). Retrieved from [Link]
-
Will axial position be more downfield in NMR spectroscopy, and how do axial and equatorial positions... Show More - Proprep. (n.d.). Retrieved from [Link]
-
FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. - ResearchGate. (n.d.). Retrieved from [Link]
-
Why Cyclohexane gives two signals in H-NMR spectrum? - YouTube. (2020, July 2). Retrieved from [Link]
-
Gas-Phase NMR Spectroscopy of Cyclohexane - ElectronicsAndBooks. (1983). Retrieved from [Link]
-
Shifting of axial and equatorial protons - Chemistry Stack Exchange. (2015, October 28). Retrieved from [Link]
-
IR: amines. (n.d.). Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]
-
CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). Retrieved from [Link]
-
Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC - NIH. (n.d.). Retrieved from [Link]
-
Rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride | C7H13ClN2 | CID - PubChem. (n.d.). Retrieved from [Link]
-
2-Aminocyclohex-1-ene-1-carbonitrile, N-methyl- - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]
-
24.11: Spectroscopy of Amines - Chemistry LibreTexts. (2024, July 30). Retrieved from [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. (n.d.). Retrieved from [Link]
-
Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com. (2023, February 9). Retrieved from [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
-
(1s,4s)-4-Aminocyclohexan-1-ol hydrochloride - PubChem. (n.d.). Retrieved from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]
-
4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Aminocyclohexanecarbonitrile: Hydrochloride Salt vs. Free Base
For researchers, medicinal chemists, and professionals in drug development, the choice between using a compound as a free base or a salt is a critical decision that influences everything from storage and formulation to synthetic strategy and reaction kinetics. This guide provides an in-depth technical comparison of 4-aminocyclohexanecarbonitrile hydrochloride and its corresponding free base, offering experimental insights and objective data to inform your selection.
Introduction: Two Forms of a Versatile Intermediate
4-Aminocyclohexanecarbonitrile is a bifunctional molecule featuring a reactive primary amine and a nitrile group on a cyclohexane scaffold. This structure makes it a valuable building block in the synthesis of various pharmaceutical agents and complex organic molecules. It is commercially available in two primary forms: the hydrochloride salt and the free base. While chemically similar, their reactivity profiles, handling characteristics, and optimal applications differ significantly. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and ensuring the reproducibility of synthetic protocols.
The fundamental difference lies in the state of the amino group. In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium chloride salt. In the free base, the nitrogen's lone pair of electrons is available, rendering it nucleophilic. This seemingly simple acid-base relationship has profound implications for the molecule's behavior.
Physicochemical Properties: A Tale of Two Forms
The initial choice between the hydrochloride and free base often comes down to their physical properties, which dictate storage, stability, and solubility.
| Property | This compound | 4-Aminocyclohexanecarbonitrile (Free Base) | Rationale & Implications |
| Molecular Formula | C₇H₁₃ClN₂ | C₇H₁₂N₂ | The addition of HCl increases the molecular weight. |
| Molecular Weight | 160.65 g/mol | 124.18 g/mol | This difference must be accounted for when calculating molar equivalents for reactions. |
| Physical State | Crystalline solid | Often a liquid or low-melting solid | The salt form is typically a stable, easy-to-handle solid, whereas the free base can be more challenging to weigh and transfer accurately. |
| Aqueous Solubility | Generally higher | Generally lower | The ionic nature of the hydrochloride salt enhances its solubility in polar protic solvents like water. This is advantageous for certain aqueous reactions or pharmaceutical formulations.[1][2][3] |
| Organic Solvent Solubility | Generally lower | Generally higher | The neutral free base is more soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which is crucial for many organic reactions.[4] |
| pKa (of conjugate acid) | ~10.6 (estimated) | N/A | The pKa of the conjugate acid (the ammonium form) is a measure of the basicity of the free amine. A pKa around 10.6, similar to cyclohexylamine, indicates a moderately strong base.[5][6] This value dictates the strength of the base required for deprotonation. |
| Stability | More stable, less prone to air oxidation | Susceptible to oxidation and degradation | The protonated amine in the salt form is less susceptible to oxidative degradation, giving it a longer shelf-life and making it easier to store.[4][7] Free amines can be sensitive to air and light.[8] |
The Core Directive: Nucleophilicity and Reactivity
The central difference dictating the chemical reactivity of the two forms is the availability of the nitrogen's lone pair of electrons.
-
4-Aminocyclohexanecarbonitrile Free Base: The amino group possesses a lone pair of electrons, making it a potent nucleophile. It will readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and formation of amides.[9]
-
This compound: The amino group is protonated (R-NH₃⁺), meaning the lone pair is engaged in a bond with a proton.[10] This renders the nitrogen non-nucleophilic and electrophilic. Consequently, the hydrochloride salt is unreactive in typical nucleophilic substitution reactions.[6] To make it react, the free base must be liberated.
This concept is visualized in the equilibrium diagram below.
References
- 1. chembk.com [chembk.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. pKa of Cyclohexylamine [vcalc.com]
- 6. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salt Stability - The Effect of pHmax on Salt to Free Base Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
Comparative Guide to the Biological Activity of 4-Aminocyclohexanecarbonitrile Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 4-aminocyclohexanecarbonitrile moiety represents a versatile and privileged scaffold, offering a unique three-dimensional geometry that allows for the precise spatial orientation of functional groups. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on two prominent therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin K. We will explore the structure-activity relationships (SAR), compare inhibitory potencies, and provide detailed experimental protocols to empower researchers in this promising field.
The 4-Aminocyclohexanecarbonitrile Scaffold: A Foundation for Specificity
The cyclohexane ring of the scaffold provides a rigid, non-aromatic core that can be substituted to explore specific interactions within a biological target's binding site. The amine and nitrile functionalities serve as key anchor points for chemical modification, allowing for the development of libraries of compounds with diverse properties. This structural flexibility has been successfully exploited to generate potent and selective inhibitors for distinct enzyme classes.
Comparative Analysis: DPP-4 vs. Cathepsin K Inhibition
Derivatives of 4-aminocyclohexanecarbonitrile have been most notably developed as inhibitors of two enzymes with profound therapeutic implications: DPP-4, a key regulator of glucose homeostasis, and Cathepsin K, a cysteine protease involved in bone resorption.
2.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances insulin secretion and suppresses glucagon release, ultimately leading to improved glycemic control in patients with type 2 diabetes.[1][2][3]
The development of DPP-4 inhibitors, often referred to as "gliptins," has been a major advancement in diabetes therapy.[3] Sitagliptin, the first approved DPP-4 inhibitor, showcases a structure that, while not a direct derivative of the 4-aminocyclohexanecarbonitrile core, shares key pharmacophoric features that have inspired the design of novel inhibitors based on various scaffolds.[1][3][4] Research into new scaffolds, including tricyclic and indole-based systems, aims to enhance selectivity and pharmacokinetic profiles.[1][3][4]
Structure-Activity Relationship (SAR) Insights for DPP-4 Inhibitors:
-
The primary amine of the scaffold is crucial for interacting with the catalytic site of DPP-4.
-
The nitrile group often serves as a key warhead, forming a reversible covalent bond with the catalytic serine residue of the enzyme.
-
Modifications on the cyclohexane ring and the amine can be used to occupy different pockets of the enzyme's active site, thereby increasing potency and selectivity over related proteases like DPP-8 and DPP-9.[1]
2.2 Cathepsin K Inhibitors for Osteoporosis
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5][6][7] It plays a critical role in degrading type I collagen, the main component of the bone matrix.[6] Inhibition of Cathepsin K is therefore a promising therapeutic strategy for treating diseases characterized by excessive bone loss, such as osteoporosis.[5][7][8]
Several potent and selective Cathepsin K inhibitors have been developed, with some progressing to clinical trials.[9] The design of these inhibitors often involves a nitrile or ketone "warhead" that interacts with the catalytic cysteine residue (Cys25) in the active site.[6][7]
Structure-Activity Relationship (SAR) Insights for Cathepsin K Inhibitors:
-
The nitrile group is a highly effective warhead for cysteine proteases, forming a reversible covalent thioimidate adduct with the catalytic cysteine.
-
Substitutions on the cyclohexane ring are designed to occupy the S1 and S2 pockets of the Cathepsin K active site, which is crucial for achieving high potency.
-
Achieving selectivity over other cathepsins (e.g., B, L, S) is a major challenge and is addressed by exploiting differences in the active site topographies.[7]
Performance Data: A Comparative Table
The following table summarizes the inhibitory activity of representative, hypothetical derivatives against DPP-4 and Cathepsin K. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Derivative ID | Core Scaffold Modification | Target Enzyme | IC50 (nM) | Selectivity (vs. related proteases) | Key SAR Feature |
| DPP-4-01 | N-Arylacetamide | DPP-4 | 25 | >400-fold vs. DPP-8/9 | Aryl group occupies the S1 pocket, enhancing potency. |
| DPP-4-02 | N-Heterocyclic amide | DPP-4 | 15 | >1000-fold vs. DPP-8/9 | Heterocycle provides additional hydrogen bonding interactions. |
| CatK-01 | N-Benzoyl | Cathepsin K | 50 | >200-fold vs. Cathepsin B/L | Benzoyl group provides optimal fit in the S2 pocket. |
| CatK-02 | N-(4-fluorobenzyl) | Cathepsin K | 8 | >500-fold vs. Cathepsin B/L | Fluorine substitution enhances hydrophobic interactions.[10] |
Mechanism of Action: DPP-4 Inhibition and the Incretin Pathway
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin system. The diagram below illustrates this signaling pathway.
Caption: Mechanism of DPP-4 inhibition by 4-aminocyclohexanecarbonitrile derivatives.
Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assay
To ensure the trustworthiness and reproducibility of findings, a well-defined experimental protocol is essential. Here, we provide a detailed methodology for a fluorometric DPP-4 inhibition assay.
Objective: To determine the IC50 of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 (e.g., from R&D Systems)
-
Assay Buffer: 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl
-
DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Test compounds (4-aminocyclohexanecarbonitrile derivatives) dissolved in DMSO
-
Sitagliptin (positive control)
-
384-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow Diagram:
Caption: Workflow for a typical in vitro DPP-4 enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Subsequently, dilute these DMSO stocks into Assay Buffer to achieve the final desired assay concentrations.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds to the designated wells of a 384-well plate.
-
For control wells, add 5 µL of Assay Buffer with DMSO (for 0% inhibition) or a saturating concentration of Sitagliptin (for 100% inhibition).
-
-
Enzyme Addition: Add 20 µL of pre-diluted human recombinant DPP-4 to each well. The final enzyme concentration should be chosen to yield a robust signal within the linear range of the instrument.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the substrate is introduced. The choice of a 15-minute pre-incubation is a standard starting point to allow for equilibrium to be approached for reversible inhibitors.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate to all wells to start the reaction. The final substrate concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors are accurately evaluated.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric reader and measure the increase in fluorescence kinetically over 30 minutes at 37°C.
-
Data Analysis:
-
Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Conclusion and Future Directions
The 4-aminocyclohexanecarbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis reveals that subtle modifications to this core can redirect its biological activity towards distinct therapeutic targets like DPP-4 and Cathepsin K. The key to success lies in a deep understanding of the target's active site topology and a rational design approach guided by structure-activity relationship studies.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives. Furthermore, exploring this scaffold against other enzyme targets, particularly those with structurally related active sites, could unveil new therapeutic opportunities. The combination of efficient synthetic strategies and robust biological evaluation, as outlined in this guide, will be paramount in translating the potential of these compounds into next-generation therapeutics.
References
-
Kim, D. et al. (2005). Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Biftu, T. et al. (2015). Synthesis of new DPP-4 inhibitors based on a novel tricyclic scaffold. University of Nottingham. Available at: [Link]
-
Li, Z. et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances. Available at: [Link]
-
Lednicer, D. et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. Available at: [Link]
-
Marquis, R. W. et al. (2001). Design of potent and selective human cathepsin K inhibitors that span the active site. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Hassan, S. S. et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Singh, S. et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. Available at: [Link]
-
Lee, J. Y. et al. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules. Available at: [Link]
-
Gauthier, J. Y. et al. (2012). Advances in the discovery of cathepsin K inhibitors on bone resorption. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, W. et al. (2020). Cathepsin K: The Action in and Beyond Bone. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]
- 7. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of 4-Aminocyclohexanecarbonitrile Hydrochloride Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Drug Design
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic structures such as 4-aminocyclohexanecarbonitrile hydrochloride and its derivatives, understanding the spatial orientation of substituents is not merely an academic exercise; it is a critical determinant of a compound's pharmacological activity, metabolic stability, and overall safety profile. These derivatives are significant scaffolds in medicinal chemistry, appearing in molecules targeting a range of conditions.[1][2] The cyclohexane ring, with its characteristic chair and boat conformations, introduces a layer of structural complexity that necessitates a multi-faceted analytical approach. Differentiating between cis and trans isomers, as well as discerning the preferred conformational states, is fundamental to establishing robust structure-activity relationships (SAR).[3][4]
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of this compound derivatives. We will delve into the principles and practical applications of Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers with the knowledge to make informed decisions about the most appropriate analytical strategies for their specific research needs, thereby ensuring the scientific integrity of their findings.
Comparative Analysis of Key Structural Elucidation Techniques
The two gold-standard techniques for unambiguously determining the stereochemistry of small molecules are Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are powerful, they provide different types of information and have distinct advantages and limitations.
Single-Crystal X-ray Diffraction: The Definitive Answer
Single-Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise map of electron density and, consequently, the positions of all atoms in the crystal lattice.[8][9] This technique provides definitive information on bond lengths, bond angles, and the relative and absolute stereochemistry of all chiral centers.[10]
-
Unambiguous Stereochemical Assignment: When the absolute and relative stereochemistry of a novel derivative must be determined without any doubt.
-
Solid-State Conformation: To understand the preferred conformation and intermolecular interactions of the molecule in the solid state.
-
Reference Standard: To create an absolute reference standard for a new compound, against which other analytical data can be benchmarked.
The primary and often significant hurdle for SC-XRD is the requirement for a high-quality single crystal of the analyte.[11] For many organic compounds, and particularly for hydrochloride salts which can be hygroscopic, obtaining crystals suitable for diffraction can be a time-consuming and sometimes unsuccessful endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Power in Solution
NMR spectroscopy is a versatile and powerful technique for elucidating the structure of molecules in solution.[12] Unlike SC-XRD, which provides a static picture of the solid state, NMR offers insights into the dynamic conformational behavior of molecules in a more biologically relevant environment.[13][14] For cyclohexane derivatives, ¹H and ¹³C NMR are indispensable for differentiating between cis and trans isomers based on chemical shifts and spin-spin coupling constants.[3]
-
Routine Stereochemical Confirmation: For routine confirmation of the stereochemistry of known derivatives or when a crystalline sample is unavailable.
-
Conformational Analysis in Solution: To study the equilibrium between different chair conformations and determine the preferred orientation (axial vs. equatorial) of substituents.[15][16]
-
High-Throughput Screening: Due to its non-destructive nature and relatively rapid data acquisition, NMR is well-suited for analyzing multiple samples in a high-throughput setting.
While NMR can provide definitive information on relative stereochemistry, determining the absolute configuration often requires the use of chiral derivatizing or solvating agents, which can add complexity to the analysis.[12] For entirely novel structures, NMR data alone may not be sufficient for an unambiguous assignment without supporting data from other techniques.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
This protocol outlines the general steps for obtaining and analyzing a single crystal of a this compound derivative.
1. Crystal Growth:
- Objective: To obtain a single, well-ordered crystal of at least 0.1 mm in each dimension.
- Procedure:
- Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in a clean vial. The compound should be moderately soluble in the chosen solvent.[11]
- Employ a slow crystallization technique. Common methods include:
- Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.[11]
- Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.
- Cooling: Slowly cool a saturated solution of the compound.
- Expert Tip: Screening a variety of solvents and crystallization techniques is often necessary. Patience is key; high-quality crystals can take days or even weeks to form.[11]
2. Data Collection:
- Objective: To collect a complete set of diffraction data.
- Procedure:
- Carefully mount a suitable crystal on a goniometer head.[9]
- Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.[7]
- The instrument will irradiate the crystal with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[9]
- The crystal is rotated, and diffraction patterns are collected at various orientations.[17]
3. Structure Solution and Refinement:
- Objective: To determine the atomic positions from the diffraction data.
- Procedure:
- The collected data is processed to determine the unit cell dimensions and space group.
- Computational methods, such as direct methods or Patterson functions, are used to generate an initial electron density map.[7]
- An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data.[7]
Protocol 2: NMR-Based Stereochemical Assignment
This protocol details the use of ¹H NMR to differentiate between cis and trans isomers of this compound.
1. Sample Preparation:
- Objective: To prepare a homogeneous solution of the analyte for NMR analysis.
- Procedure:
- Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a clean NMR tube.
- Ensure the compound is fully dissolved. Gentle vortexing or sonication may be necessary.
2. Data Acquisition:
- Objective: To acquire a high-resolution ¹H NMR spectrum.
- Procedure:
- Insert the NMR tube into the spectrometer.
- Acquire a standard one-dimensional ¹H NMR spectrum. For more detailed analysis, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in proton and carbon assignments.[18]
3. Spectral Analysis:
- Objective: To assign the stereochemistry based on chemical shifts and coupling constants.
- Key Differentiating Features: The primary distinction between the cis and trans isomers lies in the chemical shifts and coupling constants of the protons on the carbons bearing the amino and cyano groups (C1 and C4).
- Chemical Shifts: In the more stable chair conformation, axial protons are generally more shielded (resonate at a lower ppm value) than equatorial protons. For the trans isomer, where both substituents can be equatorial, the corresponding methine protons (at C1 and C4) will be axial and thus appear at a higher field (lower ppm). Conversely, in the cis isomer, one substituent will be axial and the other equatorial, leading to one axial and one equatorial methine proton.[3]
- Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.
- Axial-axial couplings (³J_ax,ax) are typically large (10-13 Hz).
- Axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz).
- Interpretation: By analyzing the multiplicity and measuring the coupling constants of the signals for the C1 and C4 protons, one can deduce their orientation and thus the relative stereochemistry of the substituents. For example, a large coupling constant for the C1 proton would indicate an axial orientation.[19]
Data Presentation and Visualization
To facilitate a clear comparison, the following table summarizes the expected ¹H NMR characteristics for the methine protons in cis and trans isomers of a generic this compound derivative.
| Isomer | Substituent Orientation (Stable Chair) | H1/H4 Proton Orientation | Expected Chemical Shift (δ) | Expected Coupling Constants (³J) |
| trans | Di-equatorial | Di-axial | Lower ppm (shielded) | Large (10-13 Hz) |
| cis | Axial/Equatorial | Equatorial/Axial | Higher ppm (deshielded) | Small (2-5 Hz) |
Workflow for Structural Elucidation
The logical flow for determining the structure of a new this compound derivative is depicted below.
Caption: Logical workflow for the synthesis and structural elucidation of this compound derivatives.
Conclusion
The structural analysis of this compound derivatives is a critical step in the drug development process, with significant implications for understanding and optimizing pharmacological activity. This guide has provided a comparative overview of the two cornerstone techniques for this purpose: Single-Crystal X-ray Diffraction and Nuclear Magnetic Resonance spectroscopy.
SC-XRD offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, provided a suitable crystal can be obtained.[20] In contrast, NMR spectroscopy provides invaluable information about a molecule's structure and dynamic conformational behavior in solution, which is often more reflective of the physiological environment.[21] By judiciously applying these techniques, researchers can confidently elucidate the stereochemistry of their compounds, thereby building a solid foundation for further preclinical and clinical development. The choice of technique will ultimately depend on the specific research question, the availability of materials, and the stage of the drug discovery pipeline. A comprehensive approach, often employing both methods, will yield the most complete and robust structural characterization.
References
-
Gill, G., Pawar, D. M., & Noe, E. A. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10726–10731. [Link]
-
Henriques, B., & J.P. Telo. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education. [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
- Marini, J. L. (1969).
-
Dixon, D. A., & Komornicki, A. (1991). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry, 95(14), 5626-5632. [Link]
-
(n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]
-
(n.d.). Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Wenzel, T. J. (2017). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 29(9), 503-523. [Link]
-
(n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
- Elyashberg, M. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation (pp. 112-137). Royal Society of Chemistry.
-
Daranas, A. H., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 4245-4258. [Link]
-
(2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
-
(2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]
-
(2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. [Link]
-
(n.d.). 1-Aminocyclohexanecarbonitrile. PubChem. [Link]
-
(n.d.). rac-(1r,4r)-4-aminocyclohexane-1-carbonitrile hydrochloride. PubChem. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
(n.d.). X-ray crystallography. Wikipedia. [Link]
-
J. Am. Chem. Soc. 2021, 143, 41, 17066–17075. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
(n.d.). x Ray crystallography. PubMed Central. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
Scalable synthesis and structural characterization of reversible KLK6 inhibitors. (2022). RSC Advances. [Link]
-
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Molecules, 27(21), 7268. [Link]
-
One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2019). ChemCatChem. [Link]
-
(n.d.). Cis-trans isomerism. Khan Academy. [Link]
-
Huszagh, A. (2020). Synthesis and Functionalization of 4-aminocyclopentenones. [Link]
-
The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. (2022). Acta Crystallographica Section C. [Link]
Sources
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. sikhcom.net [sikhcom.net]
- 14. auremn.org.br [auremn.org.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.google.cn [books.google.cn]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 20. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 21. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Computational Frontier: Modeling the Stereoisomers of 4-Aminocyclohexanecarbonitrile Hydrochloride
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. For molecules such as 4-aminocyclohexanecarbonitrile hydrochloride, a substituted cyclohexane derivative, understanding the conformational preferences and relative stabilities of its stereoisomers is paramount. This guide provides a comprehensive comparison of computational modeling techniques to elucidate the stereochemical nuances of this molecule, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into the causality behind methodological choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.
The Stereochemical Challenge of 1,4-Disubstituted Cyclohexanes
This compound exists as two primary geometric isomers: cis and trans. These isomers are diastereomers, possessing distinct physical and chemical properties, which can translate to different pharmacological profiles. The cyclohexane ring is not planar; it predominantly adopts a chair conformation to minimize steric and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these positions dictates the overall stability of a given conformer.
The fundamental principle governing the stability of substituted cyclohexanes is the minimization of 1,3-diaxial interactions—steric repulsion between an axial substituent and the axial hydrogens on the same face of the ring.[1] Consequently, bulkier substituents preferentially occupy the more spacious equatorial positions.[2] For 1,4-disubstituted cyclohexanes like our target molecule, the trans isomer can adopt a chair conformation where both the amino and cyano groups are in equatorial positions, a highly stable arrangement.[3] In contrast, the cis isomer is constrained to have one substituent in an axial position and the other equatorial in any given chair conformation, leading to inherent steric strain.[3]
Computational modeling provides a powerful lens to quantify these stability differences and to predict other key properties, such as spectroscopic signatures, that can aid in experimental characterization.
Comparative Analysis of Computational Methodologies
The two primary families of computational methods employed for conformational analysis are Molecular Mechanics (MM) and Quantum Mechanics (QM). The choice between these methods is a trade-off between computational cost and accuracy.
| Methodology | Underlying Principle | Typical Application | Strengths | Limitations | Recommended Software |
| Molecular Mechanics (MM) | Treats molecules as a collection of atoms held together by springs (bonds). Energy is calculated based on a pre-defined force field.[4] | Rapid conformational searching, initial geometry optimization of large sets of molecules. | Computationally inexpensive, suitable for large molecules and extensive conformational sampling.[4] | Accuracy is entirely dependent on the quality of the force field parameters for the specific molecule.[4] Less reliable for molecules with unusual electronic effects. | Avogadro[5], Schrödinger Suite (Maestro)[6], Spartan[7] |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of the molecule from first principles. | Accurate energy calculations, geometry optimization of a few key conformers, prediction of spectroscopic properties (e.g., NMR). | High accuracy, can model electronic effects, does not rely on pre-existing parameters for the specific molecule. | Computationally expensive, can be prohibitive for very large molecules or extensive conformational searches.[8] | Gaussian, Spartan[9], Schrödinger Suite (Jaguar)[6] |
For a comprehensive analysis of this compound stereoisomers, a hierarchical approach is recommended. This involves an initial broad conformational search using a reliable Molecular Mechanics force field, followed by higher-accuracy Quantum Mechanics calculations on the most stable conformers identified.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocols outline a robust workflow for the computational modeling of this compound stereoisomers.
Protocol 1: Initial Structure Generation and Molecular Mechanics Conformational Search
Objective: To identify the low-energy conformers of cis- and trans-4-aminocyclohexanecarbonitrile hydrochloride using a cost-effective Molecular Mechanics approach.
Methodology:
-
Structure Generation:
-
Using a molecular builder such as Avogadro or Maestro, construct the 3D structures of both cis- and trans-4-aminocyclohexanecarbonitrile.
-
Ensure the correct protonation state for the amine group (ammonium, -NH3+) given the hydrochloride salt form.
-
-
Force Field Selection:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search. For a cyclohexane ring, the primary flexibility is the chair-boat-twist boat interconversion.
-
The search algorithm will rotate around single bonds and perform ring flips to generate a diverse set of conformers.
-
-
Energy Minimization:
-
Each generated conformer should be subjected to energy minimization using the selected force field to find the nearest local energy minimum.
-
-
Analysis of Results:
-
Rank the resulting conformers by their steric energy.
-
Identify the lowest energy conformers for each stereoisomer for further analysis with Quantum Mechanics.
-
Protocol 2: High-Accuracy Quantum Mechanics Calculations
Objective: To obtain accurate relative energies and optimized geometries for the most stable conformers and to predict their NMR spectra for comparison with experimental data.
Methodology:
-
Input Structure Preparation:
-
Use the lowest energy conformers identified from the Molecular Mechanics search as the starting geometries.
-
-
Method and Basis Set Selection:
-
Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this type of system.[8] The B3LYP functional is a widely used and generally reliable choice.
-
A Pople-style basis set such as 6-31G(d) is a reasonable starting point for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.[10]
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer. This will refine the structure to the nearest energy minimum on the QM potential energy surface.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.
-
-
Energy Calculation:
-
Calculate the single-point energy of the optimized structures using a higher level of theory or a larger basis set if desired.
-
The relative energies of the cis and trans isomers can be determined by comparing their lowest calculated energies.
-
-
NMR Chemical Shift Prediction:
-
Using the optimized geometries, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation.[11]
-
The calculated isotropic shielding values can be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
-
Visualization of Workflows
To provide a clear overview of the computational process, the following diagrams illustrate the key steps.
Caption: A hierarchical workflow for the computational analysis of stereoisomers.
Sources
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. sapub.org [sapub.org]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. downloads.wavefun.com [downloads.wavefun.com]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.wavefun.com [downloads.wavefun.com]
- 10. reddit.com [reddit.com]
- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking synthesis efficiency for 4-Aminocyclohexanecarbonitrile hydrochloride
An In-Depth Guide to the Synthesis of 4-Aminocyclohexanecarbonitrile Hydrochloride: A Comparative Benchmarking Study
Abstract
This compound is a critical building block in contemporary medicinal chemistry, particularly in the synthesis of targeted therapeutics such as Janus kinase (JAK) inhibitors. The efficiency, scalability, and stereochemical outcome of its synthesis are paramount, directly influencing the viability of drug development pipelines. This guide provides a comprehensive comparison of the two predominant synthetic strategies for this intermediate: the direct reductive amination of 4-oxocyclohexanecarbonitrile and a two-step sequence involving nucleophilic substitution. Through detailed experimental protocols, side-by-side data analysis, and mechanistic insights, this document aims to equip researchers, chemists, and process development professionals with the necessary information to make strategic, evidence-based decisions for their synthetic campaigns.
Introduction: The Strategic Value of a Versatile Intermediate
The cyclohexyl moiety, with its defined three-dimensional structure, is a privileged scaffold in drug design. 4-Aminocyclohexanecarbonitrile, in particular, offers a synthetically versatile platform with its primary amine and nitrile functionalities. This allows for diverse derivatization, making it an invaluable precursor for complex molecular architectures. The hydrochloride salt form is typically preferred for its improved stability and handling characteristics. Given its importance, selecting an optimal synthetic route is a critical early-stage decision in the drug development process, with significant implications for yield, purity, cost, and safety.
Comparative Analysis of Synthetic Methodologies
We will now dissect the two most industrially relevant approaches to synthesizing this compound.
Route 1: One-Pot Reductive Amination
This is the most direct and frequently employed method, starting from the commercially available 4-oxocyclohexanecarbonitrile. The transformation is a classic example of reductive amination (also known as reductive alkylation), a cornerstone of C-N bond formation.[1][2]
Mechanistic Rationale & Key Experimental Choices:
The reaction proceeds in a single pot through two key stages:
-
Imine Formation: The ketone carbonyl is condensed with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an imine intermediate. This equilibrium is typically favored under neutral to slightly acidic conditions.
-
In-Situ Reduction: A reducing agent, present in the same pot, reduces the newly formed C=N double bond to the desired amine.
The choice of reducing agent is the most critical parameter.[3][4][5]
-
Sodium Borohydride (NaBH₄): A cost-effective and moderately reactive agent. It can also reduce the starting ketone, so it is often added after allowing time for the imine to form.[3][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the imine over the ketone, even at mildly acidic pH, making it a very effective reagent for this transformation.[1][4][5] However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate stringent safety protocols.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, STAB is also highly selective for imines and has become a popular choice for reductive aminations.[1][3]
-
Catalytic Hydrogenation (H₂/Catalyst): A "green" option that avoids stoichiometric metal hydride waste. However, it requires specialized high-pressure reactor systems and can sometimes lead to over-reduction of the nitrile group if not carefully controlled.
Detailed Experimental Protocol (Utilizing Sodium Borohydride)
-
Reaction Setup: In a round-bottom flask, dissolve 4-oxocyclohexanecarbonitrile (1.0 eq) and ammonium acetate (3.0 eq) in methanol (10 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30-45 minutes, carefully monitoring the temperature to keep it below 10 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3). Concentrate the mixture under reduced pressure to remove the methanol.
-
Purification: Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove non-polar impurities. Basify the aqueous layer to pH >10 with 2 M NaOH.
-
Extraction: Extract the free amine product into dichloromethane or ethyl acetate (3x volumes).
-
Salt Formation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and cool in an ice bath. Bubble hydrogen chloride gas through the solution (or add a solution of HCl in isopropanol/ether) until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Workflow Diagram: Reductive Amination
Caption: One-pot reductive amination workflow.
Route 2: Nucleophilic Substitution via an Azide Intermediate
This two-step approach offers an alternative pathway, particularly when specific stereochemistry is desired and the corresponding starting material is available. It relies on the robust SN2 displacement of a suitable leaving group.
Mechanistic Rationale & Key Experimental Choices:
-
Nucleophilic Displacement: A 4-substituted cyclohexanecarbonitrile, typically with a good leaving group like a tosylate or a halide (e.g., bromine), is treated with a nitrogen nucleophile. While direct amination with ammonia is possible, it is often difficult to control and can lead to side products. A more reliable method is to use sodium azide (NaN₃) to form a 4-azidocyclohexanecarbonitrile intermediate. This reaction is clean and high-yielding.
-
Azide Reduction: The resulting azide is a stable intermediate that can be cleanly reduced to the primary amine using several methods. Catalytic hydrogenation over Palladium on carbon (Pd/C) is a common and effective choice. The Staudinger reaction (using triphenylphosphine followed by hydrolysis) is another option, though it is less atom-economical for larger scales.
Detailed Experimental Protocol (Azide Substitution & Reduction)
-
Azide Formation: Dissolve trans-4-tosyloxycyclohexanecarbonitrile (1.0 eq) in a polar aprotic solvent like DMF or DMSO. Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up (Azide): Cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the organic product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude cis-4-azidocyclohexanecarbonitrile (note the inversion of stereochemistry in the SN2 reaction).
-
Azide Reduction: Dissolve the crude azide in methanol or ethanol. Carefully add 10 mol% Pd/C catalyst. Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously for 6-12 hours.
-
Isolation of Free Base: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine residue in a suitable solvent like ethyl acetate or isopropanol. Add a solution of HCl until precipitation is complete.
-
Final Product: Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield cis-4-aminocyclohexanecarbonitrile hydrochloride.
Workflow Diagram: Nucleophilic Substitution
Caption: Two-step nucleophilic substitution workflow.
Performance Benchmarking: A Head-to-Head Comparison
The choice of synthetic route is a multi-parameter decision. The following table provides a comparative summary based on typical experimental outcomes.
| Parameter | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Overall Yield | Typically 70-85% | Typically 60-80% over two steps |
| Stereocontrol | Often yields a mixture of cis and trans isomers requiring separation or specific chiral catalysts.[6] | Defined by the starting material; SN2 reaction proceeds with inversion of stereochemistry. |
| Process Steps | One-pot synthesis | Two distinct chemical transformations |
| Starting Material | 4-Oxocyclohexanecarbonitrile (readily available) | 4-Halocyclohexanecarbonitrile (may require separate synthesis) |
| Key Reagent Hazards | Moderate (NaBH₄ is flammable) to High (NaBH₃CN is highly toxic). | High (Sodium azide is highly toxic and potentially explosive). |
| Scalability | Excellent, widely used in industry. | Good, but requires stringent safety controls for handling azides on a large scale. |
| Atom Economy | Generally higher due to the one-pot nature. | Lower due to the two-step process and use of a leaving group. |
Authoritative Recommendations
-
For Discovery and Early-Stage Development: The Reductive Amination (Route 1) is almost always the superior choice. Its speed, high yield, and operational simplicity allow for the rapid generation of material for initial studies. If isomeric purity is required, separation of the cis/trans mixture by chromatography or selective crystallization is often feasible at this scale.
-
For Process Development and Large-Scale Manufacturing: The decision is more nuanced. While Reductive Amination remains a strong contender due to its efficiency, the Nucleophilic Substitution (Route 2) becomes attractive if a specific stereoisomer is required and a stereochemically pure starting material is accessible. This can eliminate a costly and yield-reducing final separation step. However, the significant safety and handling protocols associated with sodium azide at scale cannot be overstated and may necessitate specialized facilities. Recent advances in biocatalysis using transaminases are also providing new, highly stereoselective routes that can be advantageous.[7]
Conclusion
The synthesis of this compound is well-established, with reductive amination serving as the workhorse method for its rapid and efficient production. The nucleophilic substitution route provides a valuable, stereocontrolled alternative, albeit with increased process complexity and safety considerations. The optimal strategy is dictated by project-specific requirements, balancing the need for speed, scale, cost, safety, and, critically, the desired stereochemical purity of the final product.
References
-
Organic-Chemistry.org. Reductive Amination. [Link]
- Google Patents.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
- Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
-
PrepChem. Synthesis of 1-Aminocyclohexanecarbonitrile. [Link]
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
-
ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Novel Cyclohexapeptide Mimetics Derived from 4-Aminocyclohexanecarbonitrile Hydrochloride for Opioid Receptor Modulation
Introduction: Unlocking the Potential of a Versatile Scaffold
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking versatile and readily accessible scaffolds for the generation of diverse chemical libraries. 4-Aminocyclohexanecarbonitrile hydrochloride, a bifunctional building block, presents a compelling starting point for the synthesis of innovative compounds with the potential for significant biological activity.[1] Its rigid cyclohexane core offers a three-dimensional framework that can be strategically functionalized to probe the intricate binding pockets of biological targets. The presence of both a primary amine and a nitrile group provides orthogonal handles for a variety of chemical transformations, enabling the construction of complex molecular architectures.[1] This guide provides an in-depth technical comparison of three novel, hypothetically-derived compounds originating from this compound, and evaluates their potential as modulators of the μ-opioid receptor, a critical target in pain management.[2] The performance of these novel compounds will be benchmarked against the well-established opioid analgesic, Tramadol.
Design Rationale: Leveraging Bioisosterism for Enhanced Potency and Selectivity
The design of our novel compound series (NCS-1, NCS-2, and NCS-3) is rooted in the principles of bioisosteric replacement, a powerful strategy in drug discovery to optimize pharmacological and pharmacokinetic properties.[3][4] Drawing inspiration from the known analgesic activity of 4-amino-4-arylcyclohexanone derivatives, we hypothesize that strategic modifications to the 4-aminocyclohexanecarbonitrile scaffold can yield potent and selective opioid receptor ligands.[5][6]
-
NCS-1 (Piperidinyl-amide Derivative): This compound explores the replacement of the nitrile group with a bioisosteric amide linked to a piperidine moiety. The piperidine ring is a common motif in centrally active agents and can influence solubility and receptor interactions.[7]
-
NCS-2 (Tetrazole Derivative): Here, the nitrile is converted to a tetrazole ring, a well-established bioisostere for a carboxylic acid.[3] Tetrazoles can participate in hydrogen bonding and may enhance metabolic stability.
-
NCS-3 (Aryl-ether Derivative): This design introduces an aryl ether linkage at the 4-position, exploring the impact of aromatic interactions on receptor binding, a feature observed in some potent opioid ligands.
Synthetic Pathways: A Step-by-Step Guide to Novel Compound Generation
The following protocols outline the synthetic routes to our novel compound series, commencing from this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the μ-opioid receptor competitive binding assay.
Protocol 4: Competitive Binding Assay
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human μ-opioid receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]DAMGO and varying concentrations of the test compounds (NCS-1, NCS-2, NCS-3, or Tramadol).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Hypothetical Performance Data
| Compound | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| NCS-1 | 50 |
| NCS-2 | 120 |
| NCS-3 | 25 |
| Tramadol | 2100 |
Interpretation of Results: Lower Ki values indicate higher binding affinity. Based on this hypothetical data, NCS-3 exhibits the highest affinity for the μ-opioid receptor, followed by NCS-1 and NCS-2. All three novel compounds demonstrate significantly higher affinity than Tramadol.
In Vivo Evaluation: Analgesic Efficacy in a Murine Model of Acute Pain
The hot plate test is a standard method for assessing the analgesic effects of compounds in rodents. [8][9][10]
Protocol 5: Hot Plate Test
-
Animals: Male ICR mice are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C is used.
-
Procedure: The latency to a pain response (licking of the hind paw or jumping) is recorded before and at various time points after intraperitoneal administration of the test compounds or vehicle.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated.
Hypothetical Performance Data
| Compound (Dose) | Peak Analgesic Effect (%MPE) | Duration of Action (min) |
| NCS-1 (10 mg/kg) | 65 | 90 |
| NCS-2 (10 mg/kg) | 40 | 60 |
| NCS-3 (10 mg/kg) | 85 | 120 |
| Tramadol (20 mg/kg) | 50 | 60 |
Interpretation of Results: Higher %MPE and longer duration of action indicate greater analgesic efficacy. In this hypothetical study, NCS-3 demonstrates the most potent and longest-lasting analgesic effect, surpassing that of Tramadol even at a lower dose.
Conclusion and Future Directions
This guide has presented a comprehensive framework for the characterization and comparative evaluation of novel compounds derived from this compound. Through a combination of rational design, detailed synthetic protocols, and rigorous biological evaluation, we have hypothetically demonstrated the potential of this scaffold to yield potent μ-opioid receptor modulators with superior analgesic efficacy compared to a standard clinical agent. The data presented herein, while hypothetical, underscores the importance of systematic structure-activity relationship studies in drug discovery. Future work should focus on the actual synthesis and in-depth pharmacological profiling of these and other derivatives to validate their therapeutic potential.
References
-
Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935-2938. [Link]
- Google Patents. (n.d.). Substituted 4-aminocyclohexane derivatives.
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link]
-
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
Semantic Scholar. (n.d.). A method for the evaluation of analgesic activity using rats. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52946. [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (2014). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC. [Link]
-
STAR Protocols. (2021). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Cell Press. [Link]
-
National Institutes of Health. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 441-449. [Link]
-
PubMed. (1995). Evaluation of analgesic and anti-inflammatory activity of novel beta-lactam monocyclic compounds. Il Farmaco, 50(5), 331-335. [Link]
-
PubMed. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]
-
Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Retrieved from [Link]
-
National Institutes of Health. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. [Link]
Sources
- 1. Amino Nitriles - Enamine [enamine.net]
- 2. US8835689B2 - Substituted 4-aminocyclohexane derivatives - Google Patents [patents.google.com]
- 3. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminocyclohexanecarbonitrile Hydrochloride
As researchers and developers in the pharmaceutical and chemical sciences, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 4-Aminocyclohexanecarbonitrile hydrochloride, are often novel intermediates with incomplete toxicological profiles. Therefore, establishing a robust and scientifically-grounded disposal plan is not merely a regulatory formality but a cornerstone of safe laboratory practice. This guide provides a comprehensive, procedural framework for the proper disposal of this compound, grounded in an understanding of its chemical nature and the governing safety principles.
Hazard Profile and Foundational Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound possesses three key functional groups that dictate its risk profile: a nitrile, an amine, and a hydrochloride salt.
-
Nitrile Group (-CN): This is the primary group of concern. Nitriles are known for their potential toxicity and can, under certain conditions (e.g., reaction with strong acids or high heat), release highly toxic hydrogen cyanide (HCN) gas[1][2].
-
Amine Group (-NH2): Amines can be irritants and may have biological activity.
-
Hydrochloride Salt (-HCl): This makes the compound an acidic salt. While not as corrosive as concentrated hydrochloric acid, it will form an acidic solution and requires careful segregation from bases and certain metals.
Based on data from analogous compounds, the primary hazards are well-defined.[3][4][5]
| Hazard Classification | GHS Pictogram | Precautionary Statements (Examples) | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones (Potential) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] | The nitrile functional group is the basis for this potential classification. Systemic toxicity is a known risk for many organic nitriles. |
| Skin Irritation | Exclamation Mark | P280: Wear protective gloves/protective clothing.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] | Common for amine salts; the compound can cause localized irritation upon contact. |
| Serious Eye Irritation | Exclamation Mark | P280: Wear eye protection/face protection.[4][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | The acidic and chemical nature of the solid dust can cause significant irritation or damage to eye tissue. |
| Respiratory Tract Irritation | Exclamation Mark | P261: Avoid breathing dust.[5] P271: Use only outdoors or in a well-ventilated area.[5] | Fine powders of amine salts can be irritating to the mucous membranes of the respiratory system. |
The Core Directive: Mandated Professional Disposal
Given the compound's hazard profile, particularly the presence of the nitrile group, in-laboratory chemical neutralization or treatment is strictly prohibited. The risk of inadvertently generating hydrogen cyanide gas is significant and poses an unacceptable danger to laboratory personnel.
The only acceptable disposal route is through a licensed and approved hazardous waste disposal facility.[6][7][8] This is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave."[9][10] All waste materials, including the primary compound, contaminated consumables, and spill cleanup debris, must be collected and disposed of as regulated hazardous chemical waste.
Standard Operating Procedure (SOP) for Waste Accumulation
Proper disposal begins with systematic and compliant waste accumulation within the laboratory. These steps must be followed to ensure safety and regulatory adherence at a designated Satellite Accumulation Area (SAA).
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidelines) are mandatory.[2]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[11]
-
Lab Coat: A standard lab coat to protect from skin contact.
-
Ventilation: All handling of solid this compound waste should be done in a certified chemical fume hood to prevent inhalation of dust.[2]
Step 2: Practice Rigorous Waste Segregation This is the most critical step in preventing hazardous reactions.
-
Designate a specific waste container solely for this compound and closely related nitrile compounds.
-
DO NOT mix this waste with other chemical waste streams.[12]
-
Critical Incompatibilities:
-
Acids (Mineral, Oxidizing, Organic): Incompatible. Mixing can cause a reaction leading to heat and the generation of toxic and flammable gases (hydrogen cyanide).[13]
-
Bases/Caustics: Incompatible. Mixing can cause a reaction.
-
Oxidizing Agents: Must be kept separate to prevent violent reactions.
-
Step 3: Select and Label the Waste Container Proper containerization prevents leaks and ensures clear communication of the hazard.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is in good condition and free of leaks.[9][14] The container must be chemically compatible with the waste.[9]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all components by percentage if it is a mixture.
-
The relevant hazard pictograms (e.g., irritant, toxic).
-
Step 4: Store in a Designated Satellite Accumulation Area (SAA) The labeled waste container must be stored correctly pending pickup.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[15]
-
Store the container in a well-ventilated area, away from heat or ignition sources.
-
Ensure the container is kept closed at all times except when adding waste.[7][8]
-
Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]
Emergency Protocol: Spill Management
In the event of an accidental spill, a calm and procedural response is critical to ensure safety.
Caption: Workflow for responding to a this compound spill.
Final Disposal and Documentation
Once your waste container is full (do not overfill; leave at least 10% headspace), or if you are conducting a lab clean-out, you must arrange for its final disposal.[9][10]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is responsible for the hazardous waste program. Contact them to schedule a waste pickup.
-
Prepare for Pickup: Ensure the container is properly sealed and the label is complete and legible. Move the container to the designated pickup location if required by your institution's protocol.
-
Documentation: You may need to complete a hazardous waste manifest or other tracking documentation. This is a legal record that tracks the waste from your lab to its final disposal site.
By adhering to this comprehensive disposal guide, you ensure not only compliance with federal and local regulations but also uphold the highest standards of safety for yourself, your colleagues, and the environment.
References
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources . (n.d.). DuraLabel. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . (2023, May 21). Daniels Health. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). HWH Environmental. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . (2024, October 30). CDMS. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
How to dispose of hydrochloric acid . (n.d.). Lab Alley. Retrieved from [Link]
-
Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management . (2018, March 20). Hazardous Waste Experts. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, February 27). US EPA. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]
-
Nitriles Waste Compatibility . (n.d.). CP Lab Safety. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines . (n.d.). Emory University. Retrieved from [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste . (2024, March 3). UC San Diego. Retrieved from [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices . (2024, October 15). Yufeng. Retrieved from [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? . (2025, May 22). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Method Chemicals Disposal . (n.d.). OSU Seafood Lab. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Hazardous Waste - EHSO Manual . (n.d.). Oakland University. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. fishersci.com [fishersci.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. calpaclab.com [calpaclab.com]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-Aminocyclohexanecarbonitrile Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 4-Aminocyclohexanecarbonitrile hydrochloride. It is designed to empower researchers with the knowledge to implement safe and effective handling and disposal protocols, thereby fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
A thorough risk assessment is the foundational step before any handling of this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The causality behind the stringent personal protective equipment (PPE) recommendations stems from the compound's ability to cause significant irritation upon contact with these routes.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable to minimize exposure. The selection of appropriate PPE is not merely a checklist but a scientifically-backed system to prevent chemical contact.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Essential to protect against chemical splashes and airborne particles that can cause serious eye irritation.[1][2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to irritation.[5] |
| Lab coat or chemical-resistant apron. | Protects the skin and personal clothing from contamination.[5] | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is necessary if dust or aerosols are generated. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[4][6][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure risk during the handling of this compound.
3.1. Preparation and Engineering Controls:
-
Work Area Designation: Conduct all handling procedures in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][6]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[6][7]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.
3.2. Donning PPE Workflow:
Caption: PPE Donning Workflow
3.3. Handling the Compound:
-
Weighing: If weighing the solid, do so in a fume hood to avoid inhalation of any dust.
-
Transfers: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid and minimize dust generation.
-
In Solution: When working with the compound in solution, handle it within the fume hood and avoid splashes.
3.4. Post-Handling and Doffing PPE:
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[1][4]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential component of laboratory safety and environmental responsibility.
5.1. Waste Segregation and Labeling:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.[8]
-
Labeling: The label must include "Hazardous Waste," the full chemical name, associated hazards, and the accumulation start date.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves and weighing paper, should be disposed of as hazardous waste.[9]
5.2. Disposal Decision Workflow:
Caption: Waste Disposal Decision Workflow
5.3. Final Disposal:
-
Approved Facility: All waste must be disposed of through an approved waste disposal plant.[1][2][6][10]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself and your colleagues.
References
-
U.S. Environmental Protection Agency (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GOV.UK (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
-
Princeton University (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
ACS Material (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]
-
Biorisk Management (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
United Nations Office on Drugs and Crime (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
